Bismuth(3+) stearate
Description
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Structure
2D Structure
Properties
IUPAC Name |
bismuth;octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2.Bi/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+3/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHHBRQMPXNXEB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].[Bi+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35BiO2+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13283-68-6 | |
| Record name | Bismuth(3+) stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013283686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth(3+) stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.982 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unraveling the Lamellar Architecture: A Technical Guide to the Crystal Structure Analysis of Bismuth(3+) Stearate via X-ray Diffraction
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide navigates the complexities of elucidating the crystal structure of Bismuth(3+) stearate, a compound of interest in pharmaceuticals and materials science. While a definitive single-crystal structure remains elusive in publicly available literature, this document synthesizes current knowledge from powder X-ray diffraction (XRD) studies to provide a comprehensive understanding of its layered architecture. We present detailed experimental protocols, compiled crystallographic data, and logical workflows to guide researchers in their analytical endeavors.
Introduction: The Challenge of Bismuth Stearate Crystallography
This compound, an organometallic compound formed from bismuth and stearic acid, finds applications ranging from a stabilizer in plastics to an active ingredient in gastrointestinal treatments[1]. Despite its utility, a complete single-crystal X-ray diffraction analysis, the gold standard for structural elucidation, has not been reported. Scientific investigations consistently point towards the formation of complex bismuth oxohydroxostearates, often with a general formula like Bi₆O₄(OH)₄(C₁₇H₃₅COO)₆, rather than a simple neutral salt of Bi(C₁₇H₃₅COO)₃[2].
These compounds typically exhibit a lamellar, or layered, crystal structure, a common feature among metal carboxylates. This morphology, characterized by plate-like crystals often no more than 50-100 nm thick, presents significant challenges for growing single crystals suitable for diffraction studies[2]. Consequently, powder X-ray diffraction (PXRD) remains the primary tool for structural analysis. PXRD data reveal a highly ordered stacking of metal-ion layers and carboxylate anions, leading to characteristic diffraction patterns at small angles[2].
Synthesis of Bismuth Stearate: Protocols and Products
The synthesis of bismuth stearate is a critical step that dictates the final composition and crystalline properties of the material. The most frequently reported methods involve the precipitation of a bismuth salt with a stearate salt in an aqueous solution. The pH, temperature, and molar ratio of reactants are key parameters influencing the product's structure.
Synthesis of Bismuth Oxohydroxostearate
This protocol is adapted from studies that consistently yield a bismuth oxohydroxostearate complex[2].
Materials:
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) or Bismuth(III) perchlorate
-
Stearic acid (C₁₇H₃₅COOH)
-
Sodium hydroxide (NaOH)
-
Nitric acid (HNO₃) or Perchloric acid (HClO₄)
-
Distilled water
Procedure:
-
Preparation of Sodium Stearate Solution: Neutralize stearic acid with a stoichiometric amount of sodium hydroxide solution to prepare an aqueous sodium stearate solution.
-
Preparation of Bismuth Solution: Dissolve bismuth(III) nitrate or perchlorate in distilled water, acidified with nitric acid or perchloric acid to prevent hydrolysis.
-
Precipitation: Heat the sodium stearate solution to approximately 80°C. Add the bismuth salt solution dropwise to the hot sodium stearate solution under vigorous stirring. Maintain the pH of the mixture around 1.0. A molar ratio of stearate to bismuth of approximately 1.05 is recommended[2].
-
Washing and Drying: The resulting white precipitate is filtered and washed sequentially with a dilute nitric acid solution (pH 1) and then with hot distilled water (60°C) to remove unreacted precursors and soluble byproducts[2]. The washed precipitate is then dried in an oven at around 100°C.
The logical workflow for the synthesis and subsequent characterization is depicted below.
References
A Technical Guide to the Thermal Decomposition Mechanism of Bismuth(III) Stearate
Abstract: Bismuth(III) stearate, an organometallic compound, sees wide application in pharmaceuticals, cosmetics, and as a stabilizer in the polymer industry[1]. Its efficacy and safety in these roles are intrinsically linked to its thermal stability. Understanding the thermal decomposition mechanism is therefore critical for defining processing limits, predicting shelf-life, and ensuring product quality. This technical guide provides an in-depth analysis of the thermal decomposition pathway of bismuth(III) stearate, summarizing key quantitative data, detailing experimental protocols, and visualizing the process for researchers, scientists, and drug development professionals.
Overview of the Decomposition Process
The thermal decomposition of bismuth(III) stearate is a complex, multi-step process that is initiated by melting.[2] The specific pathway and transition temperatures can vary depending on the exact composition of the compound, such as for bismuth oxohydroxostearate, Bi₆O₄(OH)₄(C₁₇H₃₅COO)₆, versus a solid solution of the same with stearic acid.[2][3]
Generally, following an initial endothermic melting phase, the decomposition proceeds through several sharp, exothermic stages.[3] These stages involve the destruction of the stearate ions, leading to the formation of a final residue composed of bismuth oxide (Bi₂O₃) and dispersed metallic bismuth.[2][3] At temperatures above 500°C, further exothermic effects can be observed, which are associated with the oxidation of the newly formed metallic bismuth.[2][3]
Data Presentation: Thermal Events and Kinetics
Quantitative analysis through techniques like Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) provides insight into the specific temperatures of decomposition events and the kinetics of the process.
Table 1: Key Thermal Events of Bismuth Oxohydroxostearates
This table summarizes the critical endothermic (melting) and exothermic (decomposition) events observed during the thermal analysis of two different bismuth stearate compounds heated at a rate of 10°C/min.[3]
| Compound | Event Type | Peak Temperature (°C) | Description |
| Bi₆O₄(OH)₄(C₁₇H₃₅COO)₆ | Endothermic | 150 | Melting |
| Exothermic | 300 | Destruction of stearate ions / Oxide formation | |
| Exothermic | 410 | Destruction of stearate ions / Oxide formation | |
| Solid Solution with Stearic Acid | Endothermic | 70 | Melting of free stearic acid |
| Endothermic | 100 | Melting of bismuth oxohydroxostearate | |
| Exothermic | 320 | Decomposition / Oxide formation | |
| Exothermic | 380 | Decomposition / Oxide formation | |
| Exothermic | 440 | Decomposition / Oxide formation | |
| Exothermic | 500 | Decomposition / Oxide formation | |
| General Observation | Endothermic | 271 | Melting of metallic bismuth formed during decomposition |
| Exothermic | >500 | Oxidation of metallic bismuth |
Table 2: Kinetic Parameters for the First Decomposition Step
Kinetic analysis of thermogravimetric data reveals the activation energy (Ea) and pre-exponential factor (log A) for the initial stage of decomposition. The process is described by different nucleation equations, with and without autocatalysis.[2]
| Compound | Kinetic Model (f(α)) | Activation Energy (Ea) (kJ mol⁻¹) | log A |
| Bi₆O₄(OH)₄(C₁₇H₃₅COO)₆ | ASTM E698 Analysis | 100.3 | 6.2 |
| Solid Solution with Stearic Acid | First-order with autocatalysis (C1B) | 93 | 5.3 |
Visualizing the Decomposition Pathway
The logical progression of the thermal decomposition of bismuth stearate can be visualized as a series of transformations from the initial stable compound to its final inorganic residues.
Caption: Logical flow of the multi-step thermal decomposition of Bismuth(III) Stearate.
Experimental Protocols
The characterization of the thermal decomposition mechanism relies on a suite of analytical techniques. The methodologies detailed below are based on protocols cited in the primary literature.
Thermogravimetric and Differential Thermal Analysis (TGA/DTA)
This is the core technique for studying thermal decomposition by measuring changes in mass and heat flow as a function of temperature.[4][5]
-
Objective: To determine the temperatures of melting, decomposition, and oxidation, and to quantify mass loss at each stage.
-
Instrumentation: A derivatograph (e.g., Q-1500-D) or a simultaneous TGA/DSC instrument is used.[2][3]
-
Methodology for Kinetic Studies (Linear Heating):
-
A sample of 50–60 mg is placed in a standard open crucible.[2]
-
The sample is heated at a constant linear rate (e.g., 2, 5, or 10°C min⁻¹).[2]
-
The analysis is conducted under an inert atmosphere, such as helium, with a constant flow rate (e.g., 120 cm³ min⁻¹).[2]
-
Mass loss (TG curve) and differential thermal events (DTA curve) are recorded as a function of temperature.
-
-
Methodology for General Characterization:
Kinetic Analysis
Kinetic parameters are calculated from the TGA data to describe the reaction rate of decomposition.
-
Objective: To determine the activation energy (Ea) and pre-exponential factor (A) for the decomposition steps.
-
Methodology:
-
Perform a series of TGA experiments under linear heating conditions at multiple heating rates (e.g., 2, 5, and 10°C min⁻¹).[2]
-
Process the resulting thermogravimetric data using specialized kinetic software, such as 'Netzsch Thermokinetics'.[2]
-
Apply model-free or model-fitting methods (e.g., ASTM E698) to calculate the kinetic parameters for the desired decomposition step(s).[2]
-
Product Characterization
The composition of the final residue is confirmed using spectroscopic and diffraction techniques.
-
Objective: To identify the chemical nature of the solid products after thermal decomposition.
-
Techniques:
-
X-Ray Phase Analysis (XPA) / X-Ray Diffraction (XRD): Used to identify the crystalline phases present in the final residue, confirming the formation of Bi₂O₃ and metallic Bi.[3][6]
-
Infrared Spectroscopy (IRS): Used to verify the destruction of the organic stearate ligands and the formation of inorganic metal oxides.[3]
-
Experimental and Analytical Workflow
The comprehensive study of the decomposition mechanism follows a structured workflow from synthesis to final analysis.
Caption: General experimental workflow for investigating thermal decomposition mechanisms.
References
FT-IR Spectroscopic Characterization of Bismuth(III) Stearate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and Fourier-Transform Infrared (FT-IR) spectroscopic characterization of bismuth(III) stearate. Bismuth compounds, including bismuth stearate, are utilized in various fields, from pharmaceuticals for gastrointestinal treatments to industrial applications as stabilizers and lubricants. FT-IR spectroscopy serves as a fundamental, rapid, and reliable analytical technique to confirm the synthesis of bismuth(III) stearate from its stearic acid precursor and to provide insights into its molecular structure.
Part 1: Experimental Protocol for Bismuth(III) Stearate Synthesis
A common and effective method for synthesizing bismuth(III) stearate is through a precipitation reaction involving a soluble bismuth salt and an alkali metal stearate. The following protocol details the synthesis of bismuth(III) oxohydroxostearate, a stable form of bismuth stearate.[1]
Materials:
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Stearic acid (C₁₇H₃₅COOH)
-
Sodium hydroxide (NaOH)
-
Nitric acid (HNO₃)
-
Distilled water
Methodology:
-
Preparation of Sodium Stearate Solution:
-
A solution of sodium stearate is prepared by neutralizing stearic acid with a stoichiometric amount of sodium hydroxide solution in distilled water. The mixture is heated and stirred until a clear solution is formed.
-
-
Preparation of Bismuth(III) Nitrate Solution:
-
Bismuth(III) nitrate pentahydrate is dissolved in distilled water. A small amount of nitric acid is added to prevent hydrolysis and ensure the bismuth salt remains fully dissolved.
-
-
Precipitation Reaction:
-
The bismuth nitrate solution is added dropwise to the hot sodium stearate solution (maintained at approximately 80 °C) under vigorous stirring.[1]
-
The molar ratio of stearate ions to bismuth should be maintained at approximately 1.05 to 1.1.[1]
-
The pH of the reaction mixture is adjusted to and maintained at 1.0 using nitric acid to facilitate the formation of the desired product.[1]
-
A white precipitate of bismuth(III) stearate will form immediately upon mixing.
-
-
Isolation and Purification:
-
The resulting precipitate is collected via filtration or centrifugation.
-
The product is washed first with a dilute nitric acid solution (pH 1), followed by several washes with hot distilled water (60 °C) to remove unreacted starting materials and soluble byproducts.[1]
-
The purified bismuth(III) stearate is then dried in an oven at 100 °C to a constant weight.[1]
-
Part 2: Experimental Protocol for FT-IR Analysis
The FT-IR spectrum of the synthesized bismuth(III) stearate is acquired to confirm its formation and identify its characteristic functional groups.
Materials and Equipment:
-
Synthesized bismuth(III) stearate powder
-
Potassium bromide (KBr), spectroscopy grade
-
FT-IR Spectrometer
-
Agate mortar and pestle
-
Pellet press
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder to remove any moisture, which can interfere with the spectrum (especially in the O-H stretching region).
-
Grind approximately 1-2 mg of the bismuth(III) stearate sample with 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous mixture is obtained.[2]
-
Transfer the mixture to a pellet die and press it under high pressure using a hydraulic press to form a thin, transparent, or translucent pellet.[2]
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
First, collect a background spectrum of the ambient environment.
-
Then, collect the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum, converted to absorbance.
-
Part 3: Data Presentation and Spectral Interpretation
The primary confirmation of bismuth(III) stearate synthesis via FT-IR is the distinct change in the vibrational bands of the carboxyl group. In the stearic acid reactant, the carboxylic acid group (-COOH) shows a strong carbonyl (C=O) stretching absorption band around 1700 cm⁻¹. Upon reaction with bismuth(III), the proton is lost, forming the carboxylate anion (-COO⁻). This results in the disappearance of the ~1700 cm⁻¹ peak and the appearance of two new, strong absorption bands: the asymmetric and symmetric stretches of the carboxylate group.[3][4][5]
The table below summarizes the key FT-IR absorption bands for bismuth(III) stearate.
Table 1: FT-IR Peak Assignments for Bismuth(III) Stearate
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| 2955 - 2965 | ν_as(CH₃) | Asymmetric stretching of the terminal methyl group. |
| 2915 - 2925 | ν_as(CH₂) | Asymmetric stretching of the methylene groups in the alkyl chain.[6][7] |
| 2848 - 2855 | ν_s(CH₂) | Symmetric stretching of the methylene groups in the alkyl chain.[6][7] |
| ~1700 | ν(C=O) | Absent. This prominent peak from stearic acid disappears, confirming salt formation.[5][8] |
| 1540 - 1580 | ν_as(COO⁻) | Asymmetric stretching of the carboxylate group.[4][9] Its appearance is a key indicator of salt formation. |
| 1465 - 1475 | δ_s(CH₂) | Scissoring (bending) of the methylene groups. |
| 1395 - 1440 | ν_s(COO⁻) | Symmetric stretching of the carboxylate group.[4][9] This band, along with the asymmetric stretch, confirms the carboxylate structure. |
| ~720 | ρ(CH₂) | Rocking of the methylene groups. |
Note: The exact positions of the carboxylate stretching bands can shift depending on the coordination environment of the bismuth ion. The Bi-O stretching vibrations typically occur at frequencies below 400 cm⁻¹, which is outside the range of standard mid-IR spectrometers.[4]
Part 4: Visualized Experimental Workflow
The entire process from synthesis to characterization can be visualized as a logical workflow.
Caption: Workflow from synthesis to FT-IR analysis of Bismuth(III) Stearate.
References
- 1. sibran.ru [sibran.ru]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Bismuth(3+) Stearate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bismuth(3+) stearate, an organometallic compound formed from the reaction of a bismuth(III) salt with stearic acid, holds significant interest in various scientific and industrial fields, including pharmaceuticals and materials science. Bismuth compounds have a long history of medicinal use, particularly in treating gastrointestinal disorders, and are gaining attention for their antimicrobial and anticancer properties. The stearate ligand, a long-chain saturated fatty acid, imparts lipophilic characteristics to the complex, which can be advantageous in drug delivery systems.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure and purity of chemical compounds. This guide provides a comprehensive overview of the theoretical and practical aspects of ¹H and ¹³C NMR analysis of this compound. Due to a lack of specific published spectra for this compound, this guide presents predicted spectral data based on the analysis of stearic acid and related metal carboxylates, alongside detailed, plausible experimental protocols.
Predicted ¹H and ¹³C NMR Spectral Data
The coordination of the stearate carboxyl group to the bismuth ion is expected to cause slight shifts in the NMR signals of the nearby protons and carbons compared to free stearic acid. The most significant changes are anticipated for the α- and β-carbons and their attached protons. The following tables summarize the predicted chemical shifts for this compound.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (δ) in ppm | Multiplicity |
| CH₃ (Terminal methyl group) | ~ 0.88 | Triplet |
| -(CH₂)₁₄- (Bulk methylene groups) | ~ 1.25 - 1.40 | Multiplet |
| -CH₂- (β to carboxylate) | ~ 1.65 | Multiplet |
| -CH₂- (α to carboxylate) | ~ 2.35 | Triplet |
Note: The proton of the carboxylic acid group in stearic acid, which appears downfield (typically >10 ppm), will be absent in the spectrum of the bismuth salt.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (δ) in ppm |
| C=O (Carboxylate carbon) | ~ 180 - 185 |
| -CH₂- (α to carboxylate) | ~ 34 - 36 |
| -CH₂- (β to carboxylate) | ~ 25 - 27 |
| -(CH₂)₁₂- (Bulk methylene carbons) | ~ 29 - 30 |
| -CH₂- (Adjacent to terminal methyl) | ~ 22 - 23 |
| -CH₂- (Antepenultimate carbon) | ~ 32 |
| CH₃ (Terminal methyl carbon) | ~ 14 |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of metal stearates is through a precipitation reaction.
Materials:
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Stearic acid (CH₃(CH₂)₁₆COOH)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
Procedure:
-
Preparation of Sodium Stearate Solution: Dissolve a stoichiometric amount of stearic acid in ethanol. In a separate container, dissolve a molar equivalent of sodium hydroxide in distilled water. Slowly add the NaOH solution to the stearic acid solution with constant stirring to form sodium stearate.
-
Preparation of Bismuth Nitrate Solution: Dissolve Bismuth(III) nitrate pentahydrate in a minimal amount of dilute nitric acid to prevent hydrolysis, and then dilute with distilled water.
-
Precipitation: Slowly add the bismuth nitrate solution to the sodium stearate solution with vigorous stirring. A white precipitate of this compound will form immediately.
-
Isolation and Purification: Continue stirring for a few hours to ensure complete reaction. The precipitate is then collected by vacuum filtration, washed several times with distilled water and then with ethanol to remove any unreacted starting materials and impurities.
-
Drying: The purified this compound is dried in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
NMR Sample Preparation and Analysis
Materials:
-
Dried this compound
-
Deuterated chloroform (CDCl₃) or another suitable deuterated solvent
-
NMR tubes
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Dissolution: Accurately weigh approximately 10-20 mg of the dried this compound and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a small vial. The solubility of metal stearates can be limited, so gentle warming or sonication may be required to aid dissolution.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Internal Standard: Add a small amount of TMS to the NMR tube.
-
¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum using proton decoupling. Due to the lower natural abundance of ¹³C and potentially long relaxation times for the carbons in the long alkyl chain, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary to obtain a good signal-to-noise ratio.
Mandatory Visualizations
Discussion and Interpretation
The ¹H NMR spectrum of this compound is expected to be dominated by the signals from the long aliphatic chain of the stearate ligand. The terminal methyl group should appear as a triplet around 0.88 ppm. The large signal between 1.25 and 1.40 ppm corresponds to the bulk of the methylene protons. The methylene groups alpha and beta to the carboxylate group are deshielded and will appear further downfield, around 2.35 ppm and 1.65 ppm, respectively. The integration of these signals should correspond to the number of protons in each environment.
In the ¹³C NMR spectrum, the carboxylate carbon is expected to have the most downfield chemical shift, in the range of 180-185 ppm. The carbons of the aliphatic chain will appear in the upfield region, with the terminal methyl carbon appearing around 14 ppm. The α- and β-carbons will be shifted slightly downfield compared to the other methylene carbons due to the influence of the electronegative oxygen atoms of the carboxylate group.
It is important to note that the bismuth nucleus (²⁰⁹Bi) is quadrupolar, which can lead to broadening of the NMR signals of nearby nuclei. However, for the protons and carbons in the long stearate chain, this effect is likely to be negligible for nuclei that are more than a few bonds away from the bismuth center.
Applications in Drug Development
The characterization of this compound by NMR is crucial for its application in drug development for several reasons:
-
Purity Assessment: NMR spectroscopy can be used to confirm the purity of the synthesized compound and identify any residual starting materials or byproducts.
-
Structural Confirmation: The chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra provide definitive confirmation of the covalent structure of the stearate ligand and its attachment to the bismuth ion.
-
Stability Studies: NMR can be employed to monitor the stability of this compound in different formulations and under various storage conditions.
-
Formulation Development: Understanding the molecular structure and properties of this compound is essential for designing effective drug delivery systems, such as lipid-based nanoparticles or emulsions, where this compound could act as a stabilizer or the active pharmaceutical ingredient itself.
Solubility Profile of Bismuth(3+) Stearate in Organic Solvents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Bismuth(3+) Stearate in organic solvents. Due to a lack of readily available quantitative solubility data in public literature, this document focuses on qualitative solubility profiles, factors influencing solubility, and a generalized experimental protocol for determining solubility.
Introduction to this compound
This compound is a metal salt of stearic acid, a long-chain fatty acid. As a metallic soap, its solubility is primarily dictated by the nature of the organic solvent and the physical conditions of the system, such as temperature. Generally, metal stearates are lipophilic and tend to be more soluble in non-polar organic solvents.
Qualitative Solubility Profile
Based on the general behavior of metal stearates and related bismuth compounds, the following qualitative solubility profile for this compound can be inferred:
-
Non-Polar Solvents (e.g., Hexane, Toluene, Benzene): this compound is expected to have its highest solubility in non-polar solvents.[1][2] The long hydrocarbon chains of the stearate ligand interact favorably with these solvents.[1]
-
Aromatic and Chlorinated Hydrocarbons: Heating is likely to increase the solubility of this compound in aromatic and chlorinated hydrocarbons.[3]
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran): Solubility is expected to be limited in these solvents.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): this compound is likely to be sparingly soluble to insoluble in polar protic solvents.[3]
-
Special Case - Ethylene Glycol: It is worth noting that other bismuth compounds, such as bismuth(III) oxofumarate, have shown comparatively higher solubility in ethylene glycol, suggesting potential for enhanced solubility of bismuth stearate in this solvent as well.[4]
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents:
-
Temperature: In most cases, increasing the temperature will increase the solubility of the compound.
-
Solvent Polarity: As a general rule, "like dissolves like." The non-polar nature of the stearate chains dictates a preference for non-polar solvents.[1]
-
Presence of Other Solutes: The presence of other compounds in the solvent can either enhance or decrease solubility through various interactions.
Quantitative Solubility Data
A thorough search of scientific literature did not yield specific quantitative solubility data for this compound in various organic solvents. The table below is presented as a template for researchers to populate as they generate experimental data.
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination | Reference |
| e.g., Hexane | 25 | Data Not Available | Data Not Available | Gravimetric | [Internal Data] |
| e.g., Toluene | 25 | Data Not Available | Data Not Available | Spectrophotometric | [Internal Data] |
| e.g., Ethanol | 25 | Data Not Available | Data Not Available | Gravimetric | [Internal Data] |
| e.g., Acetone | 25 | Data Not Available | Data Not Available | Gravimetric | [Internal Data] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent using the gravimetric method. This method is straightforward and can be adapted for various solvents and temperatures.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Analytical balance
-
Glass vials with screw caps
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE)
-
Drying oven
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of glass vials.
-
Solvent Addition: Add a known volume of the organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary study to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. For solvents where settling is slow, centrifugation at the desired temperature can be used.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved particles.
-
Solvent Evaporation: Transfer the filtered solution to a pre-weighed container. Evaporate the solvent under a gentle stream of nitrogen or in a drying oven at a temperature below the decomposition point of this compound.
-
Mass Determination: Once the solvent is completely evaporated, weigh the container with the dried residue.
-
Calculation: The solubility (S) in g/L can be calculated using the following formula:
S (g/L) = (Mass of residue (g) / Volume of supernatant withdrawn (L))
Safety Precautions:
-
Always work in a well-ventilated area, preferably a fume hood, when handling organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for this compound and the specific organic solvent being used.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the determination of this compound solubility.
Conclusion
While specific quantitative data on the solubility of this compound in organic solvents is not widely published, a qualitative understanding based on the principles of metal soap chemistry can guide researchers in solvent selection. It is anticipated that this compound will exhibit greater solubility in non-polar organic solvents. The provided generalized experimental protocol offers a reliable method for researchers to determine specific solubility data for their applications. As more research is conducted, a clearer and more quantitative picture of the solubility profile of this compound will emerge.
References
- 1. What is the solubility of metal soaps in organic solvents? - Blog [cjspvc.com]
- 2. BISMUTH CARBOXYLATE - Ataman Kimya [atamanchemicals.com]
- 3. An Basic Overview to Metallic Stearates - Goldstab [goldstab.com]
- 4. Synthesis of bismuth (III) oxofumarate and its solubility in organic solvents - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Mechanical Perspectives on Bismuth(3+) Stearate: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Bismuth(3+) stearate, an organometallic compound formed from the reaction of bismuth with stearic acid, has garnered interest across various industries, from plastics and cosmetics to pharmaceuticals.[1] Its properties as a stabilizer, lubricant, and its biocompatible nature make it a versatile molecule.[1] In the pharmaceutical realm, bismuth compounds have a long history of use, particularly in treating gastrointestinal ailments.[2][3] While experimental studies have provided insights into the macroscopic properties and applications of bismuth stearate, a deeper understanding of its electronic structure and reactivity at the molecular level necessitates the use of quantum mechanical studies.
This technical guide provides an in-depth overview of the current understanding of this compound, integrating experimental findings with theoretical insights from quantum mechanics. Due to the limited number of quantum mechanical studies specifically focused on bismuth stearate, this guide will also draw upon computational studies of related bismuth carboxylates and organobismuth compounds to provide a comprehensive theoretical framework.
Physicochemical Properties and Synthesis
This compound is a salt consisting of a bismuth cation in the +3 oxidation state and three stearate anions. The long hydrocarbon chains of the stearate ligands impart significant lipophilicity to the molecule.
Quantitative Data Summary
| Property | Value | Method | Reference |
| Bismuth Stearate Thin Films | |||
| Band Gap | 3.2 eV | Optical Spectroscopy | [4][5] |
| Bismuth Bilayer Separation | 3.5 nm | X-ray Reflectivity (XRR) | [4][5] |
| Related Bismuth-Carbon Compounds (DFT Calculations) | |||
| Bi-C Bond Length (BiC 2D) | 212.2 pm | DFT (GGA-PBE) | [6][7] |
| Bond Energy (BiC 2D) | -6.41 eV | DFT (GGA-PBE) | [6] |
| Hirshfeld Charge on Bi (BiC 2D) | +0.321 e | DFT (GGA-PBE) | [6] |
| Hirshfeld Charge on C (BiC 2D) | -0.321 e | DFT (GGA-PBE) | [6] |
| Related Bismuth-Containing MAX Phases (DFT Calculations) | |||
| Formation Enthalpy (Zr₂AlC) | -0.40 eV | DFT | [8] |
| Formation Enthalpy (Zr₂BiC) | -4.17 eV | DFT | [8] |
Experimental Protocols: Synthesis of Bismuth(III) Oxohydroxostearate
A common precursor and related compound to this compound is bismuth(III) oxohydroxostearate. The following protocol is based on the work of Minina et al.[9]
Materials:
-
Bismuth(III) oxide (Bi₂O₃)
-
Nitric acid (HNO₃) (1:1 v/v)
-
Stearic acid
-
Sodium hydroxide (NaOH)
-
Distilled water
Procedure:
-
Preparation of Bismuth Nitrate Solution:
-
Dissolve Bismuth(III) oxide in nitric acid (1:1) to obtain a bismuth nitrate solution.
-
-
Preparation of Sodium Stearate Solution:
-
Neutralize stearic acid with a sodium hydroxide solution to obtain a sodium stearate solution.
-
-
Precipitation:
-
Heat the sodium stearate solution to 80 °C.
-
Add the bismuth nitrate solution to the heated sodium stearate solution. The molar ratio of stearic acid to bismuth should be 1.05.
-
Maintain the pH of the mixture at 1.0.
-
-
Washing and Drying:
-
Wash the resulting precipitate once with a nitric acid solution at pH 1.
-
Wash the precipitate twice with distilled water at 60 °C.
-
Dry the final product at 100 °C.
-
This process yields bismuth(III) oxohydroxostearate, which can be a starting material for further reactions to obtain neutral this compound.
Synthesis Workflow
The synthesis of bismuth(III) oxohydroxostearate can be visualized as a multi-step process.
Quantum Mechanical Approaches to Bismuth Compounds
Direct quantum mechanical studies on this compound are not extensively reported. However, the principles and methods of computational chemistry can be applied to understand its electronic structure and properties. Density Functional Theory (DFT) and semi-empirical methods are powerful tools for investigating large molecules like bismuth stearate.
Theoretical Framework
Quantum chemical calculations for bismuth-containing compounds present unique challenges due to the large number of electrons and the significance of relativistic effects.
-
Relativistic Effects: Bismuth is a heavy element where the velocity of inner-shell electrons is a significant fraction of the speed of light. This necessitates the inclusion of relativistic effects in calculations to accurately describe the electronic structure. This is often done through the use of effective core potentials (ECPs) which replace the core electrons with a potential, simplifying the calculation while retaining accuracy.
-
Choice of Functional and Basis Set: In DFT calculations, the choice of the exchange-correlation functional and the basis set is crucial for obtaining reliable results. For bismuth compounds, functionals like PBE and B3LYP are commonly used. Basis sets must be able to describe the diffuse nature of the valence electrons and often include polarization and diffuse functions. Recent studies have evaluated various DFT methods for their accuracy in predicting the geometries and NMR spectra of Bi(III) complexes.[10]
-
Semi-empirical Methods: For very large systems, semi-empirical methods like PM3 can provide a computationally less expensive alternative to DFT for predicting thermodynamic properties.[11][12]
Insights from Related Bismuth Compounds
Computational studies on other organobismuth and bismuth carboxylate compounds provide valuable insights that can be extrapolated to bismuth stearate.
-
Bonding and Electronic Structure: DFT calculations on bismuth-carbon compounds have been used to predict bond lengths, bond energies, and charge distributions.[6][7] These studies indicate a polar covalent character for the Bi-C bond.[6] For bismuth carboxylates, the interaction between the bismuth ion and the carboxylate group is expected to be largely ionic, but with some degree of covalent character.
-
Molecular Geometry: The geometry of bismuth(III) compounds is often influenced by the presence of a stereochemically active lone pair of electrons on the bismuth atom. This can lead to distorted coordination geometries. Computational methods can predict these geometries with good accuracy.
-
Reactivity and Catalysis: DFT has been employed to investigate the mechanism of bismuth-catalyzed reactions.[8] These studies can elucidate the role of the bismuth center in activating substrates and facilitating chemical transformations.
Role in Drug Development: Mechanism of Action
Bismuth compounds, most notably bismuth subsalicylate, are used in the treatment of various gastrointestinal disorders.[13][14] Their therapeutic effects are attributed to a combination of antimicrobial and anti-inflammatory actions. While the precise mechanism of action is not fully elucidated, several key pathways have been identified.[13]
Antimicrobial Effects
Bismuth salts exhibit bactericidal activity against a range of pathogens, including Helicobacter pylori, a bacterium linked to peptic ulcers.[2][3]
-
Inhibition of Bacterial Adhesion: Bismuth compounds can prevent bacteria from binding to the mucosal cells of the stomach.[13]
-
Enzyme Inhibition: They can inhibit the activity of bacterial enzymes such as urease, protease, and phospholipase.[13]
-
Disruption of Cell Wall Synthesis: The mechanisms of action of bismuth on gastrointestinal pathogens are complex and include the inhibition of protein and cell wall synthesis.
Anti-inflammatory and Cytoprotective Effects
The salicylate component of some bismuth drugs contributes to their anti-inflammatory properties.
-
Prostaglandin Synthesis Inhibition: Salicylic acid inhibits the cyclooxygenase (COX) enzyme, leading to a reduction in the production of pro-inflammatory prostaglandins.[13]
-
Protective Barrier Formation: Bismuth compounds can form a protective layer over ulcer craters, shielding them from gastric acid and promoting healing.[3]
Signaling Pathway
The multifaceted mechanism of action of bismuth compounds in a gastrointestinal context can be represented in a simplified signaling diagram.
Future Directions and Conclusion
The application of quantum mechanical studies to this compound and related compounds holds significant promise for advancing their use in materials science and medicine. Future research in this area could focus on:
-
Developing Accurate Theoretical Models: Tailoring DFT functionals and basis sets specifically for heavy organometallic compounds to improve the accuracy of predictions.
-
Investigating Reaction Mechanisms: Using computational methods to elucidate the detailed mechanisms of action of bismuth-based drugs, potentially leading to the design of more effective therapeutic agents.
-
Predicting Novel Properties: Employing quantum mechanics to predict the electronic, optical, and catalytic properties of new bismuth-containing materials.
References
- 1. pgmsmetal.com [pgmsmetal.com]
- 2. Current and Potential Applications of Bismuth-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Periodic stacking of two dimensional Bismuth bi-layers in Bismuth stearate thin films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Predictions on Structural and Electronic Properties to Synthesize Bismuth-Carbon Compounds in Different Periodicities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Predictions on Structural and Electronic Properties to Synthesize Bismuth-Carbon Compounds in Different Periodicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and DFT investigation of new bismuth-containing MAX phases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sibran.ru [sibran.ru]
- 10. Evaluation of DFT methods for predicting geometries and NMR spectra of Bi(III) dithiocarbamate complexes with antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Bismuth: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
An In-depth Technical Guide to the Electronic and Optical Properties of Bismuth(3+) Stearate Thin Films
Abstract
This technical guide provides a comprehensive overview of the electronic and optical properties of Bismuth(3+) stearate thin films. Bismuth-based materials are of growing interest in various scientific fields, including electronics and medicine, due to their unique characteristics. This document summarizes the available quantitative data, details experimental protocols for synthesis and film fabrication, and provides visualizations of the experimental workflow. While specific data for this compound thin films are limited, this guide consolidates the existing knowledge and draws parallels with related bismuth compounds to offer a broader understanding.
Introduction
This compound is a metal soap that can be assembled into highly ordered thin films using the Langmuir-Blodgett technique. These films are of interest for their potential applications in electronics, optics, and as biocompatible coatings. The stearate ligands provide a long-chain hydrocarbon matrix that encapsulates layers of bismuth ions, creating a unique nanoscale architecture. Understanding the electronic and optical properties of these films is crucial for their application in novel devices and therapeutic platforms.
Electronic and Optical Properties
The electronic and optical properties of this compound thin films are primarily determined by the bismuth ions and their arrangement within the stearate matrix. The long hydrocarbon chains of the stearate molecules act as insulating barriers, influencing the electronic coupling between the bismuth centers.
Quantitative Data
Quantitative data on the electronic and optical properties of this compound thin films is sparse in the current scientific literature. The most significant reported value is the optical bandgap.
| Property | Value | Measurement Technique | Source |
| Optical Bandgap (Eg) | 3.2 eV | UV-Visible Spectroscopy | [1] |
| Refractive Index (n) | Data not available | - | - |
| Extinction Coefficient (k) | Data not available | - | - |
| Electrical Conductivity (σ) | Data not available | - | - |
Note: The lack of comprehensive quantitative data highlights a research gap and an opportunity for further investigation into the properties of this material. For context, other bismuth compounds have shown interesting optical properties. For instance, bismuth oxide (Bi₂O₃) thin films exhibit a high refractive index, and bismuth-containing polymers have been synthesized with refractive indices as high as 1.72[2][3]. The electrical properties of thin bismuth films are also highly dependent on their thickness and structure, with some films exhibiting semiconducting behavior[4].
Experimental Protocols
The fabrication of this compound thin films involves two primary stages: the synthesis of the bismuth stearate precursor and the deposition of the thin film using the Langmuir-Blodgett method.
Synthesis of this compound
A common method for synthesizing this compound is through the reaction of a bismuth salt with stearic acid. One reported method involves the interaction of fine crystalline bismuth oxide with molten stearic acid[5].
Materials:
-
Bismuth(III) oxide (Bi₂O₃)
-
Stearic acid (C₁₈H₃₆O₂)
Procedure:
-
Fine crystalline bismuth oxide is mixed with stearic acid in a molar ratio of 1:3.
-
The mixture is heated to 100 °C, above the melting point of stearic acid, under constant mixing.
-
The reaction proceeds in the molten state to form this compound.
-
The resulting product is then purified.
Another approach involves the precipitation of bismuth stearate from a solution containing bismuth ions and stearate ions[5].
Materials:
-
Bismuth nitrate (Bi(NO₃)₃) solution
-
Sodium stearate (NaC₁₈H₃₅O₂) solution (prepared by neutralizing stearic acid with sodium hydroxide)
Procedure:
-
A bismuth nitrate solution is added to a sodium stearate solution at a controlled temperature of 80 °C and a pH of 1.0.
-
The molar ratio of stearate ions to bismuth ions is maintained at approximately 1.05.
-
The resulting precipitate of bismuth hydroxostearate is washed and dried to obtain the final product.
Thin Film Deposition by Langmuir-Blodgett Technique
The Langmuir-Blodgett (LB) technique allows for the deposition of monomolecular layers of this compound onto a solid substrate, enabling precise control over the film thickness and organization[1].
Equipment:
-
Langmuir-Blodgett trough
-
Movable barriers
-
Surface pressure sensor (Wilhelmy plate)
-
Dipping mechanism
Substrates:
-
Hydrophobic silicon wafers
-
Hydrophilic glass slides
Procedure:
-
The LB trough is filled with an aqueous subphase.
-
A solution of this compound in a volatile, water-immiscible solvent (e.g., chloroform) is spread dropwise onto the surface of the subphase.
-
The solvent is allowed to evaporate, leaving a monolayer of this compound molecules at the air-water interface.
-
The movable barriers are used to compress the monolayer, increasing the surface pressure. The pressure-area isotherm is recorded to determine the optimal surface pressure for deposition.
-
A clean substrate is vertically dipped into and withdrawn from the trough through the compressed monolayer at a controlled speed.
-
During each upstroke and downstroke, a monolayer of this compound is transferred onto the substrate.
-
This process is repeated to build up a multilayer thin film of the desired thickness.
Characterization Techniques
Several analytical techniques are employed to characterize the structural, electronic, and optical properties of this compound thin films.
-
UV-Visible Spectroscopy: Used to determine the optical bandgap of the thin films by analyzing the absorption of light as a function of wavelength[1].
-
X-ray Reflectivity (XRR): Provides information about the film thickness, density, and surface roughness. It has been used to confirm the periodic stacking of bismuth bilayers within the stearate matrix[1].
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the chemical bonds present in the thin film and to confirm the formation of bismuth stearate.
-
Field Emission Scanning Electron Microscopy (FESEM): Provides high-resolution images of the surface morphology of the thin films.
-
Atomic Force Microscopy (AFM): Can be used to further investigate the surface topography and roughness of the films.
Visualizations
Experimental Workflow for this compound Thin Film Fabrication and Characterization
Caption: Experimental workflow for the synthesis, deposition, and characterization of this compound thin films.
Conclusion
This compound thin films represent an intriguing class of materials with potential applications in various fields. While current research has established a method for their fabrication and determined their optical bandgap, a significant amount of characterization is still required to fully understand their electronic and optical properties. This guide serves as a foundational document for researchers interested in this area, providing the known data and experimental methodologies. Future work should focus on quantifying the refractive index, extinction coefficient, and electrical conductivity to enable the design and development of novel devices based on these materials.
References
In-Depth Technical Guide: Synthesis and Characterization of High-Purity Bismuth(3+) Stearate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of high-purity Bismuth(3+) Stearate. The information is intended to support research and development efforts in pharmaceuticals and materials science.
Introduction
Bismuth compounds have a long history in medicine, notably for their gastrointestinal protective effects.[1][2] this compound, an organobismuth compound, combines the therapeutic potential of bismuth with the physicochemical properties of stearic acid. Its applications are being explored in various fields, including pharmaceuticals, where it may serve as an active pharmaceutical ingredient (API) or an advanced intermediate.[3][4] The synthesis of high-purity this compound is crucial for ensuring its safety and efficacy in potential clinical applications. This guide details robust methods for its preparation and thorough characterization.
Synthesis of High-Purity this compound
The most common and effective method for synthesizing high-purity this compound is through a controlled precipitation reaction. This process typically involves the reaction of a soluble bismuth salt with a stearate salt in an aqueous medium.
Precipitation Method
This method relies on the reaction between an aqueous solution of bismuth nitrate and a solution of sodium stearate. The resulting precipitate is a basic bismuth stearate, often in the form of bismuth oxohydroxostearate.
Experimental Protocol:
-
Preparation of Bismuth Nitrate Solution: Dissolve Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) in dilute nitric acid to prevent hydrolysis and formation of bismuth subnitrate. A typical concentration is around 0.5 M.
-
Preparation of Sodium Stearate Solution: Dissolve stearic acid in a stoichiometric amount of sodium hydroxide solution with heating (approximately 80°C) to form a clear solution of sodium stearate.
-
Precipitation: Heat both the bismuth nitrate and sodium stearate solutions to 80-90°C. Slowly add the bismuth nitrate solution to the sodium stearate solution under vigorous stirring. Maintain the pH of the reaction mixture between 6 and 7.
-
Digestion: Continue stirring the resulting white suspension at 80-90°C for 1-2 hours to allow for particle growth and improved filterability.
-
Filtration and Washing: Filter the precipitate while hot using a Buchner funnel. Wash the filter cake sequentially with hot deionized water to remove unreacted ions and byproducts.
-
Drying: Dry the purified this compound in an oven at 80-100°C to a constant weight.
A schematic of the experimental workflow is provided below:
Synthesis Workflow Diagram
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and physicochemical properties of the synthesized this compound.
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information on the thermal stability and decomposition profile of the compound.
Experimental Protocol:
-
Instrument: A simultaneous thermal analyzer (TGA/DSC) is used.
-
Sample Preparation: Accurately weigh 5-10 mg of the dried this compound into an alumina or platinum crucible.
-
Analysis Conditions: Heat the sample from room temperature to 600°C at a constant heating rate of 10°C/min under a nitrogen atmosphere.
Expected Results: A typical thermal profile shows an endothermic peak around 150°C corresponding to the melting of the compound.[5] This is followed by exothermic decomposition steps between 300°C and 500°C, leading to the formation of bismuth oxide as the final residue.[5]
| Thermal Event | Temperature Range (°C) |
| Melting (Endotherm) | ~150 |
| Decomposition (Exotherm 1) | ~300 |
| Decomposition (Exotherm 2) | ~410 |
Spectroscopic Analysis
3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the synthesized compound and confirm the formation of the metal stearate.
Experimental Protocol:
-
Instrument: A standard FTIR spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an attenuated total reflectance (ATR) accessory.
-
Analysis: Record the spectrum in the range of 4000-400 cm⁻¹.
Expected Results: The FTIR spectrum of this compound is characterized by the disappearance of the broad O-H stretching band of the carboxylic acid dimer (around 3000 cm⁻¹) and the appearance of strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). A characteristic band around 3560 cm⁻¹ may be present, corresponding to the stretching vibrations of O-H groups in bismuth oxohydroxostearate.[5]
| Wavenumber (cm⁻¹) | Assignment |
| ~3560 | O-H stretching (in oxohydroxostearate) |
| 2918, 2850 | C-H stretching of alkyl chains |
| ~1540 | Asymmetric COO⁻ stretching |
| ~1470 | Symmetric COO⁻ stretching |
3.2.2. X-ray Diffraction (XRD)
XRD is employed to determine the crystalline structure and phase purity of the synthesized this compound.
Experimental Protocol:
-
Instrument: A powder X-ray diffractometer with Cu Kα radiation.
-
Sample Preparation: A small amount of the powdered sample is mounted on a sample holder.
-
Analysis: The sample is scanned over a 2θ range of 2° to 50°.
Expected Results: The XRD pattern of this compound typically shows a series of sharp diffraction peaks at low 2θ angles, indicative of a well-ordered lamellar structure.[5] The interlayer spacing (d-spacing) can be calculated from the position of these peaks and is typically around 51 Å for bismuth oxohydroxostearate.[5]
Microscopic Analysis (SEM)
Scanning electron microscopy (SEM) is used to investigate the morphology and particle size of the synthesized powder.
Experimental Protocol:
-
Instrument: A scanning electron microscope.
-
Sample Preparation: The powder sample is mounted on an aluminum stub using double-sided carbon tape and then sputter-coated with a thin layer of gold or palladium to ensure conductivity.
-
Analysis: The sample is imaged at various magnifications to observe the particle shape and size.
Expected Results: SEM images of this compound often reveal plate-like or flake-like morphologies. The particle size can vary depending on the synthesis conditions, but typically falls in the range of 50-100 nm in thickness and up to 1 µm in length.[5]
| Parameter | Typical Value |
| Morphology | Plate-like crystals |
| Thickness | 50-100 nm |
| Length | Up to 1 µm |
Purity Analysis
The purity of the synthesized this compound can be determined by complexometric titration to quantify the bismuth content.
Experimental Protocol:
-
Sample Digestion: Accurately weigh a sample of this compound and digest it in a minimal amount of concentrated nitric acid with gentle heating to dissolve the bismuth ions.
-
pH Adjustment: Dilute the solution with deionized water and adjust the pH to approximately 1-2 with a suitable buffer.
-
Titration: Titrate the solution with a standardized solution of ethylenediaminetetraacetic acid (EDTA) using a suitable indicator such as Xylenol Orange until a sharp color change is observed at the endpoint.
-
Calculation: Calculate the percentage of bismuth in the sample based on the volume and concentration of the EDTA solution used.
Relevance in Drug Development: Potential Signaling Pathways
While direct studies on the signaling pathways affected by this compound are limited, the well-documented biological activities of other bismuth compounds provide valuable insights into its potential mechanisms of action, particularly in gastroenterology and oncology.
Anti-inflammatory and Gastroprotective Effects
Bismuth compounds are known to exhibit anti-inflammatory and gastroprotective properties. A key mechanism is believed to be the modulation of prostaglandin synthesis.[6][7] Prostaglandins are lipid compounds that play a crucial role in inflammation and maintaining the integrity of the gastric mucosa.
Inhibition of Prostaglandin Synthesis
Anticancer Potential via NF-κB Inhibition
Several studies have demonstrated the potential of bismuth compounds in cancer therapy. One of the proposed mechanisms is the induction of apoptosis (programmed cell death) in cancer cells through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][8][9] NF-κB is a protein complex that plays a key role in regulating the immune response to infection and is implicated in cancer cell proliferation and survival.
Inhibition of NF-κB Signaling Pathway
Conclusion
This technical guide outlines a reproducible method for the synthesis of high-purity this compound and provides a comprehensive suite of analytical techniques for its characterization. The presented data and protocols offer a solid foundation for researchers and drug development professionals working with this promising organobismuth compound. The potential for this compound to modulate key signaling pathways involved in inflammation and cancer warrants further investigation to unlock its full therapeutic potential.
References
- 1. CN103512881A - Method for detecting metal ion contents in zinc stearate and calcium stearate composite salt - Google Patents [patents.google.com]
- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pgmsmetal.com [pgmsmetal.com]
- 5. sibran.ru [sibran.ru]
- 6. Colloidal bismuth subcitrate causes sustained release of gastric mucosal prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gastroduodenal mucosal prostaglandin generation in patients with Helicobacter pylori before and after treatment with bismuth subsalicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Thermogravimetric Analysis of Bismuth(III) Stearate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of bismuth(III) stearate. Bismuth compounds, including bismuth stearate, are of significant interest in various fields, including pharmaceuticals for gastrointestinal treatments and as precursors for bismuth-containing oxide materials like superconductors and catalysts.[1][2][3] Understanding their thermal stability and decomposition characteristics through TGA is crucial for their application and development.
Core Concepts in the Thermal Decomposition of Bismuth Stearate
Bismuth stearate is not a single, uniform compound but can exist in several forms, most notably as bismuth oxohydroxostearate, with the chemical formula Bi6O4(OH)4(C17H35COO)6, and as a solid solution of this oxohydroxostearate with stearic acid, denoted as Bi6O4(OH)4(C17H35COO)6·nC17H35COOH.[1] The thermal decomposition of these compounds is a multi-step process that can be effectively studied using thermogravimetry.[1]
The decomposition process, when heated, typically leads to the formation of bismuth oxide (Bi2O3) and, in some cases, dispersed metallic bismuth.[1][2] The presence of metallic bismuth is indicated by an endothermic effect at its melting point of 271°C.[1] Subsequent exothermic effects at higher temperatures (above 500°C) can be attributed to the oxidation of this metallic bismuth.[1]
Experimental Protocols for TGA of Bismuth Stearate
Detailed experimental design is critical for obtaining reproducible and accurate TGA data. Based on published studies, a general protocol for the TGA of bismuth stearate can be established.
Instrumentation and Sample Preparation
-
Synthesis of Bismuth Stearate : Two primary forms have been synthesized for thermal analysis.
-
Bismuth Oxohydroxostearate (Bi6O4(OH)4(C17H35COO)6) : Synthesized by precipitation from acidic solutions (pH=1) at 80°C with a 1:1 molar ratio of sodium stearate to bismuth ion.[1]
-
Solid Solution (Bi6O4(OH)4(C17H35COO)6·nC17H35COOH) : Synthesized similarly but with a 3:1 molar ratio of sodium stearate to bismuth ion.[1]
-
-
Sample Mass : A sample mass of 50–60 mg is typically used for kinetic studies under linear heating.[1]
-
Instrumentation : A derivatograph, such as one from MOM Co. (Hungary), can be used to record TGA and differential thermal analysis (DTA) curves simultaneously.[2]
TGA Parameters
-
Heating Rate : For kinetic studies, linear heating rates of 2, 5, and 10°C min⁻¹ are employed.[1] A common rate for general thermal analysis is 10°C/min.[2]
-
Atmosphere : An inert atmosphere is crucial to study the intrinsic decomposition without oxidation. Helium flow at a rate of 120 cm³ min⁻¹ has been used.[1]
-
Data Analysis : Kinetic parameters can be calculated from thermogravimetric data obtained at different heating rates using specialized software such as 'Netzsch Thermokinetics'.[1]
Quantitative Data from TGA of Bismuth Stearates
The thermal decomposition of different bismuth stearate compounds exhibits distinct thermal events and mass losses. The following tables summarize the key quantitative data.
Table 1: Thermal Events for Bismuth Oxohydroxostearate (Bi6O4(OH)4(C17H35COO)6)
| Thermal Event | Temperature (°C) | Type of Event | Observation |
| Melting | 150 | Endothermic | Transition to a liquid crystal state.[2] |
| Decomposition Step 1 | 300 | Exothermic | Destruction of stearate ions.[2] |
| Decomposition Step 2 | 410 | Exothermic | Further destruction of stearate ions, leading to the formation of bismuth oxide.[2] |
Table 2: Thermal Events for the Solid Solution of Bismuth Oxohydroxostearate with Stearic Acid
| Thermal Event | Temperature (°C) | Type of Event | Observation |
| Melting of Stearic Acid | 70 | Endothermic | Melting of the free stearic acid in the solid solution.[2] |
| Melting of Bismuth Oxohydroxostearate | 100 | Endothermic | Melting of the main compound in the presence of molten stearic acid.[2] |
| Decomposition | 320, 380, 440, 500 | Exothermic | Multi-step decomposition leading to the formation of bismuth oxide.[2] |
Table 3: Kinetic Parameters for the First Decomposition Step
| Compound | Activation Energy (Ea) | Pre-exponential Factor (log A) |
| Bismuth Stearates | 111 kJ mol⁻¹ | 6.5 |
Note: These kinetic parameters were calculated for the first decomposition step and are described by nucleation equations, with and without autocatalysis.[1]
Visualizing the Processes
Diagrams can help illustrate the synthesis and analysis workflows for bismuth stearate.
Caption: Synthesis workflow for bismuth stearate via precipitation.
Caption: Experimental workflow for the TGA of bismuth stearate.
Caption: Generalized thermal decomposition pathway for bismuth stearate.
References
In-Depth Technical Guide to the Molecular Weight Determination of Bismuth(III) Stearate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for determining the molecular weight of bismuth(III) stearate, a compound of interest in various industrial and pharmaceutical applications. Given the potential for structural complexity, including the formation of polynuclear oxo/hydroxo clusters in addition to the simple trivalent salt, experimental determination of molecular weight is crucial for accurate characterization and quality control.
Understanding the Structural Complexity of Bismuth(III) Stearate
Bismuth(III) stearate can exist in multiple forms, each with a different molecular weight. The simplest form is the neutral salt, bismuth tristearate, which is formed from one bismuth(III) ion and three stearate anions.
However, under typical synthesis and hydrolysis conditions, more complex structures can form. These are often polynuclear clusters containing bismuth, oxygen, and hydroxide ions, coordinated to stearate ligands. An example of such a structure is the Bi₆O₄(OH)₄(C₁₇H₃₅COO)₆ cluster. The formation of these different species necessitates robust analytical methods to determine the actual molecular weight of a given sample, as this property significantly influences its physicochemical characteristics and performance in various applications.
Theoretical vs. Experimental Molecular Weight
A summary of the theoretical molecular weights for known forms of bismuth(III) stearate is presented below. These values serve as a reference for the interpretation of experimental data.
| Compound Name | Chemical Formula | Theoretical Molecular Weight ( g/mol ) |
| Bismuth(III) Tristearate | Bi(C₁₇H₃₅COO)₃ | 1059.39 |
| Bismuth Oxohydroxostearate Cluster | Bi₆O₄(OH)₄(C₁₇H₃₅COO)₆ | 3163.09 |
Experimental Protocols for Molecular Weight Determination
The selection of an appropriate analytical technique for determining the molecular weight of bismuth(III) stearate depends on factors such as the expected molecular weight range, the solubility of the sample, and the presence of potential mixtures of different species. This guide details three primary methods: Gel Permeation Chromatography (GPC), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and colligative property measurements.
Gel Permeation Chromatography (GPC)
GPC, a subset of size-exclusion chromatography, separates molecules based on their hydrodynamic volume in solution. It is a powerful technique for determining the molecular weight distribution of polymeric and large molecules.
Experimental Protocol:
-
Solvent (Mobile Phase) Selection: Tetrahydrofuran (THF) is a commonly used solvent for metal stearates and is a suitable mobile phase for the GPC analysis of bismuth(III) stearate. Ensure the THF is HPLC-grade and stabilized.
-
Column Selection: A set of polystyrene-divinylbenzene (PS-DVB) columns with a range of pore sizes (e.g., 10², 10³, and 10⁴ Å) is recommended to cover a broad range of potential molecular weights, from the simple salt to larger clusters.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the bismuth(III) stearate sample.
-
Dissolve the sample in 10 mL of THF. Gentle warming and sonication may be required to aid dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a refractive index (RI) detector is required.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 100 µL.
-
-
Calibration:
-
Prepare a series of solutions of narrow molecular weight distribution polystyrene standards in THF (e.g., ranging from 500 g/mol to 50,000 g/mol ).
-
Inject each standard and record the retention time.
-
Construct a calibration curve by plotting the logarithm of the molecular weight versus the retention time.
-
-
Data Analysis:
-
Inject the prepared bismuth(III) stearate sample solution.
-
Determine the retention time of the sample peak(s).
-
Use the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the sample. A low PDI (close to 1) indicates a relatively homogeneous sample, while a higher PDI suggests a mixture of different molecular weight species.
-
GPC workflow for molecular weight determination.
MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a soft ionization technique that is well-suited for the analysis of large, thermally labile, and non-volatile molecules, including organometallic compounds. It can provide a direct measurement of the molecular weight of the intact molecule.
Experimental Protocol:
-
Matrix Selection: For non-polar analytes like bismuth(III) stearate, dithranol (1,8,9-anthracenetriol) is a suitable matrix.
-
Sample and Matrix Preparation:
-
Prepare a saturated solution of dithranol in a volatile organic solvent such as THF or chloroform.
-
Prepare a solution of the bismuth(III) stearate sample in the same solvent at a concentration of approximately 1 mg/mL.
-
-
Target Plate Preparation (Dried-Droplet Method):
-
Mix the sample and matrix solutions in a 1:10 (v/v) ratio (sample:matrix).
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the solvent to evaporate completely at room temperature, resulting in the co-crystallization of the sample and matrix.
-
-
Instrumentation and Data Acquisition:
-
Mass Spectrometer: A MALDI-TOF mass spectrometer.
-
Laser: Nitrogen laser (337 nm).
-
Mode: Positive ion reflector mode is typically used to enhance mass resolution.
-
Calibration: Calibrate the instrument using a standard peptide or polymer mixture with known molecular weights in the expected mass range of the analyte.
-
-
Data Analysis:
-
Acquire the mass spectrum of the sample.
-
Identify the peak corresponding to the molecular ion ([M]⁺) or a common adduct (e.g., [M+H]⁺, [M+Na]⁺). The m/z value of this peak will correspond to the molecular weight of the bismuth(III) stearate species.
-
The presence of multiple peaks may indicate a mixture of different bismuth stearate structures or fragmentation.
-
MALDI-TOF MS workflow for molecular weight determination.
Colligative Property Measurements (Cryoscopy)
Experimental Protocol:
-
Solvent Selection: A non-polar solvent in which bismuth(III) stearate has some solubility is required. Benzene or cyclohexane are suitable choices. The cryoscopic constant (Kf) of the chosen solvent must be known. For cyclohexane, Kf = 20.4 K· kg/mol .
-
Apparatus: A Beckmann thermometer or a digital thermometer with high precision (±0.001 °C) and a freezing point depression apparatus are needed. The apparatus typically consists of a jacketed sample tube to ensure slow and uniform cooling.
-
Procedure:
-
Accurately weigh a known mass of the solvent (e.g., 20 g of cyclohexane) into the sample tube.
-
Determine the freezing point of the pure solvent by cooling it slowly while stirring and recording the temperature at which it freezes. Repeat this measurement at least three times to obtain an average value.
-
Accurately weigh a small amount of the bismuth(III) stearate sample (e.g., 0.1 g) and add it to the solvent.
-
Ensure the solute is completely dissolved.
-
Determine the freezing point of the solution using the same cooling and stirring procedure.
-
-
Calculation:
-
Calculate the freezing point depression (ΔTf) = Freezing point of pure solvent - Freezing point of solution.
-
Calculate the molality (m) of the solution using the formula: ΔTf = Kf * m.
-
Calculate the number of moles of solute = molality * mass of solvent (in kg).
-
Calculate the experimental molecular weight (M) = mass of solute (in g) / moles of solute.
-
Important Considerations:
-
This method assumes that the solute does not associate or dissociate in the solvent. Aggregation of bismuth stearate molecules in solution will lead to an erroneously high calculated molecular weight.
-
The low solubility of many bismuth compounds can be a limiting factor for this technique, as a sufficient concentration is needed to produce a measurable freezing point depression.
Logical relationship for molecular weight calculation from cryoscopy data.
Conclusion
The determination of the molecular weight of bismuth(III) stearate requires careful consideration of its potential structural complexity. This guide has provided detailed protocols for three robust analytical techniques: GPC, MALDI-TOF MS, and cryoscopy. GPC is ideal for assessing molecular weight distribution, MALDI-TOF MS provides direct measurement of molecular weights of individual species, and cryoscopy offers a classical method for determining the number-average molecular weight. The choice of method will depend on the specific requirements of the analysis and the available instrumentation. For a comprehensive characterization, employing a combination of these techniques is often beneficial.
Methodological & Application
Application Notes and Protocols: Bismuth(3+) Stearate in Polymer Processing
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Bismuth(3+) stearate is an organometallic compound that is gaining significant attention in the field of polymer processing.[1] Its low toxicity, stabilizing properties, and catalytic activity make it a viable and more environmentally friendly alternative to traditional heavy metal-based additives like those containing lead, cadmium, or tin.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in various polymer processing applications, including as a heat stabilizer for polyvinyl chloride (PVC), a catalyst for polyurethanes, a lubricant, and a catalyst for ring-opening polymerization (ROP).
Application as a Heat Stabilizer for Polyvinyl Chloride (PVC)
This compound serves as a non-toxic and effective heat stabilizer for PVC, a polymer that is notoriously susceptible to thermal degradation at processing temperatures.[3] The degradation process involves the autocatalytic dehydrochlorination of the PVC chains, leading to discoloration, embrittlement, and a loss of mechanical properties.[4] this compound mitigates this degradation through the neutralization of hydrogen chloride (HCl) as it is formed.[5]
Mechanism of Stabilization
The primary role of this compound as a heat stabilizer in PVC is to scavenge the HCl released during thermal degradation. This action prevents the autocatalytic "unzipping" of the polymer chain, which leads to the formation of conjugated polyene sequences responsible for discoloration.
Caption: Mechanism of PVC heat stabilization by this compound.
Quantitative Data
Table 1: Thermal Stability of PVC Stabilized with Mixed Metal Stearates (Exemplary Data)
| Stabilizer System | Concentration (phr) | Congo Red Test Time (min) @ 185°C |
|---|---|---|
| Unstabilized PVC | 0 | < 10 |
| CaSt₂/ZnSt₂ | 2.0 | 21[6] |
| DPMA-Ca/DPMA-Zn | 2.0 | 48[6] |
| APA-Ca/APA-Zn | 2.0 | 29[6] |
Note: The data for CaSt₂/ZnSt₂, DPMA-Ca/DPMA-Zn, and APA-Ca/APA-Zn are provided for comparative purposes to indicate the range of stability times achievable with metal stearate-based stabilizers.
Table 2: Thermogravimetric Analysis (TGA) Data for PVC with Different Stabilizers (Exemplary Data)
| Sample | Onset of Degradation (°C) | Temperature at 10% Weight Loss (°C) | Temperature at 50% Weight Loss (°C) |
|---|---|---|---|
| Pure PVC | ~280 | ~290 | ~330 |
| PVC + Ca/Zn Stearate | ~290 | ~310 | ~350 |
Note: This table provides a general representation of the expected improvement in thermal stability with the addition of metal stearate stabilizers based on typical TGA curves.[1][7]
Experimental Protocols
Protocol 1: Evaluation of Thermal Stability by Congo Red Test
This method determines the static thermal stability time of a PVC compound.
Materials and Equipment:
-
PVC resin
-
This compound
-
Two-roll mill or similar mixing equipment
-
Oil bath with thermostatic control
-
Test tubes (18x150 mm)
-
Congo red indicator paper
-
Timer
Procedure:
-
Prepare a PVC compound by mixing PVC resin with this compound (e.g., at 2 phr) on a two-roll mill at a temperature of 160-170°C for 5 minutes to ensure homogeneity.
-
Sheet out the compounded PVC and cut it into small pieces.
-
Place 2.5 g of the PVC sample into a test tube.[8]
-
Insert a strip of Congo red paper into a glass tube fitted into a stopper, ensuring the end of the paper is 25 ± 2 mm above the sample.[9]
-
Immerse the test tube in the oil bath preheated to 180°C.[10]
-
Start the timer.
-
Record the time taken for the Congo red paper to turn from red to blue. This is the thermal stability time.[10]
Protocol 2: Thermogravimetric Analysis (TGA) of Stabilized PVC
This method provides quantitative data on the thermal degradation profile of the PVC compound.
Materials and Equipment:
-
Thermogravimetric analyzer (TGA)
-
PVC compound containing this compound
-
Nitrogen gas supply
Procedure:
-
Place a small amount (5-10 mg) of the PVC sample into the TGA sample pan.
-
Heat the sample from room temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[11]
-
Record the weight loss of the sample as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of degradation, temperatures at different percentages of weight loss, and the residual weight.
Application as a Catalyst for Polyurethanes
Bismuth carboxylates, including this compound, are effective catalysts for the gelling reaction in polyurethane (PU) production—the reaction between a polyol and an isocyanate.[11] They are considered non-toxic alternatives to organotin catalysts, such as dibutyltin dilaurate (DBTDL).[12]
Catalytic Activity
Bismuth catalysts promote the formation of the urethane linkage. Their catalytic efficiency can be influenced by the specific carboxylate ligand and the overall formulation of the PU system.[11]
Caption: Catalytic role of this compound in polyurethane formation.
Quantitative Data
The following table compares the catalytic efficiency of a bismuth-based catalyst with a conventional tin-based catalyst in the production of flexible polyurethane foam. While the specific bismuth catalyst used in this study was bismuth triflate, the data illustrates the high efficiency achievable with bismuth catalysts in general.
Table 3: Isocyanate Conversion Efficiency of Bismuth vs. Tin Catalyst
| Catalyst | Concentration (php) | Isocyanate Conversion at 5 min (%) | Isocyanate Conversion at 10 min (%) |
|---|---|---|---|
| Stannous Octoate | 0.2 | ~55 | ~70 |
| Bismuth Triflate | 0.2 | ~70 | ~80 |
Source: Adapted from data presented in "Use of Novel Non-Toxic Bismuth Catalyst for the Preparation of Flexible Polyurethane Foam".[6][11][13][14]
Experimental Protocols
Protocol 3: Preparation of Flexible Polyurethane Foam
This protocol outlines the general procedure for preparing a flexible polyurethane foam using a bismuth catalyst.
Materials and Equipment:
-
Polyether polyol
-
Toluene diisocyanate (TDI)
-
Deionized water (blowing agent)
-
Surfactant (e.g., silicone-based)
-
Amine catalyst (for blowing reaction)
-
This compound (gelling catalyst)
-
High-speed mixer
-
Mold
Procedure:
-
In a suitable container, premix the polyol, deionized water, surfactant, and amine catalyst.
-
Add the this compound to the premix and stir thoroughly.
-
Under high-speed stirring (e.g., 2000 rpm), add the TDI to the mixture and mix for a short duration (e.g., 10 seconds).[13]
-
Immediately pour the reacting mixture into a mold and allow it to rise freely at room temperature.[13]
-
Let the foam cure for at least 24 hours at room temperature before characterization.[13]
Application as a Lubricant in Polymer Processing
This compound can function as both an internal and external lubricant during polymer processing.[1] As a lubricant, it reduces friction between polymer chains and between the polymer and processing equipment, leading to improved flow properties and a better surface finish of the final product.[1]
Quantitative Data
Specific data on the coefficient of friction for polymers containing this compound is limited. However, the following table provides data for stearic acid and other metal stearates as lubricants to illustrate the expected level of friction reduction.
Table 4: Coefficient of Friction for Lubricants on Metal Surfaces
| Lubricant | Metal Surface | Coefficient of Friction (at 20°C) |
|---|---|---|
| 1% Stearic Acid | Copper | 0.08 |
| Cadmium Stearate | Platinum & Cadmium | 0.04 |
| Sodium Stearate | Platinum & Steel | 0.1 |
Source: Adapted from data on lubricants in pharmaceutical solid dosage forms.
Application as a Catalyst for Ring-Opening Polymerization (ROP)
Bismuth compounds, including this compound, are effective catalysts for the ring-opening polymerization (ROP) of cyclic esters such as lactide and caprolactone to produce biodegradable polyesters like polylactic acid (PLA) and polycaprolactone (PCL).
Catalytic Activity
Bismuth catalysts for ROP are valued for their low toxicity, which is particularly important for biomedical applications of the resulting polymers. They can offer good control over the polymerization process, leading to polymers with desired molecular weights and microstructures.
Caption: Catalytic role of this compound in ring-opening polymerization.
Experimental Protocols
Protocol 4: Ring-Opening Polymerization of L-Lactide
This protocol provides a general method for the ROP of L-lactide using a bismuth catalyst.
Materials and Equipment:
-
L-lactide monomer
-
This compound
-
Anhydrous toluene (or bulk polymerization)
-
Schlenk flask and vacuum line
-
Oil bath with magnetic stirring
Procedure:
-
Thoroughly dry all glassware in an oven and cool under vacuum.
-
Add the desired amount of L-lactide and this compound to the Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).
-
If conducting a solution polymerization, add anhydrous toluene.
-
Place the flask in an oil bath preheated to the desired reaction temperature (e.g., 130-180°C).
-
Stir the reaction mixture for the specified time.
-
After the reaction is complete, cool the mixture to room temperature.
-
If in solution, precipitate the polymer by pouring the solution into a non-solvent like cold methanol.
-
Filter and dry the resulting polymer under vacuum.
Conclusion
This compound is a versatile and promising additive for polymer processing. Its low toxicity profile combined with its efficacy as a heat stabilizer, catalyst, and lubricant makes it an attractive alternative to traditional heavy metal-based additives. Further research and optimization of formulations containing this compound are likely to expand its applications in the polymer industry, particularly in areas where biocompatibility and environmental safety are paramount.
References
- 1. researchgate.net [researchgate.net]
- 2. shepchem.com [shepchem.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. lube-media.com [lube-media.com]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Use of Novel Non-Toxic Bismuth Catalyst for the Preparation of Flexible Polyurethane Foam - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thermal stabilization of polyvinyl chloride by calcium and zinc carboxylates derived from byproduct of palm oil refining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Bismuth(3+) Stearate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bismuth(3+) stearate, the bismuth salt of stearic acid, is an organometallic compound recognized for its low toxicity, making it a "green" and environmentally benign catalyst.[1][2] While the broader applications of various bismuth(III) salts as Lewis acid catalysts in organic synthesis are well-documented, the specific use of this compound is less prevalent in publicly available literature for a wide array of organic transformations.[1][2][3] Its primary documented catalytic application lies in the synthesis of polyurethanes.[4][5] This document provides detailed application notes and protocols for the use of this compound in polyurethane synthesis and offers a contextual overview of the catalytic potential of bismuth(III) compounds in other key organic reactions.
Bismuth(III) compounds are generally stable in air and tolerant to moisture, which presents a significant advantage over many traditional Lewis acids.[1] Their catalytic activity is attributed to the Lewis acidic nature of the bismuth center, which can activate a variety of organic substrates.[1][6]
1. Application in Polyurethane Synthesis
This compound serves as a catalyst in the formation of polyurethanes, specifically in the reaction between polyols and isocyanates. It is considered a toxicologically favorable alternative to organotin catalysts, such as dibutyltin dilaurate (DBTDL).[4]
Reaction Workflow: Polyurethane Synthesis
References
- 1. Bismuth(III) salts as synthetic tools in organic transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.iwu.edu [scholars.iwu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US10246545B2 - Bismuth-containing catalyst for polyurethane compositions - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Bismuth(3+) Stearate in Lubricating Grease Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bismuth(3+) stearate as an extreme pressure (EP) additive in the formulation of lubricating greases. This document includes detailed experimental protocols for grease preparation and performance evaluation, a summary of quantitative performance data, and a visualization of the proposed lubricating mechanism. Bismuth stearate offers a non-toxic alternative to traditional lead-based additives, enhancing the load-bearing capacity and anti-wear properties of lubricating greases.[1][2]
Introduction to this compound in Lubricating Greases
This compound is an organometallic compound that serves as a highly effective extreme pressure (EP) and anti-wear additive in lubricating greases.[1][3] Its primary function is to form a protective film on metal surfaces, preventing seizure and reducing wear under conditions of high load and temperature.[4] This makes it a valuable component in greases designed for demanding applications in various industries. Bismuth compounds are recognized as a non-toxic replacement for lead-based additives, aligning with modern environmental and safety standards.[1][4]
The mechanism of action for bismuth-based additives is believed to involve the formation of low-melting-point bismuth alloys on the metal surfaces under tribological stress. This metallic film provides a sacrificial layer that shears easily, reducing friction and preventing catastrophic welding of moving parts.[1] Furthermore, when used in conjunction with sulfur-containing compounds, bismuth stearate can form bismuth sulfide films, which also contribute to the enhanced lubricity and extreme pressure performance.[1]
These notes will detail the protocols for incorporating this compound into a standard lithium grease formulation and the subsequent testing of its performance characteristics.
Data Presentation: Performance of Bismuth-Containing Greases
The following tables summarize the typical performance improvements observed when bismuth compounds are incorporated into lubricating grease formulations. The data is compiled from various sources and is intended to be representative.
Table 1: Four-Ball Wear Test Data (ASTM D2266)
| Grease Formulation | Additive Concentration (% wt.) | Wear Scar Diameter (mm) |
| Lithium Grease (Base) | 0 | 0.8 |
| Lithium Grease + Bismuth Compound | 2-5 | 0.45 - 0.6 |
Note: The wear scar diameter is a measure of the anti-wear properties of the grease. A smaller diameter indicates better performance.[5]
Table 2: Four-Ball Extreme Pressure (EP) Test Data (ASTM D2596)
| Grease Formulation | Weld Point (kg) |
| Lithium Grease (Base) | 250 |
| Lithium Grease + Bismuth Compound | >315 - 620 |
Note: The weld point is the load at which the rotating ball welds to the stationary balls, indicating the ultimate extreme pressure capacity of the lubricant. A higher value signifies superior EP performance.[5][6]
Table 3: Timken OK Load Test Data (ASTM D2509)
| Grease Formulation | Timken OK Load (lbs) |
| Lithium Grease (Base) | 40 |
| Lithium Grease + Bismuth Compound | >60 |
Note: The Timken OK Load is the highest load at which the rotating ring does not score the stationary block. It is a measure of the load-carrying capacity of the grease under extreme pressure.[2][5]
Experimental Protocols
Protocol for Laboratory-Scale Preparation of Lithium Grease with this compound
This protocol outlines the preparation of a 500g batch of lithium grease containing this compound.
Materials and Equipment:
-
Mineral Base Oil (ISO VG 100)
-
12-Hydroxystearic Acid
-
Lithium Hydroxide Monohydrate (LiOH·H₂O)
-
This compound powder
-
Distilled Water
-
Grease Kettle with heating mantle and variable speed stirrer
-
Thermometer/Thermocouple
-
Spatula
-
Beakers and weighing balance
Procedure:
-
Charge the Kettle: Add approximately 60% of the total base oil (e.g., 240g for a formulation with 80% base oil) and the full amount of 12-hydroxystearic acid (e.g., 50g for a 10% thickener content) to the grease kettle.
-
Heating and Mixing: Begin stirring the mixture at a low speed and heat the kettle to 80-90°C to melt the fatty acid.
-
Saponification: In a separate beaker, dissolve the lithium hydroxide monohydrate (e.g., 7.5g) in a small amount of hot distilled water to create a slurry. Slowly add this slurry to the hot oil-fatty acid mixture in the kettle while increasing the stirring speed.
-
Dehydration: Increase the temperature of the mixture to 150-160°C to drive off the water from the saponification reaction. Hold at this temperature until all bubbling ceases, indicating complete dehydration.
-
Top Oil Addition and Cooling: Turn off the heat and begin to slowly add the remaining base oil while continuing to stir. This will start the cooling process.
-
Additive Incorporation: Once the grease has cooled to below 100°C, add the desired amount of this compound powder (e.g., 2.5g to 25g for a 0.5% to 5% concentration) slowly to the mixture. Ensure the powder is well dispersed through continuous stirring.
-
Homogenization: Continue to stir the grease as it cools to room temperature to ensure a smooth and homogenous consistency. For improved texture, the grease can be passed through a colloid mill or homogenizer.
Protocol for Four-Ball Wear Test (ASTM D2266)
This test evaluates the anti-wear properties of the formulated grease.
Apparatus:
-
Four-Ball Wear Tester
-
Microscope for measuring wear scars
-
AISI E-52100 steel balls (12.7 mm diameter)
Procedure:
-
Preparation: Thoroughly clean the steel balls and the test cup with a suitable solvent and dry them.
-
Assembly: Place three steel balls in the test cup and lock them in place. Fill the cup with the sample grease, ensuring the balls are fully covered. Place the fourth ball in the chuck of the drive spindle.
-
Test Conditions: Assemble the test cup onto the machine. Apply a load of 40 kgf (392 N). Set the temperature to 75°C and the rotational speed to 1200 rpm.
-
Test Execution: Start the motor and run the test for 60 minutes.
-
Measurement: After the test, disassemble the apparatus, clean the three lower balls, and measure the diameter of the wear scars on each ball using the microscope.
-
Reporting: Report the average wear scar diameter in millimeters.[7][8][9]
Protocol for Four-Ball Extreme Pressure Test (ASTM D2596)
This test determines the load-carrying capacity of the grease.
Apparatus:
-
Four-Ball Extreme Pressure Tester
-
AISI E-52100 steel balls (12.7 mm diameter)
Procedure:
-
Preparation and Assembly: Follow the same preparation and assembly steps as in the Four-Ball Wear Test.
-
Test Conditions: The test is run at a constant speed (typically 1770 rpm) and ambient temperature for a duration of 10 seconds at incrementally increasing loads.
-
Test Execution: A series of 10-second runs are made at progressively higher loads. After each run, the wear scars on the stationary balls are measured.
-
Weld Point Determination: The load is increased until the rotating ball welds to the stationary balls. This load is recorded as the weld point.[6]
-
Reporting: Report the Weld Point in kilograms-force (kgf).
Protocol for Timken OK Load Test (ASTM D2509)
This test also measures the extreme pressure properties of the grease.
Apparatus:
-
Timken Extreme Pressure Tester, consisting of a rotating test cup (ring) and a stationary test block.
Procedure:
-
Preparation: Secure the test block in the stationary holder and the test ring on the rotating mandrel.
-
Grease Application: Apply the sample grease to the test block and ring.
-
Test Execution: The ring is rotated at a high speed (typically 800 rpm) while a load is applied to the test block through a lever system. The test is run for 10 minutes at a specific load.
-
Evaluation: After the 10-minute run, the test block is examined for any signs of scoring or scuffing.
-
OK Load Determination: If no scoring is observed, the test is repeated with a new block and ring at a higher load. The "OK Load" is the highest load at which no scoring occurs.[3][10]
-
Reporting: Report the Timken OK Load in pounds-force (lbs) or kilograms-force (kgf).[2]
Visualizations
Experimental Workflow for Grease Formulation and Testing
References
- 1. pgmsmetal.com [pgmsmetal.com]
- 2. Timken OK Load - Wikipedia [en.wikipedia.org]
- 3. bcl.co.za [bcl.co.za]
- 4. US6090755A - Use of bismuth compounds in extreme pressure grease lubricant compositions for rolling bearing applications with extended service life - Google Patents [patents.google.com]
- 5. timken.com [timken.com]
- 6. precisionlubrication.com [precisionlubrication.com]
- 7. sibran.ru [sibran.ru]
- 8. researchgate.net [researchgate.net]
- 9. Tribological Testing by 4 Ball Methods | Nye Lubricants [nyelubricants.com]
- 10. kaycantest.com [kaycantest.com]
Application Notes and Protocols: Bismuth(3+) Stearate as a Water-Repellent Coating
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bismuth(3+) stearate, an organometallic compound, is emerging as a material of interest for surface modification due to its potential hydrophobic properties.[1] Derived from the reaction of a bismuth(III) salt with stearic acid, this compound leverages the long hydrocarbon chains of the stearate anion to create a low surface energy coating that can repel water. While extensive research exists on the water-repellent properties of other metal stearates and stearic acid itself, the specific application of this compound is a developing area.[2][3][4] These application notes provide a comprehensive guide to the synthesis, application, and characterization of this compound coatings for achieving water repellency, drawing upon established methodologies for similar materials.
Synthesis of this compound
The preparation of high-purity this compound is crucial for forming a uniform and effective water-repellent coating. The following protocol is adapted from established synthesis methods for bismuth carboxylates.[5]
Materials
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Stearic acid (C₁₈H₃₆O₂)
-
Sodium hydroxide (NaOH)
-
Nitric acid (HNO₃)
-
Distilled water
-
Ethanol
Experimental Protocol: Precipitation Method
-
Preparation of Sodium Stearate Solution:
-
In a beaker, dissolve a stoichiometric amount of stearic acid in ethanol.
-
In a separate beaker, prepare a sodium hydroxide solution.
-
Slowly add the sodium hydroxide solution to the stearic acid solution while stirring to form sodium stearate.
-
-
Preparation of Bismuth Nitrate Solution:
-
Dissolve bismuth(III) nitrate pentahydrate in distilled water.
-
Acidify the solution with a few drops of nitric acid to prevent the formation of bismuth oxynitrates.
-
-
Precipitation of this compound:
-
Heat both the sodium stearate and bismuth nitrate solutions to approximately 60-80°C.[5]
-
Slowly add the bismuth nitrate solution to the sodium stearate solution with vigorous stirring. A white precipitate of this compound will form.
-
Continue stirring the mixture at an elevated temperature for 1-2 hours to ensure complete reaction.
-
-
Washing and Drying:
-
Allow the precipitate to cool and settle.
-
Decant the supernatant and wash the precipitate several times with hot distilled water to remove any unreacted salts.
-
Filter the precipitate and wash again with ethanol.
-
Dry the resulting this compound powder in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Characterization of Synthesized this compound
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the bismuth stearate salt by identifying the characteristic carboxylate stretches.
-
X-ray Diffraction (XRD): To analyze the crystalline structure of the powder.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the synthesized compound.
Application of this compound Water-Repellent Coating
The following protocols describe methods for applying the synthesized this compound onto a substrate to form a water-repellent coating.
Materials and Equipment
-
Synthesized this compound powder
-
An appropriate solvent (e.g., toluene, xylene, or a mixture with a co-solvent)
-
Substrates for coating (e.g., glass slides, metal coupons, fabric)
-
Ultrasonic bath
-
Dip coater or spray gun
-
Oven for curing
Experimental Protocol: Dip-Coating
-
Substrate Preparation:
-
Thoroughly clean the substrates by sonicating in acetone, followed by ethanol, and finally distilled water.
-
Dry the substrates in an oven or with a stream of nitrogen gas.
-
-
Preparation of Coating Solution:
-
Disperse a specific concentration (e.g., 1-5% w/v) of this compound powder in the chosen solvent.
-
Use an ultrasonic bath to ensure a uniform dispersion.
-
-
Coating Application:
-
Immerse the cleaned substrate into the this compound dispersion using a dip coater at a controlled withdrawal speed.
-
The withdrawal speed will influence the thickness and uniformity of the coating.
-
-
Curing:
-
Air-dry the coated substrate for a few minutes to allow the solvent to evaporate.
-
Cure the coating in an oven at a temperature below the decomposition temperature of this compound (determined by TGA) for a specified duration to enhance adhesion and film formation.
-
Experimental Protocol: Spray-Coating
-
Substrate and Solution Preparation: Follow steps 1 and 2 from the dip-coating protocol.
-
Coating Application:
-
Use a spray gun to apply a thin, uniform layer of the this compound dispersion onto the substrate.
-
Maintain a consistent distance and angle between the spray nozzle and the substrate.
-
-
Curing: Follow step 4 from the dip-coating protocol.
Characterization of Water-Repellent Coatings
Quantitative Data: Wettability Analysis
The primary method for quantifying the water repellency of the coating is by measuring the water contact angle (WCA) and sliding angle (SA).
| Coating Parameter | Substrate | Water Contact Angle (WCA) | Sliding Angle (SA) |
| Untreated | Glass | 45° ± 2° | > 90° |
| This compound (1% in Toluene) | Glass | 155° ± 3° | < 10° |
| This compound (3% in Toluene) | Glass | 162° ± 2° | < 5° |
| This compound (1% in Toluene) | Aluminum | 152° ± 4° | < 10° |
Note: The data presented in this table is illustrative and based on typical values achieved with superhydrophobic coatings derived from other metal stearates. Actual values for this compound coatings should be determined experimentally.[2][3][4]
Experimental Protocol: Contact Angle Measurement
-
Place the coated substrate on the goniometer stage.
-
Dispense a small droplet (e.g., 5-10 µL) of deionized water onto the surface.
-
Capture an image of the droplet and use the software to measure the static water contact angle.
-
To measure the sliding angle, tilt the stage until the droplet begins to roll off and record the angle of inclination.
Surface Morphology and Composition
-
Scanning Electron Microscopy (SEM): To visualize the surface topography and microstructure of the coating. A hierarchical micro/nanostructure is often associated with superhydrophobicity.
-
Energy-Dispersive X-ray Spectroscopy (EDX): To confirm the elemental composition of the coating, including the presence of bismuth.
-
Atomic Force Microscopy (AFM): To quantify the surface roughness of the coating.
Signaling Pathways and Experimental Workflows
Diagrams
Caption: Synthesis Workflow for this compound.
Caption: Coating Application Workflow.
Caption: Characterization Workflow for Coatings.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Water Contact Angle | Incomplete surface coverage or poor film formation. | Increase the concentration of the coating solution. Optimize the withdrawal speed (dip-coating) or spray parameters. Ensure the substrate is thoroughly cleaned. |
| Poor Coating Adhesion | Inadequate curing temperature or time. Surface contamination. | Increase the curing temperature or duration (without exceeding the decomposition temperature). Improve the substrate cleaning process. |
| Inconsistent Coating | Agglomeration of this compound in the dispersion. | Increase sonication time for the coating solution. Add a surfactant or dispersing agent if compatible. |
Conclusion
This compound presents a promising avenue for the development of novel water-repellent coatings. The protocols outlined in these application notes provide a foundational framework for researchers to synthesize, apply, and characterize these coatings. Further optimization of synthesis parameters, solvent systems, and application techniques will be crucial in unlocking the full potential of this compound for creating durable and highly hydrophobic surfaces for a wide range of applications, including in the pharmaceutical and drug development industries for moisture-sensitive materials and devices.
References
Application Notes and Protocols: Bismuth Oxide Nanoparticles from Bismuth(3+) Stearate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Applications in Research and Drug Development
Bismuth oxide nanoparticles have a wide array of potential applications in the biomedical and pharmaceutical sectors:
-
Drug Delivery Systems : Their high surface area allows for the loading of therapeutic agents, enabling targeted delivery to specific sites within the body.[5]
-
Radiosensitizers : Due to their high atomic number, Bi₂O₃ nanoparticles can enhance the effect of radiation therapy, allowing for lower doses of radiation to be used while achieving the same therapeutic effect.[1]
-
Imaging Contrast Agents : Bismuth's high electron density makes Bi₂O₃ nanoparticles effective contrast agents for X-ray and computed tomography (CT) imaging.
-
Antimicrobial Agents : Bismuth compounds have known antimicrobial properties, and nanoparticles may offer enhanced activity against various pathogens.[6]
Experimental Protocols
Protocol 1: Synthesis of Bismuth Oxide Nanoparticles via Thermal Decomposition of Bismuth(3+) Stearate in Oleylamine
This protocol describes a solution-based thermal decomposition method. Oleylamine is utilized as a high-boiling point solvent and a capping agent to control the size and prevent agglomeration of the nanoparticles.[7][8]
Materials:
-
This compound (Precursor)
-
Oleylamine (Solvent and Capping Agent)
-
Toluene (Washing Solvent)
-
Ethanol (Washing Solvent)
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Condenser
-
Magnetic stirrer
-
Schlenk line or nitrogen/argon inlet
-
Centrifuge
-
Ultrasonicator
Procedure:
-
Reaction Setup: In a 100 mL three-neck round-bottom flask, combine 1 mmol of this compound with 20 mL of oleylamine.
-
Inert Atmosphere: Equip the flask with a condenser and a magnetic stir bar. Connect the flask to a Schlenk line or provide a continuous flow of an inert gas like nitrogen or argon to prevent oxidation.
-
Heating and Decomposition: While stirring, heat the mixture to 250-300°C. The color of the solution will change as the bismuth stearate decomposes and nanoparticles begin to form. Maintain this temperature for 1-2 hours. The reaction time and temperature can be varied to control the size of the nanoparticles.[7]
-
Cooling: After the reaction is complete, turn off the heat and allow the solution to cool to room temperature.
-
Purification:
-
Add 40 mL of toluene to the cooled solution to precipitate the nanoparticles.
-
Separate the nanoparticles from the solution by centrifugation at 6000 rpm for 10 minutes.
-
Discard the supernatant and re-disperse the nanoparticle pellet in a small amount of toluene.
-
Repeat the precipitation and centrifugation steps with ethanol two more times to remove excess oleylamine and byproducts.
-
-
Drying: After the final wash, dry the bismuth oxide nanoparticle powder in a vacuum oven at 60°C overnight.
Protocol 2: Characterization of Bismuth Oxide Nanoparticles
A comprehensive characterization is crucial to determine the physical and chemical properties of the synthesized nanoparticles.
Methods:
-
X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the nanoparticles.
-
Scanning Electron Microscopy (SEM): To visualize the morphology and size distribution of the nanoparticles.
-
Transmission Electron Microscopy (TEM): To obtain high-resolution images of the nanoparticles, providing detailed information on their size, shape, and crystallinity.[9]
-
Energy-Dispersive X-ray Spectroscopy (EDS): To confirm the elemental composition of the synthesized nanoparticles.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the surface of the nanoparticles and to confirm the removal of the capping agent.
Data Presentation
The following tables summarize hypothetical quantitative data based on typical results from analogous nanoparticle synthesis.
Table 1: Synthesis Parameters and Resulting Nanoparticle Size
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Reaction Temperature (°C) | 250 | 280 | 300 |
| Reaction Time (hours) | 1 | 1.5 | 2 |
| Average Nanoparticle Size (nm) | 15 ± 3 | 25 ± 5 | 40 ± 8 |
Table 2: Characterization Results
| Characterization Technique | Result |
| XRD | Monoclinic α-Bi₂O₃ phase confirmed |
| SEM | Spherical morphology with some agglomeration |
| TEM | Crystalline nanoparticles with a narrow size distribution |
| EDS | Presence of Bismuth (Bi) and Oxygen (O) confirmed |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. Unravelling the Thermal Decomposition Parameters for The Synthesis of Anisotropic Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bismuth nanoparticles obtained by a facile synthesis method exhibit antimicrobial activity against Staphylococcus aureus and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mkjc.in [mkjc.in]
Application Notes and Protocols: Langmuir-Blodgett Films of Bismuth(3+) Stearate for Electronic Devices
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Langmuir-Blodgett (LB) technique offers a precise method for fabricating ultrathin organic films with highly controlled layer structures, making it invaluable for developing novel electronic and opto-electronic devices.[1] This document provides detailed protocols for the synthesis of Bismuth(3+) Stearate and its subsequent deposition as a multilayer thin film using the LB method. Bismuth stearate films are of particular interest as they provide an accessible organic route to create periodically stacked, two-dimensional bismuth bilayers.[2][3] These bilayers are separated by hydrocarbon chains, minimizing electronic interactions between them and with the substrate.[1][2] Such structures are promising for applications in next-generation electronics, including topological insulators, sensors, and memory devices.[1][3][4][5]
Potential Applications in Electronic Devices
Langmuir-Blodgett films of bismuth stearate create highly organized, two-dimensional structures that are compelling for several advanced applications:
-
Topological Insulators: A bilayer of bismuth is considered a prototype two-dimensional topological insulator.[1] The LB technique allows for the creation of multi-bilayer structures where each bismuth bilayer is well-separated by hydrocarbon chains, preserving their unique electronic properties.[2][3]
-
Sensors: Bismuth film electrodes are recognized as a "green" and less toxic alternative to mercury for the electrochemical detection of heavy metals.[4] The high surface area and specific binding properties of bismuth can be leveraged in highly sensitive and selective sensors.[6]
-
Opto-electronic Devices: Bismuth stearate thin films have been shown to have a bandgap of 3.2 eV, suggesting potential applications in optical and electronic devices that operate in the UV spectrum.[1][2][3]
-
Memory Devices: Bismuth-containing ceramic thin films are utilized in ferroelectric memory devices (FRAMs), indicating the potential for bismuth stearate LB films in data storage applications.[5]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of Bismuth(3+) Oxohydroxostearate via precipitation, adapted from established methods.[7]
Materials:
-
Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Stearic acid (CH₃(CH₂)₁₆COOH)
-
Sodium hydroxide (NaOH)
-
Nitric acid (HNO₃)
-
Distilled water
Procedure:
-
Prepare Sodium Stearate Solution: Neutralize stearic acid with a sodium hydroxide solution to obtain a sodium stearate solution.
-
Prepare Bismuth Nitrate Solution: Dissolve bismuth nitrate in a dilute nitric acid solution (pH 1).
-
Precipitation: Heat the sodium stearate solution to approximately 80°C. Add the bismuth nitrate solution to the heated sodium stearate solution. The molar ratio of stearic acid to bismuth should be maintained at ~1.05.[7] A precipitate of bismuth oxohydroxostearate will form.
-
Washing: Wash the precipitate once with a nitric acid solution (pH 1) and then twice with distilled water heated to 60°C.[7]
-
Drying: Dry the final precipitate at 100°C to obtain powdered this compound. The resulting crystals are typically plate-like with a thickness of 50–100 nm.[7]
Protocol 2: Langmuir-Blodgett Film Deposition
This protocol describes the fabrication of multilayer bismuth stearate thin films.[2][3]
Equipment & Materials:
-
Langmuir-Blodgett trough with movable barriers and a surface pressure sensor.
-
This compound powder (from Protocol 1).
-
Chloroform (or other suitable volatile solvent).
-
Ultrapure water (subphase).
-
Substrates (e.g., hydrophobic silicon, hydrophilic glass).[2]
Procedure:
-
Substrate Preparation: Thoroughly clean the substrates using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water) to ensure a pristine surface for deposition.
-
Trough Preparation: Fill the LB trough with ultrapure water as the subphase. Clean the water surface by aspiration until the surface pressure reading is stable and near zero.
-
Spreading Solution: Prepare a dilute solution of bismuth stearate in chloroform (e.g., 0.1-0.5 mg/mL). Using a microsyringe, spread the solution dropwise onto the water subphase. Allow the solvent to evaporate completely (~15-20 minutes), leaving a floating monolayer of bismuth stearate molecules.
-
Isotherm Measurement: Slowly compress the monolayer using the movable barriers at a constant rate. Record the surface pressure as a function of the area per molecule to obtain the pressure-area isotherm.[8] This isotherm reveals the different phases of the monolayer (gas, liquid, solid).
-
Film Deposition:
-
Set the target surface pressure to a value within the "solid" phase of the isotherm, where the molecules are tightly packed.
-
Immerse the prepared substrate vertically into the subphase through the monolayer.
-
Withdraw the substrate at a slow, controlled speed (e.g., 1-5 mm/min) while the instrument's feedback loop maintains a constant surface pressure.[9]
-
A single monolayer is transferred to the substrate during each upstroke and/or downstroke, depending on the substrate's hydrophobicity.
-
Repeat the dipping and withdrawal cycles to deposit the desired number of layers.
-
Characterization and Data Presentation
The fabricated films should be characterized to confirm their structure and properties.
Common Characterization Techniques:
-
X-Ray Reflectivity (XRR): Used to determine the periodic stacking of the bismuth bilayers and measure the thickness of the layers.[2][3]
-
Scanning Electron Microscopy (SEM): Investigates the in-plane surface morphology of the film.[10]
-
UV-Visible Spectroscopy: Measures optical absorption to determine the material's bandgap.[2][3]
-
Infrared Spectroscopy (FTIR): Provides information on the various bond structures present in the thin films.[2]
-
Electrical Measurements: Four-probe or two-probe measurements to determine resistivity and other transport properties.[11]
Quantitative Data Summary
| Parameter | Value | Measurement Condition / Technique | Source |
| Bismuth Bilayer Separation | 3.5 nm | Within the multi-bilayer structure / XRR | [2][3] |
| Optical Bandgap | 3.2 eV | UV-visible Spectroscopy | [2][3] |
| Bulk Resistivity (Polycrystalline Bi Film) | 6.692 × 10⁻⁴ ohm-cm | Room Temperature | [11] |
| Carrier Mean Free Path (Polycrystalline Bi Film) | 6000 Å (600 nm) | Room Temperature | [11] |
Application Example: Electrochemical Sensor
A key application of bismuth films is in electrochemical sensors for detecting heavy metal ions. The LB film provides a well-defined and reproducible surface for this purpose.
Logical Workflow:
-
Fabrication: An electrode (e.g., glassy carbon) is modified with the Bismuth Stearate LB film.
-
Pre-concentration: The modified electrode is immersed in the sample solution. An optimal deposition potential is applied, causing the target heavy metal ions (e.g., Pb²⁺) to accumulate on the bismuth film surface.[6]
-
Stripping: The potential is then swept in the positive direction. At a characteristic potential, the accumulated metal is "stripped" from the electrode back into the solution, generating a current peak.
-
Detection: The intensity of this current peak is directly proportional to the concentration of the heavy metal ion in the sample, allowing for sensitive quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Periodic stacking of two dimensional Bismuth bi-layers in Bismuth stearate thin films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. US20040209384A1 - Low temperature chemical vapor deposition process for forming bismuth-containing ceramic thin films useful in ferroelectric memory devices - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. sibran.ru [sibran.ru]
- 8. researchgate.net [researchgate.net]
- 9. sahussaintu.wordpress.com [sahussaintu.wordpress.com]
- 10. tandfonline.com [tandfonline.com]
- 11. ias.ac.in [ias.ac.in]
Application Notes and Protocols: Bismuth(3+) Stearate as a Precursor for Metal-Organic Frameworks (MOFs)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The use of Bismuth(3+) stearate as a direct precursor for the synthesis of metal-organic frameworks (MOFs) is not a widely documented or established method in the existing scientific literature. The following application notes and protocols are based on general principles of MOF synthesis and are intended to serve as a foundational guide for researchers exploring this novel approach. The experimental parameters provided are hypothetical and will require optimization.
Introduction to Bismuth-Based MOFs (Bi-MOFs)
Bismuth-based metal-organic frameworks (Bi-MOFs) are a subclass of MOFs that have garnered significant interest due to bismuth's low toxicity, environmental friendliness, and unique coordination chemistry.[1] These properties make Bi-MOFs particularly promising for biomedical applications, including as drug delivery vehicles and antimicrobial agents.[2][3] Typically, Bi-MOFs are synthesized from bismuth salts such as bismuth nitrate.[2][4] This document explores the potential of using this compound as an alternative precursor.
Potential Advantages of Using this compound:
-
Controlled Release of Metal Ions: The long alkyl chains of the stearate ligand may influence the solubility and reactivity of the bismuth precursor, potentially offering a slower, more controlled release of Bi(3+) ions during MOF formation.
-
Unique Morphologies: The use of a metal carboxylate precursor could lead to the formation of novel MOF morphologies or defect structures, which may impact their properties.
-
Hydrophobicity: The stearate moiety could impart a degree of hydrophobicity to the resulting MOF, which might be advantageous for specific drug delivery applications.
Challenges:
-
Solubility: this compound has low solubility in common solvents used for MOF synthesis, which may hinder the reaction.
-
Reactivity: The stability of the bismuth-stearate bond may require specific reaction conditions (e.g., higher temperatures, specific modulators) to facilitate the exchange with the desired organic linker.
-
Structural Characterization: The potential for mixed-ligand (stearate and the primary organic linker) incorporation into the MOF structure could complicate characterization.
Proposed Experimental Protocols
Synthesis of this compound Precursor
While this compound can be sourced commercially, a laboratory-scale synthesis can be performed. One reported method involves the reaction of a bismuth salt with sodium stearate.[5]
Materials:
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Stearic acid (C₁₈H₃₆O₂)
-
Sodium hydroxide (NaOH)
-
Nitric acid (HNO₃)
-
Distilled water
-
Ethanol
Protocol:
-
Prepare Sodium Stearate Solution: Dissolve stearic acid in ethanol and neutralize it with a stoichiometric amount of aqueous NaOH solution to form sodium stearate.
-
Prepare Bismuth Nitrate Solution: Dissolve Bismuth(III) nitrate pentahydrate in distilled water containing a small amount of nitric acid to prevent hydrolysis.
-
Precipitation: Heat both solutions to approximately 80°C. Slowly add the bismuth nitrate solution to the sodium stearate solution under vigorous stirring. A white precipitate of bismuth stearate will form.
-
Washing and Drying: Filter the precipitate, wash it multiple times with hot distilled water to remove impurities, and then dry it in an oven at 100°C.
Proposed Synthesis of a Bi-MOF (e.g., Bi-BTC) using this compound
This protocol is a hypothetical adaptation of a solvothermal synthesis for a common Bi-MOF, such as one based on trimesic acid (H₃BTC).
Materials:
-
This compound (Bi(C₁₇H₃₅COO)₃)
-
Trimesic acid (H₃BTC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Modulator (e.g., acetic acid, optional)
Protocol:
-
Dissolution/Dispersion: Disperse a specific molar amount of this compound in a suitable solvent system, such as a mixture of DMF and ethanol. Sonication may be required to achieve a fine dispersion.
-
Ligand Addition: In a separate vial, dissolve a stoichiometric equivalent of trimesic acid in DMF.
-
Mixing: Add the trimesic acid solution to the this compound dispersion. If using a modulator, add it at this stage.
-
Solvothermal Reaction: Transfer the mixture to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a predetermined temperature (e.g., 120-150°C) for a specified duration (e.g., 24-72 hours).
-
Isolation and Purification: After cooling the autoclave to room temperature, collect the solid product by centrifugation or filtration. Wash the product sequentially with DMF and ethanol to remove unreacted precursors and solvent.
-
Activation: Dry the purified MOF powder under vacuum at an elevated temperature (e.g., 100-150°C) to remove residual solvent from the pores.
Data Presentation: Characterization of Synthesized Bi-MOF
The following tables provide a template for the quantitative data that should be collected to characterize the synthesized Bi-MOF.
Table 1: Synthesis Parameters and Yield
| Parameter | Value |
| Molar Ratio (Bi-Stearate:H₃BTC) | 1:1 |
| Solvent System (v/v) | DMF:Ethanol (4:1) |
| Reaction Temperature (°C) | 130 |
| Reaction Time (hours) | 48 |
| Product Yield (%) | To be determined |
| Product Appearance | e.g., White crystalline powder |
Table 2: Structural and Porosity Characterization
| Characterization Technique | Parameter | Result |
| Powder X-ray Diffraction (PXRD) | 2θ peaks | Compare with known Bi-BTC patterns |
| Brunauer-Emmett-Teller (BET) | Surface Area (m²/g) | To be determined |
| Pore Volume (cm³/g) | To be determined | |
| Pore Size (Å) | To be determined | |
| Thermogravimetric Analysis (TGA) | Decomposition Temperature (°C) | To be determined |
| Fourier-Transform Infrared (FTIR) | Key Vibrational Bands (cm⁻¹) | e.g., C=O, O-H, Bi-O |
Visualization of Workflows and Concepts
Experimental Workflow for Bi-MOF Synthesis from this compound
Caption: Proposed workflow for the synthesis of a Bi-MOF using this compound as a precursor.
Application Pathway for Bi-MOFs in Drug Delivery
Caption: Conceptual pathway for the application of Bi-MOFs as drug delivery vehicles.
Applications in Drug Development
Bi-MOFs, including those potentially synthesized from bismuth stearate, hold promise in various aspects of drug development:
-
Drug Carriers: The porous nature of MOFs allows for the encapsulation of therapeutic agents, protecting them from degradation and enabling controlled release.[1]
-
Antimicrobial Agents: Bismuth itself has known antimicrobial properties.[2] Bi-MOFs can act as a source of sustained bismuth ion release, showing efficacy against bacterial biofilms.[3]
-
Bioimaging: The high atomic number of bismuth makes it a potential contrast agent for X-ray-based imaging techniques.
-
Combined Therapy: Bi-MOFs could be designed to carry a therapeutic drug while also exerting their own antimicrobial or radiosensitizing effects, leading to synergistic therapeutic outcomes.
Further research is necessary to validate the synthesis of Bi-MOFs from this compound and to fully characterize their properties and potential for the applications outlined above.
References
- 1. Synthesis and Application of Bismuth-Based Metal-Organic Framework [manu56.magtech.com.cn]
- 2. scienceopen.com [scienceopen.com]
- 3. Rapid synthesis of bismuth-organic frameworks as selective antimicrobial materials against microbial biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, functionalisation and post-synthetic modification of bismuth metal–organic frameworks - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. sibran.ru [sibran.ru]
Application Notes and Protocols for the Incorporation of Bismuth(3+) Stearate into Rubber Composites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bismuth(3+) stearate is an organometallic compound recognized for its stabilizing, lubricating, and non-toxic properties.[1] In the rubber industry, it primarily functions as a stabilizer, lubricant, and release agent, contributing to improved thermal stability and processing characteristics of polymers.[1] Its non-toxic nature presents a significant advantage, positioning it as a potential alternative to conventional heavy metal compounds.[1] While extensive quantitative data on its specific effects on rubber composite properties are not widely available, its role can be extrapolated from the well-documented functions of other metallic stearates, such as zinc stearate. This document provides a detailed overview of the potential applications, experimental protocols for incorporation, and expected impacts of this compound in rubber composites.
Potential Applications in Rubber Composites
The incorporation of this compound into rubber composites can be explored for several key applications:
-
Processing Aid: Due to its lubricating properties, this compound can reduce friction during mixing and processing, leading to lower energy consumption and improved dispersion of other compounding ingredients.[2][3][4][5]
-
Activator in Vulcanization: While zinc oxide is the most common activator in sulfur vulcanization, other metallic oxides and their salts can also play a role.[6] Bismuth compounds, in general, can act as accelerator activators, potentially influencing the cure rate and crosslink density.[6]
-
Stabilizer: this compound can enhance the thermal stability of rubber composites, protecting them from degradation during high-temperature processing and in their final application.[1][3][4]
-
Release Agent: Its properties as a release agent can prevent the rubber from sticking to molds, ensuring a smooth surface finish on the final product.[1][2][5]
-
Non-Toxic Formulation: As a non-toxic alternative to lead and other heavy metal compounds, this compound is a promising ingredient for applications with stringent safety and environmental regulations.[1]
Experimental Protocols
The following protocols are generalized procedures for the incorporation of this compound into common rubber matrices like Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), and Ethylene Propylene Diene Monomer (EPDM). These are based on standard rubber compounding techniques and protocols for similar additives like bismuth oxide and zinc stearate.
Materials and Equipment
-
Rubber: Natural Rubber (SMR 20), SBR (1502), or EPDM (Keltan 4869C)
-
Filler: Carbon Black (N330) or Silica (VN3)
-
Activator System: Zinc Oxide, Stearic Acid
-
Accelerator: N-cyclohexyl-2-benzothiazole sulfenamide (CBS)
-
Curing Agent: Sulfur
-
Processing Aid (Experimental): this compound
-
Equipment: Two-roll mill, internal mixer (e.g., Banbury mixer), oscillating disc rheometer (ODR) or moving die rheometer (MDR), tensile testing machine, hardness tester (Shore A), hydraulic press for vulcanization.
Compounding Procedure on a Two-Roll Mill
This protocol describes a standard method for mixing rubber compounds on a two-roll mill. The order of addition is crucial for proper dispersion.
-
Mastication: Pass the raw rubber through the tight nip of the two-roll mill several times to reduce its viscosity.
-
Addition of Activators and this compound: Add the zinc oxide, stearic acid, and this compound to the masticated rubber. Ensure they are well dispersed before proceeding.
-
Incorporation of Fillers: Add the filler (e.g., carbon black) in small increments to ensure uniform dispersion.
-
Addition of Other Additives: Introduce other processing aids and antidegradants at this stage.
-
Incorporation of Curatives: Finally, add the accelerator (CBS) and sulfur at a lower temperature to prevent scorching (premature vulcanization).
-
Homogenization: Pass the compounded rubber through the mill several times, cutting and blending to ensure a homogeneous mixture.
-
Sheeting Out: Sheet the final compound to the desired thickness and allow it to cool and mature for at least 24 hours before further processing and testing.
Vulcanization
-
Molding: Place the uncured rubber compound into a pre-heated mold of the desired shape and dimensions.
-
Curing: Transfer the mold to a hydraulic press set at the predetermined vulcanization temperature (e.g., 150°C) and pressure.
-
Cure Time: The optimal cure time (t90) should be determined using a rheometer.
-
Demolding: After the specified time, remove the mold from the press and carefully demold the vulcanized rubber article.
-
Post-Curing: Allow the vulcanizate to cool to room temperature. For some applications, a post-curing step in an oven may be required.
Characterization of Rubber Composites
-
Cure Characteristics: Determined using an ODR or MDR at the vulcanization temperature. Key parameters include minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (t90).
-
Mechanical Properties:
-
Tensile Strength, Elongation at Break, and Modulus: Measured using a tensile testing machine according to ASTM D412.
-
Hardness: Measured using a Shore A durometer according to ASTM D2240.
-
-
Thermal Stability: Assessed using Thermogravimetric Analysis (TGA).
Data Presentation
The following tables present hypothetical quantitative data to illustrate the potential effects of incorporating this compound into a natural rubber composite. These values are based on the known effects of other metallic stearates and should be confirmed by experimental investigation.
Table 1: Formulations of Natural Rubber Composites (in phr - parts per hundred rubber)
| Ingredient | Control | Formulation A (Low Loading) | Formulation B (High Loading) |
| Natural Rubber (SMR 20) | 100 | 100 | 100 |
| Carbon Black (N330) | 50 | 50 | 50 |
| Zinc Oxide | 5 | 5 | 5 |
| Stearic Acid | 2 | 2 | 2 |
| CBS | 1.5 | 1.5 | 1.5 |
| Sulfur | 2 | 2 | 2 |
| This compound | 0 | 2 | 5 |
Table 2: Hypothetical Cure Characteristics at 150°C
| Parameter | Control | Formulation A | Formulation B |
| ML (dNm) | 1.5 | 1.4 | 1.3 |
| MH (dNm) | 18.0 | 18.2 | 18.5 |
| ts2 (min) | 2.5 | 2.8 | 3.2 |
| t90 (min) | 12.0 | 11.5 | 11.0 |
Table 3: Hypothetical Mechanical Properties
| Property | Control | Formulation A | Formulation B |
| Hardness (Shore A) | 65 | 65 | 66 |
| Tensile Strength (MPa) | 22 | 22.5 | 23 |
| Elongation at Break (%) | 550 | 560 | 570 |
| Modulus at 300% (MPa) | 10.5 | 10.7 | 11.0 |
Visualizations
Experimental Workflow
Caption: Workflow for rubber composite preparation and testing.
Logical Relationships in Rubber Compounding
Caption: Inter-relationships of components in a rubber formulation.
References
Application Notes and Protocols: Sonochemical Synthesis of Bismuth(III) Stearate Microparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the sonochemical synthesis of Bismuth(III) stearate microparticles. This method offers a rapid, efficient, and scalable approach for producing microparticles with potential applications in drug delivery and other biomedical fields. Bismuth compounds have a long history in medicine, primarily for gastrointestinal ailments, and are known for their antimicrobial and anti-inflammatory properties.[1][2][3][4] The sonochemical approach leverages high-intensity ultrasound to induce acoustic cavitation, creating localized hot spots with extreme temperatures and pressures that drive chemical reactions.[5][6][7][8]
I. Applications in Drug Development
Bismuth(III) stearate microparticles are of significant interest in drug development due to the biocompatibility and therapeutic potential of bismuth compounds.[1][2] Potential applications include:
-
Drug Delivery Systems: The lipophilic nature of stearate combined with the therapeutic properties of bismuth makes these microparticles suitable carriers for hydrophobic drugs. Their micro-scale size can be advantageous for specific delivery routes and controlled release formulations.[1][9]
-
Topical Formulations: Bismuth stearate is used in creams and lotions for its texturizing and stabilizing properties.[1] Sonochemically synthesized microparticles with controlled size and morphology could enhance these properties and potentially offer additional therapeutic benefits in dermatological applications.
-
Gastrointestinal Treatments: Bismuth compounds are well-established for treating gastrointestinal disorders.[2][4] Bismuth(III) stearate microparticles could be explored for targeted delivery to the gastric mucosa or for sustained release of bismuth in the gastrointestinal tract.
-
Antimicrobial Agents: Bismuth has broad-spectrum antimicrobial activity.[2][3] Bismuth(III) stearate microparticles could be incorporated into formulations to combat bacterial and fungal infections.
II. Experimental Protocols
A. Sonochemical Synthesis of Bismuth(III) Stearate Microparticles
This protocol describes a general method for the sonochemical synthesis of Bismuth(III) stearate microparticles. The reaction is based on the precipitation of bismuth stearate from a solution containing a bismuth salt and a stearate source, accelerated and controlled by ultrasonic irradiation.
1. Materials:
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Stearic acid (C₁₈H₃₆O₂)
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
2. Equipment:
-
High-intensity ultrasonic probe (sonicator) with a titanium horn (e.g., 20 kHz, 750 W)
-
Reaction vessel (glass beaker)
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Buchner funnel and filter paper
-
Vacuum flask
-
Oven
3. Procedure:
-
Preparation of Sodium Stearate Solution:
-
In a beaker, dissolve a stoichiometric amount of stearic acid in ethanol with gentle heating and stirring.
-
In a separate beaker, prepare a solution of sodium hydroxide in deionized water.
-
Slowly add the sodium hydroxide solution to the stearic acid solution while stirring to form sodium stearate.
-
-
Preparation of Bismuth Nitrate Solution:
-
Dissolve Bismuth(III) nitrate pentahydrate in a minimal amount of dilute nitric acid to prevent hydrolysis, followed by dilution with deionized water.
-
-
Sonochemical Reaction:
-
Place the sodium stearate solution in the reaction vessel and position the ultrasonic probe tip approximately 2 cm below the surface of the solution.
-
Begin ultrasonic irradiation at a specific power output (e.g., 40% amplitude).
-
Slowly add the bismuth nitrate solution dropwise to the sonicated sodium stearate solution. A white precipitate of Bismuth(III) stearate will form immediately.
-
Continue the sonication for a predetermined time (e.g., 30-60 minutes) to ensure complete reaction and control particle morphology. The temperature of the reaction mixture can be controlled using a water bath.
-
-
Isolation and Purification:
-
After sonication, the precipitate is collected by vacuum filtration using a Buchner funnel.
-
Wash the collected microparticles several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
Dry the purified Bismuth(III) stearate microparticles in an oven at a controlled temperature (e.g., 60 °C) overnight.
-
4. Data Presentation: Synthesis Parameters
| Parameter | Value |
| Precursors | |
| Bismuth Salt Concentration (M) | e.g., 0.1 M |
| Stearate Source Concentration (M) | e.g., 0.3 M |
| Solvent System | e.g., Ethanol/Water |
| Sonication Parameters | |
| Frequency (kHz) | e.g., 20 kHz |
| Power Output (W) | e.g., 300 W |
| Sonication Time (min) | e.g., 45 min |
| Temperature (°C) | e.g., 40 °C |
| Yield and Product | |
| Product Yield (%) | To be determined |
| Particle Size (µm) | To be determined |
| Morphology | To be determined |
B. Characterization of Bismuth(III) Stearate Microparticles
To confirm the synthesis and characterize the properties of the Bismuth(III) stearate microparticles, the following techniques are recommended:
1. X-ray Diffraction (XRD):
-
Purpose: To determine the crystalline structure and phase purity of the synthesized microparticles.
-
Protocol: The dried powder of the Bismuth(III) stearate microparticles is placed on a sample holder and analyzed using an X-ray diffractometer. The resulting diffraction pattern is compared with standard patterns for bismuth stearate and potential impurities.[10][11][12]
2. Scanning Electron Microscopy (SEM):
-
Purpose: To visualize the morphology, size, and surface features of the microparticles.
-
Protocol: A small amount of the dried microparticle powder is mounted on an SEM stub using conductive carbon tape and then sputter-coated with a thin layer of gold or palladium to make it conductive. The sample is then imaged in the SEM.[10][13]
3. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Purpose: To identify the functional groups present in the synthesized product and confirm the formation of bismuth stearate.
-
Protocol: A small amount of the dried microparticle powder is mixed with potassium bromide (KBr) and pressed into a pellet. The FTIR spectrum is then recorded. The spectrum should show characteristic peaks for the carboxylate group coordinated to the bismuth ion and the long hydrocarbon chains of the stearate.[10]
4. Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the Bismuth(III) stearate microparticles and determine their composition.
-
Protocol: A small, known weight of the sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the change in mass is recorded as a function of temperature.[14]
5. Data Presentation: Characterization Results
| Characterization Technique | Observed Results | Interpretation |
| XRD | e.g., Diffraction peaks at specific 2θ values | e.g., Confirms the crystalline structure of Bismuth(III) stearate |
| SEM | e.g., Spherical microparticles with an average diameter of 2 µm | e.g., Indicates the morphology and size distribution of the product |
| FTIR | e.g., Characteristic peaks for C=O stretching of carboxylate and C-H stretching of alkyl chains | e.g., Confirms the presence of stearate coordinated to bismuth |
| TGA | e.g., Weight loss corresponding to the decomposition of the stearate ligands | e.g., Provides information on thermal stability and composition |
III. Visualizations
Caption: Experimental workflow for the sonochemical synthesis of Bismuth(III) stearate microparticles.
Caption: Mechanism of sonochemical synthesis via acoustic cavitation.
References
- 1. pgmsmetal.com [pgmsmetal.com]
- 2. Current and Potential Applications of Bismuth-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry and biomedical applications of bismuth-based compounds and nanoparticles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. theengineer.markallengroup.com [theengineer.markallengroup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 9. bepls.com [bepls.com]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. Green Synthesis and Characterization of Bismuth Oxide Nanoparticle Using Mentha Pulegium Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sibran.ru [sibran.ru]
Troubleshooting & Optimization
How to improve the purity of synthesized Bismuth(3+) stearate
Technical Support Center: Bismuth(III) Stearate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized Bismuth(III) stearate.
Troubleshooting Guide & FAQs
Q1: My final Bismuth(III) stearate product is a sticky or waxy solid instead of a fine powder. What could be the cause?
A1: This issue often points to the presence of unreacted stearic acid or the formation of a solid solution of bismuth oxohydroxostearate and stearic acid.[1]
-
Troubleshooting Steps:
-
Optimize Molar Ratio: Ensure the molar ratio of stearate ions to bismuth ions is between 1.0 and 1.1 to favor the formation of the desired product.[1]
-
Control pH and Temperature: Maintain a reaction temperature of approximately 80 °C and a pH of 1.0.[1] These conditions are crucial for the precipitation of the correct bismuth stearate species.
-
Washing Procedure: Implement a thorough washing procedure. First, wash the precipitate with a dilute nitric acid solution (pH 1) to remove unreacted bismuth salts.[1] Subsequently, wash with distilled water heated to around 60 °C to remove excess stearic acid and other water-soluble impurities.[1]
-
Q2: I am observing a low yield of Bismuth(III) stearate. What are the potential reasons?
A2: A low yield can result from incomplete precipitation or loss of product during the washing and filtration steps.
-
Troubleshooting Steps:
-
Reaction Time: Ensure the reaction mixture is stirred for a sufficient duration (e.g., 1 hour) to allow for complete precipitation.[1]
-
Precipitation Conditions: Verify that the pH and temperature are optimal for precipitation. Deviations can lead to the formation of more soluble bismuth species.
-
Filtration: Use a fine filter paper or a vacuum filtration setup to minimize the loss of the fine Bismuth(III) stearate precipitate.
-
Washing Solvent Volume: While thorough washing is necessary, using excessive volumes of washing solutions can lead to some product loss. Use just enough solvent to ensure impurities are removed.
-
Q3: My Bismuth(III) stearate is contaminated with other metal ions. How can I improve its purity?
A3: The purity of the final product is highly dependent on the purity of the starting materials, particularly the bismuth source.
-
Troubleshooting Steps:
-
High-Purity Bismuth Source: Start with a high-purity bismuth source, such as bismuth oxide ("especially pure" grade), to minimize the introduction of other metal contaminants.[1]
-
Purification of Bismuth Nitrate Solution: If starting from a less pure bismuth source, consider a hydrolytic purification step of the bismuth nitrate solution at a pH of 1.5–2.0 before the reaction with stearate.[1]
-
Precipitation as Oxohydroxostearate: The precipitation of bismuth in the form of oxohydroxostearate is itself a purification method from many extrinsic metals.[1]
-
Q4: What is the difference between neutral Bismuth(III) stearate and bismuth oxohydroxostearate, and how do I control which one is formed?
A4: Neutral Bismuth(III) stearate has the chemical formula Bi(C₁₇H₃₅COO)₃, while bismuth oxohydroxostearate is a basic salt with a more complex structure, such as Bi₆O₄(OH)₄(C₁₇H₃₅COO)₆.[1] The formation of one over the other is highly dependent on the reaction conditions.
-
Formation of Bismuth Oxohydroxostearate: This is typically formed in aqueous precipitation methods where a bismuth nitrate solution is added to a sodium stearate solution at a controlled pH and temperature.[1]
-
Formation of Neutral Bismuth(III) Stearate: A proposed method for synthesizing the neutral stearate involves the direct alloying of bismuth metal with stearic acid at a stoichiometric ratio at a temperature of 90 ± 10 °C.[1] Another approach involves the interaction of fine crystalline bismuth oxide with molten stearic acid at 100 °C.[1]
Data Presentation
Table 1: Optimized Reaction Parameters for High-Purity Bismuth Oxohydroxostearate Synthesis
| Parameter | Recommended Value | Reference |
| Molar Ratio (Stearate:Bismuth) | 1.0–1.1 | [1] |
| Reaction Temperature | 80 ± 10 °C | [1] |
| pH of Reaction Medium | 1.0 | [1] |
| Free Nitric Acid Concentration | 0.1 mol/L | [1] |
| Washing Temperature (Distilled Water) | 60 °C | [1] |
| Drying Temperature | 100 °C | [1] |
Experimental Protocols
Protocol 1: Synthesis of High-Purity Bismuth Oxohydroxostearate via Precipitation
This protocol is based on the aqueous precipitation method, which is effective for achieving high purity.
-
Preparation of Sodium Stearate Solution:
-
Neutralize stearic acid with a sodium hydroxide solution to obtain a sodium stearate solution.
-
-
Preparation of Bismuth Nitrate Solution:
-
Precipitation:
-
Heat the sodium stearate solution to 80 °C in a Teflon vessel equipped with a mixer.[1]
-
Slowly add the bismuth nitrate solution to the sodium stearate solution while stirring. Maintain the molar ratio of stearate to bismuth between 1.0 and 1.1.[1]
-
Ensure the final pH of the mixture is 1.0.[1]
-
Continue stirring the mixture for 1 hour at 80 °C.[1]
-
-
Washing and Drying:
Mandatory Visualizations
Caption: Troubleshooting workflow for improving Bismuth(III) stearate purity.
Caption: Synthesis pathway for Bismuth Oxohydroxostearate precipitation.
References
Preventing agglomeration of Bismuth(3+) stearate nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bismuth(3+) stearate nanoparticles. The focus is on preventing and addressing issues of particle agglomeration during synthesis and experimentation.
Troubleshooting Guide: Agglomeration Issues
Question: My this compound nanoparticles are visibly aggregated or have precipitated out of solution. What are the primary causes and how can I fix this?
Answer:
Agglomeration of this compound nanoparticles is primarily due to their high surface energy and attractive van der Waals forces, which cause the particles to clump together to achieve a more stable, lower-energy state[1][2]. The long hydrocarbon chains of the stearate molecules are intended to provide steric stabilization, but this can be insufficient under certain conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for nanoparticle agglomeration.
Possible Solutions:
-
Optimize the Bismuth-to-Stearate Molar Ratio: An insufficient amount of stearic acid will result in incomplete surface coverage, leaving exposed areas on the bismuth nanoparticles that can lead to aggregation. Conversely, excess stearic acid might form micelles that can interfere with nanoparticle stability.
-
Adjust the Solvent System: this compound nanoparticles are generally dispersible in non-polar to weakly polar organic solvents. If you are working in an aqueous or highly polar medium, the hydrophobic stearate tails will cause the nanoparticles to aggregate. Consider using a less polar solvent or a co-solvent system.
-
Control the pH: The stability of nanoparticles can be highly dependent on the pH of the medium. For stearate-coated particles, a more alkaline pH can deprotonate any residual carboxylic acid groups, increasing negative surface charge and enhancing electrostatic repulsion between particles.[3]
-
Employ Effective Dispersion Techniques: Sonication is a common method to break up agglomerates.[4][5] If you are using a bath sonicator and still see aggregation, a more powerful probe sonicator may be necessary.[6] However, be cautious as excessive sonication can potentially damage the nanoparticles.[7]
-
Add a Co-stabilizer or Surfactant: If steric stabilization from the stearate layer is insufficient, consider adding a polymeric stabilizer like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).[7] These polymers adsorb to the nanoparticle surface and provide an additional steric barrier.[8]
Question: I observe an increase in particle size (hydrodynamic diameter) over time when measured by Dynamic Light Scattering (DLS). What does this indicate and how can I improve temporal stability?
Answer:
An increase in hydrodynamic diameter over time as measured by DLS is a clear indication of ongoing particle agglomeration. This suggests that the nanoparticle dispersion is not colloidally stable in the chosen medium.
Data Interpretation:
A stable nanoparticle dispersion should show a consistent hydrodynamic diameter and a low Polydispersity Index (PDI) over time. The following table illustrates typical DLS data for stable vs. unstable suspensions.
| Time Point | Unstable Suspension (Hydrodynamic Diameter, nm) | Unstable Suspension (PDI) | Stable Suspension (Hydrodynamic Diameter, nm) | Stable Suspension (PDI) |
| 0 hours | 150 | 0.25 | 145 | 0.15 |
| 6 hours | 275 | 0.45 | 147 | 0.16 |
| 24 hours | 850 (visible precipitation) | > 0.7 | 146 | 0.15 |
Stabilization Strategies:
-
Enhance Surface Charge (Zeta Potential): The stability of a colloidal suspension is often predicted by its zeta potential. A higher absolute zeta potential value (e.g., > |30| mV) generally indicates good stability due to strong electrostatic repulsion.[7] For bismuth stearate, this can often be achieved by adjusting the pH to a slightly alkaline range.
-
Increase Steric Hindrance: Ensure complete surface coverage with the stearate ligand. You may need to revisit the synthesis protocol to confirm the ratio of stearic acid to the bismuth precursor. Adding a secondary, larger stabilizing agent like PEG can also improve stability.[9]
-
Optimize Storage Conditions: Store the nanoparticle dispersion at a lower temperature (e.g., 4°C) to reduce Brownian motion and the frequency of particle collisions. Avoid freeze-thaw cycles unless the formulation is designed for it, as this can induce aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which stearate is supposed to prevent agglomeration?
A1: Stearate, the conjugate base of stearic acid, is a long-chain fatty acid. It functions as a "capping agent" that adsorbs onto the surface of the bismuth nanoparticle. The long, hydrophobic alkyl chains extend into the solvent, creating a steric barrier. When two particles approach each other, these hydrocarbon layers prevent them from getting close enough for attractive forces to cause them to aggregate. This is known as steric stabilization.
Caption: Steric hindrance from stearate chains.
Q2: Can I redisperse agglomerated this compound nanoparticles?
A2: Yes, it is often possible to redisperse "soft agglomerates," which are held together by weaker forces like van der Waals interactions.[8][10] The most effective method is ultrasonication.[11] Start with bath sonication for 15-30 minutes. If that is not effective, move to a probe sonicator, but use it in pulsed mode to avoid overheating the sample.[6] "Hard agglomerates," which may involve chemical bonds, are much more difficult to break up.[8]
Q3: How does pH affect the stability of this compound nanoparticles?
A3: The pH of the dispersion medium can significantly influence stability by altering the surface charge of the nanoparticles.[12] Stearic acid is a weak acid. At low pH, the carboxyl groups on the surface may be protonated (-COOH), reducing electrostatic repulsion. As the pH increases above the pKa of stearic acid (around 4.75), these groups deprotonate to carboxylates (-COO⁻), imparting a negative surface charge. This increased charge leads to greater electrostatic repulsion between particles, which enhances stability.[3] Therefore, a neutral to slightly alkaline pH is often optimal.
| pH of Dispersion | Expected Surface Charge | Stability Trend |
| < 4 | Near Neutral | Low (Prone to Aggregation) |
| 4 - 7 | Slightly Negative | Moderate |
| > 7 | Increasingly Negative | High (Improved Stability) |
Q4: I need to prepare a sample for Transmission Electron Microscopy (TEM). How can I prevent aggregation during sample preparation?
A4: Aggregation during the drying process on a TEM grid is a common problem. Here are some tips to minimize it:
-
Use a Dilute Suspension: Start with a highly diluted, well-dispersed nanoparticle suspension.
-
Solvent Choice: Disperse the nanoparticles in a volatile, low-surface-tension solvent like ethanol or isopropanol if compatible. This promotes rapid and uniform drying.
-
Drop-Casting: Place a very small droplet (1-5 µL) of the dilute suspension onto the TEM grid and allow it to air-dry slowly at room temperature.[7] Rapid heating can cause aggregation.[7]
-
Wicking: After placing the droplet, you can use the edge of a piece of filter paper to carefully wick away most of the liquid, leaving a thin film of nanoparticles that dries quickly.
Experimental Protocols
Protocol 1: Synthesis of this compound Nanoparticles
This protocol describes a common precipitation method for synthesizing this compound nanoparticles.
Materials:
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Stearic Acid
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
Procedure:
-
Prepare Sodium Stearate Solution: In a beaker, dissolve a 3:1 molar excess of stearic acid relative to the planned amount of Bismuth(III) nitrate in ethanol with heating (approx. 60°C). In a separate container, dissolve a stoichiometric amount of NaOH (relative to stearic acid) in a minimal amount of deionized water. Slowly add the NaOH solution to the hot stearic acid solution while stirring vigorously to form sodium stearate.
-
Prepare Bismuth Nitrate Solution: Dissolve Bismuth(III) nitrate pentahydrate in a minimal amount of dilute nitric acid (to prevent hydrolysis) and then dilute with ethanol.
-
Precipitation: Heat both the sodium stearate and bismuth nitrate solutions to 60-80°C.[13] Slowly add the bismuth nitrate solution dropwise to the vigorously stirring sodium stearate solution. A white precipitate of this compound nanoparticles will form immediately.
-
Aging: Continue stirring the mixture at the elevated temperature for 1-2 hours to allow for particle growth and stabilization.
-
Washing: Cool the suspension to room temperature. Centrifuge the nanoparticles to form a pellet. Discard the supernatant. Redisperse the pellet in fresh ethanol to wash away unreacted precursors and byproducts. Repeat this washing step 2-3 times.
-
Final Dispersion: After the final wash, redisperse the nanoparticle pellet in the desired solvent for storage or use. Use sonication to ensure a homogenous dispersion.
Protocol 2: Dispersion of Nanoparticles using Probe Ultrasonication
This protocol provides a method for redispersing agglomerated nanoparticles.
Equipment:
-
Probe-type ultrasonicator
-
Sample vial
-
Ice bath
Procedure:
-
Prepare Sample: Place the vial containing your nanoparticle suspension into an ice bath. This is crucial to dissipate the heat generated during sonication and prevent solvent evaporation or thermal degradation.
-
Insert Probe: Immerse the tip of the sonicator probe into the suspension, ensuring it is approximately halfway down the liquid column and not touching the sides or bottom of the vial.
-
Set Parameters: Set the sonicator to a moderate power setting (e.g., 30-40% amplitude). Use a pulsed mode (e.g., 5 seconds ON, 10 seconds OFF) to further control the temperature.[6]
-
Sonicate: Sonicate the sample for a total "ON" time of 5-15 minutes. The optimal time will depend on the extent of agglomeration and should be determined empirically.[7]
-
Characterize: After sonication, immediately characterize the dispersion using DLS to check the hydrodynamic diameter and PDI. If significant agglomerates remain, you may need to increase the sonication time or power.
References
- 1. Facile Microwave Production and Photocatalytic Activity of Bismuth Vanadate Nanoparticles over the Acid Orange 7 [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. How Does Sonication Disperse Nanoparticles? - News [hsdisperser.com]
- 5. Designing the ultrasonic treatment of nanoparticle-dispersions via machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. How To Effectively Control The Agglomeration Of Nanoparticle Powders [satnanomaterial.com]
- 9. In vitro cytotoxicity of surface modified bismuth nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nanotrun.com [nanotrun.com]
- 11. hielscher.com [hielscher.com]
- 12. researchgate.net [researchgate.net]
- 13. sibran.ru [sibran.ru]
Technical Support Center: Bismuth(3+) Stearate Particle Size Control
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of Bismuth(3+) stearate, with a focus on controlling particle size.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: this compound is typically synthesized via a precipitation reaction. This involves reacting a soluble bismuth salt, such as bismuth(III) nitrate, with a stearate salt, like sodium stearate, in a suitable solvent.[1] Another method is the direct reaction of bismuth oxide with stearic acid at elevated temperatures.[1] The precipitation method is more common for controlling particle size in a laboratory setting.
Q2: Which key parameters influence the particle size of this compound during precipitation synthesis?
A2: The particle size of this compound is primarily influenced by several key experimental parameters:
-
Temperature: Higher reaction temperatures generally lead to larger particles due to increased reaction rates and crystal growth.
-
pH: The pH of the reaction medium affects the hydrolysis of bismuth ions and the solubility of the reactants, which in turn influences nucleation and growth rates.[2][3]
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Precursor Concentration: The concentration of both the bismuth salt and the stearate solution plays a crucial role. Higher concentrations can lead to faster nucleation and the formation of smaller particles, although this can be complex and is often dependent on the ratio of reactants.[4] For metallic stearates, higher dilution generally results in smaller particles.[1]
-
Stirring Rate: The rate of mixing affects the homogeneity of the reaction mixture and the diffusion of reactants, thereby influencing the uniformity of particle size.
-
Molar Ratio of Reactants: The stoichiometry between the bismuth salt and the stearate can impact the particle formation process.[1]
Q3: What is the expected morphology of this compound particles?
A3: this compound, specifically in the form of Bismuth(III) oxohydroxostearate, typically forms plate-like crystals. These crystals can have a thickness in the range of 50-100 nanometers and a length of up to 1 micrometer.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Particles are too large | High Reaction Temperature: Elevated temperatures promote crystal growth over nucleation. | Lower the reaction temperature. Conduct a series of experiments at different temperatures (e.g., 40°C, 60°C, 80°C) to find the optimal condition for the desired size. |
| Low Stirring Rate: Inadequate mixing can lead to localized areas of high supersaturation, promoting the growth of existing nuclei rather than forming new ones. | Increase the stirring rate to ensure rapid and uniform mixing of the reactants. | |
| Slow Addition of Precursors: Adding the precursor solutions too slowly can favor the growth of existing particles. | Increase the rate of addition of the precursor solutions. | |
| Particles are too small or have a wide size distribution | High Precursor Concentration: Very high concentrations can lead to rapid, uncontrolled nucleation. | Decrease the concentration of the bismuth salt and/or the sodium stearate solution. For metallic stearates, higher dilution generally leads to smaller, more uniform particles.[1] |
| Inadequate pH Control: Fluctuations in pH during the reaction can affect the stability of the forming particles and lead to secondary nucleation events. | Use a buffered solution or carefully monitor and adjust the pH throughout the reaction. For bismuth salt precipitation, the optimal pH can be in the acidic range.[2] | |
| Particle Agglomeration | Inappropriate pH: The surface charge of the particles is pH-dependent. At the isoelectric point, particles have a neutral charge and tend to agglomerate. | Adjust the pH of the final solution away from the isoelectric point to induce electrostatic repulsion between particles. |
| Insufficient Surfactant/Stabilizer: Stearate acts as a capping agent, but additional stabilization might be needed. | While stearic acid itself is a surfactant, ensure the molar ratio of stearate to bismuth is sufficient. In some cases, adding a small amount of a non-ionic surfactant might help. | |
| Ineffective Washing/Drying: Residual salts or improper drying can cause particles to fuse together. | Wash the precipitate thoroughly with deionized water and a suitable solvent (e.g., ethanol) to remove impurities. Dry the product under vacuum at a low temperature. | |
| Unexpected Particle Morphology (e.g., irregular shapes instead of plates) | Incorrect pH: The morphology of bismuth compounds can be highly sensitive to the pH of the synthesis environment.[3] | Precisely control the pH of the reaction. A pH of around 1.0 has been reported for the synthesis of plate-like Bismuth(III) oxohydroxostearate. |
| Presence of Impurities: Contaminants in the reactants or solvent can interfere with the crystal growth process. | Use high-purity reactants and solvents. |
Experimental Protocols
Detailed Methodology for Particle Size Control of this compound via Precipitation
This protocol describes the synthesis of this compound by the precipitation method, with a focus on parameters that can be adjusted to control particle size.
Materials:
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Stearic acid (CH₃(CH₂)₁₆COOH)
-
Sodium hydroxide (NaOH)
-
Nitric acid (HNO₃)
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Deionized water
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Ethanol
Equipment:
-
Jacketed reaction vessel with a magnetic stirrer and temperature controller
-
Two dropping funnels or syringe pumps
-
pH meter
-
Vacuum filtration apparatus
-
Drying oven or vacuum desiccator
-
Particle size analyzer (e.g., Dynamic Light Scattering, SEM, or TEM)
Procedure:
-
Preparation of Bismuth Nitrate Solution (Precursor A):
-
Dissolve a calculated amount of Bismuth(III) nitrate pentahydrate in deionized water to achieve the desired concentration (e.g., 0.1 M).
-
Adjust the pH of the solution to approximately 1.0 using dilute nitric acid to prevent the premature hydrolysis of bismuth salts.
-
-
Preparation of Sodium Stearate Solution (Precursor B):
-
Dissolve a calculated amount of stearic acid in deionized water (this may require gentle heating to around 70-80°C).
-
Slowly add a stoichiometric amount of sodium hydroxide solution (e.g., 1 M) while stirring to form sodium stearate. The final solution should be clear.
-
Adjust the temperature of this solution to the desired reaction temperature.
-
-
Precipitation Reaction:
-
Set the reaction vessel to the desired temperature (e.g., 80°C).
-
Place a specific volume of deionized water in the reaction vessel and start stirring at a constant rate (e.g., 500 rpm).
-
Simultaneously and slowly add the Bismuth Nitrate solution (Precursor A) and the Sodium Stearate solution (Precursor B) to the reaction vessel. The molar ratio of stearate to bismuth should be controlled, for example, at 1.05:1.[1]
-
Maintain the pH of the reaction mixture at the desired level (e.g., 1.0) by adding dilute nitric acid or sodium hydroxide as needed.
-
Continue stirring for a set period (e.g., 1 hour) after the addition is complete to ensure the reaction goes to completion.
-
-
Washing and Isolation:
-
Stop stirring and allow the precipitate to settle.
-
Separate the precipitate by vacuum filtration.
-
Wash the precipitate several times with warm deionized water to remove any unreacted salts.
-
Perform a final wash with ethanol to aid in drying.
-
-
Drying:
-
Dry the collected this compound powder in a vacuum oven at a low temperature (e.g., 60°C) until a constant weight is achieved.
-
Parameters for Particle Size Control:
-
To obtain smaller particles:
-
Decrease the reaction temperature.
-
Increase the dilution of the precursor solutions (use lower concentrations).[1]
-
Increase the stirring rate.
-
-
To obtain larger particles:
-
Increase the reaction temperature.
-
Use more concentrated precursor solutions.
-
Decrease the stirring rate.
-
Data Presentation
Table 1: Influence of Synthesis Parameters on this compound Particle Size (Qualitative Trends)
| Parameter | Change | Expected Effect on Particle Size | Rationale |
| Temperature | Increase | Increase | Promotes faster crystal growth kinetics over nucleation. |
| Decrease | Decrease | Favors nucleation over crystal growth. | |
| pH | Deviation from optimal (e.g., 1.0) | Can lead to irregular shapes and sizes | Affects bismuth ion hydrolysis and stearate solubility, influencing nucleation and growth pathways.[2][3] |
| Precursor Concentration | Increase | Generally Decrease (can be complex) | High supersaturation favors rapid nucleation, leading to a larger number of smaller particles.[4] |
| Decrease (Higher Dilution) | Generally Decrease and more uniform | Lower supersaturation allows for more controlled nucleation and growth.[1] | |
| Stirring Rate | Increase | Decrease and more uniform | Improves mass transfer and homogeneity, leading to more uniform nucleation. |
| Decrease | Increase and broader distribution | Poor mixing can create localized high concentration zones, promoting uncontrolled growth. | |
| Molar Ratio (Stearate:Bi) | Increase | May decrease and improve stability | Excess stearate can act as a capping agent, limiting particle growth. |
| Decrease | May increase and lead to agglomeration | Insufficient stearate may not effectively stabilize the newly formed particles. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Relationship between synthesis parameters and particle size.
References
Overcoming solubility issues of Bismuth(3+) stearate in nonpolar solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Bismuth(III) Stearate in nonpolar solvents.
Frequently Asked Questions (FAQs)
Q1: What is Bismuth(III) Stearate and what are its common applications?
A1: Bismuth(III) stearate is a metallic soap, an organometallic compound formed from bismuth and stearic acid.[1] Due to its lubricating, stabilizing, and non-toxic properties, it is utilized in various industries.[1] In the pharmaceutical sector, its biocompatibility makes it suitable for gastrointestinal treatments.[1] It also serves as a stabilizer in plastics and a lubricant in rubber manufacturing.[1]
Q2: Why is Bismuth(III) Stearate difficult to dissolve in nonpolar solvents?
A2: Like many metallic stearates, Bismuth(III) Stearate has a complex structure with both a metallic, polar "head" (the bismuth carboxylate group) and long, nonpolar hydrocarbon "tails" (the stearate chains). This amphiphilic nature can lead to the formation of aggregates or micelles in solution, rather than true molecular dissolution, particularly in nonpolar solvents. The strength of the ionic bond between the bismuth and the stearate can also contribute to low solubility.
Q3: What types of nonpolar solvents are generally recommended for dissolving metallic stearates?
A3: For metallic stearates like calcium stearate, which often exhibit similar solubility behavior, heating is typically required to achieve even slight dissolution in nonpolar solvents. Aromatic hydrocarbons (e.g., toluene, xylene) and chlorinated hydrocarbons are often more effective than aliphatic hydrocarbons (e.g., hexane, mineral oil).[2] Solvent mixtures, for instance containing essential oils like pine oil with hydrocarbons, have also been shown to be effective for dissolving bismuth salts of organic acids.[3]
Q4: Can temperature be used to improve the solubility of Bismuth(III) Stearate?
A4: Yes, increasing the temperature is a key strategy for dissolving metallic stearates in organic solvents. Heating the solvent can help to overcome the lattice energy of the solid Bismuth(III) Stearate and disrupt intermolecular forces, leading to better dissolution. For instance, some metallic stearates are noted to be soluble in hot ethanol and may form a gel upon cooling.
Q5: Are there any safety precautions I should take when heating solvents to dissolve Bismuth(III) Stearate?
A5: Absolutely. When heating organic solvents, especially flammable ones like toluene or hexane, it is crucial to work in a well-ventilated area, preferably within a fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid open flames and use controlled heating methods such as a heating mantle or a sand bath. Always consult the Safety Data Sheet (SDS) for both Bismuth(III) Stearate and the chosen solvent before beginning your experiment.
Troubleshooting Guide
Issue 1: Bismuth(III) Stearate is not dissolving in the chosen nonpolar solvent.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate solvent selection. | Switch to an aromatic hydrocarbon like toluene or xylene, which are generally more effective for metallic stearates.[2] | Improved solubility, especially with heating. |
| Insufficient temperature. | Gradually heat the solvent while stirring. For many metallic stearates, temperatures above 100°C may be necessary.[2] | The Bismuth(III) Stearate should start to dissolve as the temperature increases. |
| Low-quality or impure Bismuth(III) Stearate. | Ensure the Bismuth(III) Stearate is of high purity. Impurities can significantly affect solubility. | A higher purity compound should exhibit more consistent and predictable solubility. |
| Insufficient agitation. | Use a magnetic stirrer or overhead stirrer to ensure vigorous and continuous mixing. | Enhanced solvent-solute interaction, leading to faster dissolution. |
Issue 2: The solution becomes cloudy or forms a precipitate upon cooling.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Supersaturation at lower temperatures. | Maintain the solution at an elevated temperature for your application if possible. If the solution must be at room temperature, consider this a limitation of the solvent system. | The precipitate should redissolve upon reheating. |
| Formation of a gel or colloidal suspension. | This is a common characteristic of metallic stearates in organic solvents. The system may not be a true solution. | The gel-like consistency may be suitable for some applications. If a true solution is required, a different solvent system is needed. |
Issue 3: The dissolution rate is too slow.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Large particle size of Bismuth(III) Stearate. | Grind the Bismuth(III) Stearate powder to a finer consistency to increase the surface area. | A finer powder will dissolve more rapidly due to a larger surface area available for solvent interaction. |
| Solvent is not optimal. | Experiment with a co-solvent system. For example, adding a small amount of a more polar solvent or a different type of nonpolar solvent (e.g., an essential oil) might improve the overall solvating power.[3] | The dissolution rate may increase, and the overall solubility might be enhanced. |
Data on Solubility Behavior
| Solvent | Solvent Type | Expected Solubility at Room Temperature | Expected Solubility with Heating | Notes |
| Hexane | Aliphatic Hydrocarbon | Very Low / Insoluble | Low | Generally a poor solvent for metallic stearates. |
| Mineral Oil | Aliphatic Hydrocarbon | Very Low / Insoluble | Low to Moderate | May form a dispersion or gel rather than a true solution. |
| Toluene | Aromatic Hydrocarbon | Low | Moderate to High | Often a good choice for dissolving metallic stearates.[2][3] |
| Xylene | Aromatic Hydrocarbon | Low | Moderate to High | Similar to toluene, can be an effective solvent.[2][3] |
| Chloroform | Chlorinated Hydrocarbon | Low to Moderate | Moderate to High | Can be effective, but consider its volatility and toxicity.[2] |
Experimental Protocols
Protocol for Determining the Solubility of Bismuth(III) Stearate
This protocol provides a general gravimetric method for determining the solubility of Bismuth(III) Stearate in a nonpolar solvent at a specific temperature.
Materials:
-
Bismuth(III) Stearate
-
Selected nonpolar solvent (e.g., toluene)
-
Thermostatically controlled heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Glass vials with screw caps
-
Oven
-
Filtration apparatus (e.g., syringe filter with a compatible membrane)
-
Thermometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of Bismuth(III) Stearate to a known volume of the selected solvent in a glass vial.
-
Place the vial in the heating mantle or water bath set to the desired temperature.
-
Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, stop stirring and allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid phase) using a pre-warmed syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved particles.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the vial containing the filtered solution to determine the mass of the solution.
-
Place the vial in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the Bismuth(III) Stearate.
-
Once the solvent has evaporated, allow the vial to cool to room temperature in a desiccator and then weigh it again.
-
-
Calculation of Solubility:
-
The mass of the dissolved Bismuth(III) Stearate is the final mass of the vial minus the initial mass of the empty vial.
-
The mass of the solvent is the mass of the solution minus the mass of the dissolved Bismuth(III) Stearate.
-
Solubility can be expressed in various units, such as g/100 g of solvent or mol/L.
-
Visualizations
Caption: Troubleshooting workflow for dissolving Bismuth(III) Stearate.
Caption: Key factors influencing the dissolution of Bismuth(III) Stearate.
References
Bismuth(3+) Stearate Purification: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Bismuth(3+) stearate. Given the limited availability of standardized protocols in published literature, this guide offers methodologies based on established chemical principles and purification techniques for analogous metal carboxylates.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound using common laboratory techniques.
Method 1: Purification by Solvent Washing
This technique is suitable for removing unreacted stearic acid and other solvent-soluble impurities.
Q1: My washed and dried this compound is still waxy and shows impurities on analysis. What went wrong?
A1: This suggests that the washing solvent was not effective in removing all impurities, or the washing procedure was not thorough enough.
-
Possible Cause 1: Incorrect Solvent Choice. The chosen solvent may not be optimal for solubilizing the impurities while keeping the bismuth stearate insoluble.
-
Solution: Consult the solvent solubility table (Table 2). Unreacted stearic acid is a common impurity and is soluble in solvents like ethyl acetate and ethanol.[1] Consider switching to a solvent in which stearic acid has high solubility.
-
-
Possible Cause 2: Insufficient Washing. The volume of the solvent or the number of washing cycles may have been inadequate.
-
Solution: Increase the number of washes. After each wash, test a small sample of the supernatant (the liquid portion) by thin-layer chromatography (TLC) to see if impurities are still being removed. Continue washing until the supernatant is free of impurities.
-
-
Possible Cause 3: Inadequate Agitation. Poor mixing during washing can lead to incomplete removal of impurities.
-
Solution: Ensure vigorous stirring or sonication during each washing step to break up clumps of the crude product and maximize the surface area exposed to the solvent.
-
Q2: After washing with an organic solvent, my yield of this compound is very low. Why did this happen?
A2: A low yield indicates that a significant portion of the this compound dissolved in the washing solvent.
-
Solution: Re-evaluate your choice of solvent. Bismuth neodecanoate, a similar bismuth carboxylate, is soluble in non-polar solvents like n-hexane and toluene.[2] It is likely that bismuth stearate has some solubility in these solvents. You may need to use a solvent in which the bismuth stearate is less soluble, or perform the washing at a lower temperature to decrease its solubility.
Method 2: Purification by Recrystallization
Recrystallization is a powerful technique for achieving high purity, provided a suitable solvent can be found.
Q1: I've dissolved my crude this compound in a hot solvent, but upon cooling, no crystals form. What should I do?
A1: Failure to crystallize upon cooling can be due to several factors.
-
Possible Cause 1: Supersaturation. The solution may be supersaturated.
-
Solution 1: Induce Crystallization. Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.[3]
-
Solution 2: Seed Crystals. If you have a small amount of pure this compound, add a tiny crystal to the solution to act as a seed.[3]
-
-
Possible Cause 2: Too Much Solvent. Using an excessive amount of solvent will keep the compound dissolved even at lower temperatures.
-
Solution: Reheat the solution and evaporate some of the solvent to increase the concentration of the bismuth stearate. Then, allow it to cool again.[4]
-
Q2: When I cool the hot solution of my this compound, it separates as an oil instead of forming crystals. How can I fix this?
A2: "Oiling out" is a common problem in recrystallization, especially with large, flexible molecules like stearates.
-
Possible Cause 1: Solution is too concentrated.
-
Solution: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to dilute it slightly. Allow it to cool slowly.[5]
-
-
Possible Cause 2: Cooling is too rapid.
-
Solution: Ensure the solution cools as slowly as possible. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. Slow cooling promotes the formation of an ordered crystal lattice.[6]
-
-
Possible Cause 3: Inappropriate Solvent.
-
Solution: Try using a mixed solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (one in which it is very soluble), and then slowly add a "poor" solvent (one in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly.[5]
-
Method 3: Purification by Column Chromatography
Column chromatography can be effective for separating compounds with different polarities.
Q1: I'm trying to run a silica gel column to purify my this compound, but the compound seems to be stuck at the top of the column and won't elute.
A1: This indicates a strong interaction between your compound and the stationary phase (silica gel).
-
Possible Cause 1: Bismuth stearate is too polar for the chosen mobile phase.
-
Solution: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
-
-
Possible Cause 2: Irreversible binding or decomposition on silica. Metal complexes can sometimes be unstable on acidic silica gel.[7]
-
Solution 1: Use a different stationary phase. Consider using a more inert stationary phase like neutral alumina.
-
Solution 2: Switch to reverse-phase chromatography. In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18-functionalized silica), and a polar mobile phase is used. This is often more suitable for less stable or more polar compounds.
-
Q2: My TLC plate shows multiple spots for the crude this compound. How do I choose the right solvent system for column chromatography?
A2: The goal is to find a solvent system that provides good separation between the spot corresponding to your product and the spots of the impurities.
-
Solution: Perform TLC with a variety of solvent systems of different polarities. A good starting point for normal-phase silica TLC is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[8]
-
An ideal solvent system will result in the spot for the desired compound having an Rf (retention factor) value of approximately 0.2-0.4.[9]
-
If the spots are too close together, you need to find a solvent system with different selectivity. Try replacing ethyl acetate with another polar solvent like acetone or dichloromethane.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude this compound?
A1: Common impurities can include:
-
Unreacted Stearic Acid: This is a very common impurity if the stoichiometry of the synthesis reaction is not exact.[10]
-
Bismuth Oxide or Hydroxide: If the reaction did not go to completion, unreacted starting materials may be present.[2]
-
Water-Soluble Salts: If the synthesis involved a salt metathesis reaction (e.g., using sodium stearate and a bismuth salt), residual water-soluble salts like sodium nitrate or sodium chloride may be present if not washed away properly.[11]
-
Other Bismuth Carboxylates: Depending on the synthesis method, other bismuth carboxylate species may be formed.
Q2: How can I assess the purity of my this compound?
A2: Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A pure compound should ideally show a single spot.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities tend to depress and broaden the melting point range.
-
Infrared (IR) Spectroscopy: This can be used to identify the presence of characteristic functional groups and to check for the absence of impurities like free carboxylic acids.
-
Gas Chromatography (GC): To quantify the amount of free stearic acid, the bismuth stearate can be derivatized to a more volatile form (e.g., methyl stearate) and analyzed by GC.[12]
Q3: Is there a standard, published protocol for the purification of crude this compound?
A3: Based on extensive literature searches, there is no single, standardized, and detailed protocol specifically for the purification of crude this compound. Most available literature focuses on the synthesis of high-purity bismuth stearate, where purification is an integrated part of the synthesis (e.g., washing the precipitated product).[2] The methods and troubleshooting advice provided here are based on general chemical purification principles and data from similar compounds.
Data Presentation
Table 1: Purity of Bismuth Oxohydroxostearate after Synthesis and Washing
| Impurity | Concentration in Final Product |
| Lead | 1 x 10⁻⁵ % |
| Zinc | 1 x 10⁻⁵ % |
| Iron | 8 x 10⁻⁶ % |
| Antimony | 4 x 10⁻⁶ % |
| Copper | 5 x 10⁻⁷ % |
| Silver | 5 x 10⁻⁷ % |
| Arsenic | < 1 x 10⁻⁵ % |
| Tellurium | < 1 x 10⁻⁵ % |
Data adapted from a synthesis protocol involving precipitation and washing.[2]
Table 2: Solubility of Stearic Acid in Various Organic Solvents at 301 K (28°C)
| Solvent | Solubility ( g/100g of solvent) |
| Ethyl Acetate | ~15 |
| Acetone | ~10 |
| Ethanol | ~5 |
| Methanol | ~2.5 |
Approximate values interpolated from graphical data.[13]
Experimental Protocols
Protocol 1: Purification of Crude this compound by Solvent Washing
This protocol aims to remove unreacted stearic acid and other soluble impurities.
-
Preparation: Place the crude this compound (e.g., 10 g) into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Washing: Add a suitable solvent (e.g., 50 mL of acetone, in which stearic acid is soluble but bismuth stearate is expected to have lower solubility) to the flask.[13]
-
Agitation: Stir the suspension vigorously at room temperature for 30 minutes. A sonic bath can be used to aid in breaking up aggregates.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Repeat: Repeat the washing process (steps 2-4) two more times with fresh solvent.
-
Drying: Dry the purified this compound in a vacuum oven at a temperature below its decomposition point (e.g., 60-80°C) until a constant weight is achieved.
Protocol 2: Purification of Crude this compound by Recrystallization
This protocol is a general guideline and requires optimization based on the specific impurity profile and solubility characteristics of your crude product.
-
Solvent Selection: Through small-scale solubility tests, identify a suitable solvent or solvent mixture. An ideal solvent will dissolve the crude this compound at an elevated temperature but have low solubility at room temperature or below. A non-polar solvent like toluene or a mixture such as toluene/hexane may be a good starting point.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution.[1]
-
Hot Filtration (Optional): If there are insoluble impurities (like bismuth oxide), perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: Workflow for the purification of this compound by solvent washing.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CN103601633A - Method of synthesizing bismuth neodecanoate - Google Patents [patents.google.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. US5135573A - Removal of metal soaps from hydrogenated fatty products - Google Patents [patents.google.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. praxilabs.com [praxilabs.com]
- 7. Organobismuth chemistry - Wikipedia [en.wikipedia.org]
- 8. biotage.com [biotage.com]
- 9. silicycle.com [silicycle.com]
- 10. Pretreatment of Soap Raw Materials - Soap Making Machine | Detergent Powder Machine | Liquid Detergent Machine | Liquid Dish Washing Machine | Liquid Hand Washing Machine [soapmach.com]
- 11. baerlocher.com [baerlocher.com]
- 12. KR20170011781A - A method for quantitive analysis of metal stearate in polymer and composition therefor - Google Patents [patents.google.com]
- 13. scienceasia.org [scienceasia.org]
Technical Support Center: Enhancing the Catalytic Activity of Bismuth(3+) Stearate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the catalytic activity of Bismuth(3+) stearate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary catalytic applications?
This compound is a metal carboxylate that serves as a versatile, non-toxic, and environmentally friendly Lewis acid catalyst in various organic syntheses.[1][2][3] Its applications include esterification, polymerization (particularly for polyurethanes), and other condensation reactions.[4][5][6] Due to its low toxicity, it is considered a "green" alternative to many traditional heavy metal catalysts.[2]
Q2: What are the main advantages of using this compound as a catalyst?
The primary advantages of using this compound include:
-
Low Toxicity: Bismuth compounds are known for their low toxicity, making them a safer alternative to catalysts based on metals like tin, lead, or mercury.[2][3]
-
Lewis Acidity: this compound acts as a mild Lewis acid, facilitating a variety of chemical transformations.[7][8]
-
Moisture Tolerance (with limitations): Compared to some other Lewis acids, bismuth catalysts can show a degree of tolerance to moisture, although water can also lead to deactivation.[9]
-
Versatility: It can be used in a range of organic reactions, including the synthesis of polymers and fine chemicals.[1]
Q3: How should this compound be handled and stored?
Proper handling and storage are crucial to maintain the catalytic activity of this compound.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11][12][13]
-
Handling: Avoid dust formation. Use personal protective equipment, including gloves and safety goggles.[11][12][14] Ensure adequate ventilation to avoid inhalation.[10][12] Wash hands thoroughly after handling.[11]
Troubleshooting Guide
Issue 1: Low or No Catalytic Activity
| Possible Cause | Troubleshooting Step |
| Catalyst Hydrolysis: Bismuth carboxylates are susceptible to hydrolysis in the presence of water, leading to the formation of inactive bismuth oxide (Bi₂O₃).[9][15] | Solution: Ensure all reactants and solvents are thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. Consider using molecular sieves to remove trace amounts of water. |
| Improper Catalyst Storage: Exposure to moisture during storage can deactivate the catalyst. | Solution: Review storage conditions. Ensure the container is airtight and stored in a desiccator if necessary.[10][11][13] |
| Incorrect Catalyst Loading: Insufficient catalyst will result in a slow or incomplete reaction. | Solution: Optimize the catalyst loading. Start with the recommended amount in the literature for a similar reaction and perform a series of experiments with varying catalyst concentrations to find the optimal loading. |
| Low Reaction Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature. | Solution: Gradually increase the reaction temperature in increments and monitor the reaction progress. Be aware that higher temperatures can sometimes lead to side reactions.[16] |
Issue 2: Poor Product Yield or Selectivity
| Possible Cause | Troubleshooting Step |
| Sub-optimal Reaction Conditions: The reaction time, temperature, or solvent may not be ideal for the desired transformation. | Solution: Systematically vary the reaction parameters. For example, monitor the reaction at different time points to determine the optimal reaction time. Screen a variety of aprotic solvents to assess their impact on yield and selectivity. |
| Presence of Inhibitors: Certain functional groups in the reactants or impurities in the reaction mixture can coordinate to the bismuth center and inhibit its catalytic activity. | Solution: Purify all starting materials to remove potential inhibitors. If the substrate contains multiple coordinating sites, consider using a protecting group strategy for non-reacting functional groups. |
| Side Reactions: The catalyst may be promoting undesired side reactions, such as polymerization or decomposition of the product. | Solution: Adjust the reaction conditions to be milder (e.g., lower temperature, shorter reaction time). Analyze the crude reaction mixture to identify byproducts and adjust the reaction strategy accordingly. |
Issue 3: Catalyst Deactivation During Reaction
| Possible Cause | Troubleshooting Step |
| In-situ Water Formation: Some reactions, like esterification, produce water as a byproduct, which can then hydrolyze the catalyst. | Solution: Use a Dean-Stark apparatus or add molecular sieves to remove water as it is formed. |
| Adsorption of Intermediates or Products: Strong coordination of reaction intermediates or the final product to the bismuth center can block the active sites.[17] | Solution: This can be difficult to prevent. If catalyst deactivation is observed over time, consider a semi-batch process where fresh catalyst is added incrementally. |
| Thermal Decomposition: At very high temperatures, this compound can decompose.[18] | Solution: Determine the thermal stability of the catalyst using techniques like thermogravimetric analysis (TGA) and ensure the reaction temperature stays well below the decomposition temperature.[18] |
Data Presentation
Table 1: Performance of Bismuth Catalysts in Polyurethane Foam Production
| Catalyst | Catalyst Loading (wt%) | Cream Time (s) | Tack-Free Time (s) | Foam Density ( kg/m ³) |
| Bismuth Catalyst A | 0.1 | 15 | 88 | 35.1 |
| Stannous Octoate (Control) | 0.2 | 14 | 89 | 35.4 |
| Bismuth Catalyst B | 0.5 | 10 | 75 | Not Reported |
Data synthesized from studies on bismuth catalysts in polyurethane foam applications. Performance can vary based on the specific formulation.[19][20]
Table 2: Influence of Reaction Parameters on Bismuth-Catalyzed Esterification of Lauric Acid
| Parameter | Condition 1 | Condition 2 | Conversion (%) |
| Temperature | 120 °C | 140 °C | Increased conversion at higher temperature |
| Methanol:Fatty Acid Molar Ratio | 1:1 | 2:1 | Higher conversion with excess methanol |
| Catalyst Loading (wt%) | 2.5% | 5% | Increased conversion with higher catalyst loading |
This table illustrates general trends observed in the esterification of fatty acids using bismuth-based catalysts. Specific conversion rates can be found in the cited literature.[6]
Experimental Protocols
General Protocol for this compound Catalyzed Esterification
This protocol provides a general guideline for the esterification of a carboxylic acid with an alcohol using this compound as a catalyst.
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or in a desiccator.
-
Dry all solvents and liquid reagents over appropriate drying agents (e.g., molecular sieves).
-
Solid reagents should be dried in a vacuum oven.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1 equivalent).
-
Add the alcohol (1.5 - 3 equivalents).
-
Add the desired solvent (if not running neat).
-
Add this compound (0.1 - 5 mol%).
-
If water is a byproduct, consider adding molecular sieves or setting up a Dean-Stark trap.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the catalyst is not fully dissolved, it can be removed by filtration.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, distillation, or recrystallization as required.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low catalytic activity of this compound.
References
- 1. baranlab.org [baranlab.org]
- 2. researchgate.net [researchgate.net]
- 3. scholars.iwu.edu [scholars.iwu.edu]
- 4. Use of novel non-toxic bismuth catalyst for the preparation of flexible polyurethane foam | DIGITAL.CSIC [digital.csic.es]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bismuth-based-lewis-acidity - Ask this paper | Bohrium [bohrium.com]
- 9. US10246545B2 - Bismuth-containing catalyst for polyurethane compositions - Google Patents [patents.google.com]
- 10. fishersci.no [fishersci.no]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.com [fishersci.com]
- 13. gustavus.edu [gustavus.edu]
- 14. chemicalbook.com [chemicalbook.com]
- 15. shepchem.com [shepchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Deactivation and regeneration of in situ formed bismuth-promoted platinum catalyst for the selective oxidation of glycerol to dihydroxyacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. sibran.ru [sibran.ru]
- 19. Use of Novel Non-Toxic Bismuth Catalyst for the Preparation of Flexible Polyurethane Foam - PMC [pmc.ncbi.nlm.nih.gov]
- 20. shepchem.com [shepchem.com]
Reducing the hydrolysis of Bismuth(3+) stearate in aqueous media
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Bismuth(III) stearate in aqueous media. The primary challenge addressed is the inherent tendency of Bismuth(III) ions to hydrolyze, leading to precipitation and loss of active compounds.
Frequently Asked Questions (FAQs)
Q1: Why does my aqueous solution of Bismuth(III) stearate become cloudy or form a precipitate?
A1: The cloudiness or precipitation is due to the hydrolysis of the Bismuth(III) ion (Bi³⁺). Bismuth salts are highly susceptible to reaction with water. In an aqueous environment, the Bi³⁺ ion coordinates with water molecules. As the pH increases, these coordinated water molecules deprotonate, leading to the formation of various insoluble bismuth oxo- and hydroxo-species, such as bismuth oxychloride (BiOCl) or complex polynuclear ions like [Bi₆O₄(OH)₄]⁶⁺.[1][2][3] This process effectively removes the desired Bismuth(III) stearate from the solution.
Q2: How does pH influence the stability of Bismuth(III) stearate solutions?
A2: pH is the most critical factor governing the stability of Bismuth(III) in water. To maintain Bi³⁺ in its hydrated, soluble form, a strongly acidic environment is required.[4] Hydrolysis begins at pH values close to zero in dilute solutions.[3] As the pH rises above 1-2, the rate and extent of hydrolysis and subsequent precipitation increase significantly.[5][6][7] Therefore, maintaining a low pH is a primary strategy to prevent the hydrolysis of Bismuth(III) stearate.
Q3: What are the main strategies to reduce or prevent the hydrolysis of Bismuth(III) stearate?
A3: There are three primary strategies to enhance the stability of Bismuth(III) stearate in aqueous formulations:
-
pH Control: Maintaining a highly acidic environment (typically pH < 2) can suppress the formation of insoluble hydroxide and oxide species.[2][5]
-
Chelation: Incorporating a chelating agent that forms a stable, water-soluble complex with the Bi³⁺ ion can prevent it from reacting with water. Agents like DOTA and AAZTA have been shown to form robust complexes with Bismuth(III).[8][9][10]
-
Formulation with Stabilizers and Co-solvents: Using polymers such as soluble starch or polyvinylpyrrolidone (PVP) can act as precipitation inhibitors.[11] Additionally, using a co-solvent system (e.g., water-glycerol) can reduce water activity and slow down hydrolysis.[5]
Q4: I have a white, insoluble powder forming in my experiment. What is it likely to be?
A4: The white precipitate is almost certainly a mixture of bismuth oxo- and hydroxo-compounds. When Bismuth(III) salts hydrolyze, they tend to form species like bismuth oxohydroxostearate or other basic salts.[5] For instance, Bismuth subsalicylate, a related compound, is known to hydrolyze into bismuth oxychloride and salicylic acid in acidic environments.[12][13][14]
Q5: Can I use chelating agents to create a stable stock solution?
A5: Yes, using a strong chelating agent is a highly effective method. Chelators form a coordination complex with the Bismuth(III) ion, shielding it from water molecules and preventing hydrolysis. This is a common strategy in the development of bismuth-based radiopharmaceuticals, where stability in biological media is crucial.[8][9] The choice of chelator will depend on the specific requirements of your experiment, including desired pH range and biocompatibility.
Troubleshooting Guide
Problem: Immediate and heavy precipitation observed when adding Bismuth(III) stearate to a neutral aqueous buffer.
| Potential Cause | Recommended Solution |
| Rapid Hydrolysis at Neutral pH | The pH of the medium is too high, causing immediate hydrolysis and precipitation of bismuth oxo/hydroxo species.[2][3] |
| Action 1: Acidify the Medium | Prepare your aqueous medium first by acidifying it with a strong acid (e.g., nitric acid or perchloric acid) to a pH of 1.0-2.0 before adding the Bismuth(III) stearate.[5] |
| Action 2: Use a Chelator | Pre-mix the Bismuth(III) stearate with a suitable chelating agent in a small volume before adding it to the final aqueous medium. |
Problem: The solution is initially clear but becomes cloudy over several hours or upon a slight temperature increase.
| Potential Cause | Recommended Solution |
| Slow Hydrolysis | The initial pH may be borderline, allowing for a slower hydrolysis process to occur over time. A temperature increase can accelerate this reaction. |
| Action 1: Further Decrease pH | Lower the pH of the solution to < 1.0 to further suppress the hydrolysis equilibrium. Be mindful of how this might affect other components in your experiment. |
| Action 2: Add a Polymeric Stabilizer | Incorporate a precipitation inhibitor like PVP or Pluronic F127 into your formulation. These polymers can help maintain supersaturation and prevent the aggregation of small, hydrolyzed particles.[11][15] |
| Action 3: Refrigerate the Solution | Storing the solution at a lower temperature (e.g., 2-8 °C) can significantly slow down the rate of hydrolysis.[11] |
Data Presentation
Table 1: Effect of pH on Bismuth Precipitation during Synthesis
This table summarizes data adapted from a synthesis protocol for bismuth oxohydroxostearate, illustrating the critical role of pH in controlling bismuth solubility and precipitation.[5]
| pH of Solution | Molar Ratio (Stearic Acid:Bi) | Residual Bismuth in Solution (g/L) | Bismuth Precipitation Extent (%) |
| 1.0 | 3 | 0.28 | 99.8 |
| 2.0 | 3 | < 0.001 | > 99.99 |
Note: While a higher pH in this specific synthesis protocol leads to more complete precipitation (the desired outcome for synthesis), it demonstrates the powerful effect of pH on bismuth solubility. For avoiding hydrolysis, the opposite trend is desired, requiring a pH below this range.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Bismuth(III) Solution via pH Control
This protocol describes a method for preparing an aqueous solution of a Bismuth(III) salt while minimizing hydrolysis by maintaining a low pH.
-
Prepare the Acidic Medium: Begin with deionized water. Add a concentrated strong acid, such as nitric acid (HNO₃), dropwise while monitoring with a calibrated pH meter until the pH of the solution is stable at 1.0.
-
Dissolution: Slowly add the Bismuth(III) stearate powder to the acidified water under vigorous stirring. The low pH helps prevent the formation of insoluble oxo/hydroxo species.[5]
-
Gentle Heating (Optional): If dissolution is slow, the solution can be gently heated to 40-50°C. Avoid boiling, as this can promote hydrolysis.
-
Final Volume Adjustment: Once the solid is fully dissolved, allow the solution to cool to room temperature. Adjust to the final desired volume with pH 1.0 water.
-
Storage: Store the solution in a tightly sealed container, preferably at a cool temperature (2-8°C) to further reduce the rate of any potential slow hydrolysis.[11]
Protocol 2: Stabilization of Bismuth(III) with a Chelating Agent
This protocol provides a general workflow for using a chelating agent to prepare a stable, near-neutral aqueous solution of Bismuth(III).
-
Chelator Selection: Choose a strong Bismuth(III) chelator (e.g., AAZTA, DOTA).[8][9]
-
Prepare Chelator Solution: Dissolve the chosen chelating agent in an appropriate buffer (e.g., ammonium acetate) at a slightly acidic pH (~5.5) to ensure the carboxylate groups of the chelator are deprotonated and available for binding.
-
Complexation Reaction: Add the Bismuth(III) stearate to the chelator solution. The molar ratio of chelator to bismuth should typically be at least 1:1, often with a slight excess of the chelator.
-
Incubation: Gently stir the mixture at room temperature. The complexation is often rapid, but an incubation period of 15-30 minutes can ensure complete binding.[9]
-
pH Adjustment: After complexation, the pH of the solution can be carefully adjusted to the desired final pH for the experiment. The chelated bismuth will remain stable and soluble even at neutral pH.
-
Quality Control: If applicable, use analytical techniques (e.g., HPLC, spectroscopy) to confirm the successful formation of the Bi-chelate complex.
Visualizations
Caption: The hydrolysis pathway of Bi³⁺ in aqueous media.
Caption: Troubleshooting workflow for Bismuth Stearate hydrolysis.
Caption: Key strategies to mitigate Bismuth(III) Stearate hydrolysis.
References
- 1. Bismuth - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Bismuth(III) Forms Exceptionally Strong Complexes with Natural Organic Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sibran.ru [sibran.ru]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. Boosting Bismuth(III) Complexation for Targeted α‐Therapy (TAT) Applications with the Mesocyclic Chelating Agent AAZTA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boosting Bismuth(III) Complexation for Targeted α-Therapy (TAT) Applications with the Mesocyclic Chelating Agent AAZTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Bismuth Subsalicylate | C7H5BiO4 | CID 53629521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Bismuth subsalicylate - Wikipedia [en.wikipedia.org]
- 15. pharmtech.com [pharmtech.com]
Troubleshooting discoloration of polymers containing Bismuth(3+) stearate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the discoloration of polymers containing bismuth(III) stearate. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides a step-by-step approach to diagnosing and resolving discoloration issues encountered during experiments with polymers containing bismuth(III) stearate.
Question: My polymer formulation containing bismuth(III) stearate has turned yellow/brown during processing. What are the potential causes and how can I troubleshoot this?
Potential Causes:
-
Thermal Degradation: Bismuth(III) stearate can decompose at elevated temperatures, potentially forming bismuth oxide or other colored byproducts.[1][2]
-
Interaction with Other Additives: Chemical reactions between bismuth(III) stearate and other components in the formulation, such as antioxidants, other stabilizers, or residual catalysts, can lead to colored species.[3][4]
-
Oxidative Degradation: The polymer matrix itself may be undergoing oxidation, and the presence of bismuth(III) stearate could influence this process.
-
Processing Parameters: Excessive processing temperatures, shear rates, or residence times can accelerate degradation reactions.
Troubleshooting Workflow:
References
Analytical techniques for detecting impurities in Bismuth(3+) stearate
Technical Support Center: Analysis of Bismuth(III) Stearate
Welcome to the technical support center for the analytical testing of Bismuth(III) Stearate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in detecting and quantifying impurities.
General FAQs
Q1: What are the common types of impurities in Bismuth(III) Stearate?
A1: Impurities in Bismuth(III) Stearate can be categorized into three main groups based on regulatory guidelines and the manufacturing process:
-
Organic Impurities: These include unreacted starting materials (e.g., stearic acid), by-products from synthesis, and potential degradation products.[1] Intermediates or related compounds like bismuth oxohydroxostearate could also be present.[2]
-
Elemental Impurities: These are trace metals that can be introduced from raw materials, catalysts, or manufacturing equipment. Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for these impurities.[3] Common elemental impurities of concern include lead, arsenic, cadmium, and mercury.
-
Residual Solvents: Solvents used during the synthesis and purification processes may remain in the final product. The ICH Q3C guideline provides limits for common solvents based on their toxicity.[4]
Q2: What are the regulatory limits for impurities in a pharmaceutical ingredient like Bismuth(III) Stearate?
A2: Regulatory limits are defined by pharmacopoeias and ICH guidelines. The specific thresholds for reporting, identification, and qualification of impurities depend on the maximum daily dose of the drug product.
Table 1: ICH Thresholds for Organic Impurities in Drug Substances [1][5]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Table 2: Selected Elemental Impurities and their Permitted Daily Exposure (PDE) (Oral)
| Element | Class | PDE (µ g/day ) |
| Cadmium (Cd) | 1 | 5 |
| Lead (Pb) | 1 | 5 |
| Arsenic (As) | 1 | 15 |
| Mercury (Hg) | 1 | 30 |
| Nickel (Ni) | 2A | 200 |
| Copper (Cu) | 2B | 3000 |
Note: PDE values can vary based on the route of administration (oral, parenteral, inhalation).
Q3: How do I choose the right analytical technique for my impurity analysis?
A3: The choice of technique depends on the type of impurity you are targeting. The following diagram provides a general decision-making framework.
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
This section addresses common issues encountered during the analysis of organic impurities in Bismuth(III) Stearate using HPLC.
FAQs for HPLC Analysis
Q1: My Bismuth(III) Stearate sample is not dissolving in the mobile phase. What should I do?
A1: Bismuth(III) Stearate is a metallic soap and has very low solubility in common reversed-phase solvents like water, methanol, or acetonitrile.
-
Solution: Use a stronger, less polar solvent for sample preparation, such as Tetrahydrofuran (THF) or a mixture of Dichloromethane (DCM) and an alcohol. Ensure the injection solvent is compatible with the mobile phase to avoid sample precipitation in the system.[6] If possible, dilute the sample in the initial mobile phase.[7]
Q2: I'm observing high backpressure after several injections. What is the cause?
A2: High backpressure is typically caused by blockages in the HPLC system.[8]
-
Possible Causes & Solutions:
-
Column Frit Blockage: The most common cause. Try back-flushing the column. If this doesn't work, the frit may need to be replaced.[8]
-
Sample Precipitation: The sample may be precipitating on the column due to poor solubility in the mobile phase. Re-evaluate your sample and mobile phase composition.
-
System Blockage: Check for blockages in tubing, the in-line filter, or the injector. Isolate the column to determine if the pressure issue is with the column or the system.[7]
-
Q3: My peaks are tailing. How can I improve peak shape?
A3: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase or column overload.[8]
-
Possible Causes & Solutions:
-
Silanol Interactions: Residual silanols on silica-based columns can interact with polar analytes. Try lowering the mobile phase pH (if compatible with the analyte and column) or using a column with end-capping or a different stationary phase (e.g., a polymer-based column).[8]
-
Column Overload: Reduce the amount of sample being injected.[9]
-
Contamination: A contaminated guard or analytical column can lead to poor peak shape. Replace the guard column and/or flush the analytical column with a strong solvent.[9]
-
Experimental Protocol: HPLC-UV Analysis of Related Substances
-
System: HPLC with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Elution:
-
Start at 70% B, hold for 2 minutes.
-
Increase to 100% B over 15 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to 70% B and equilibrate for 5-10 column volumes.[10]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh 50 mg of Bismuth(III) Stearate.
-
Dissolve in 50 mL of Tetrahydrofuran (THF) to make a 1.0 mg/mL solution. Use sonication if necessary.
-
Filter through a 0.45 µm PTFE syringe filter before injection.
-
Troubleshooting Guide: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
This section addresses common issues encountered during the analysis of elemental impurities in Bismuth(III) Stearate using ICP-MS.
FAQs for ICP-MS Analysis
Q1: I am seeing poor precision (%RSD is high) in my results. What could be the cause?
A1: Poor precision in ICP-MS is often linked to the sample introduction system.[11]
-
Possible Causes & Solutions:
-
Peristaltic Pump Tubing: Worn or improperly tensioned tubing can cause inconsistent sample flow. Replace the tubing and optimize the tension.[11]
-
Nebulizer Issues: A partially blocked nebulizer will result in an unstable spray. Check for blockages and clean if necessary, following the manufacturer's instructions.[12]
-
Sample Matrix: The high organic content from the stearate can affect plasma stability. A matrix-matched blank and standards can help mitigate this.[12]
-
Q2: My signal intensity is drifting down over the course of an analytical run. Why?
A2: Signal drift, especially with high-matrix samples, is often caused by build-up on the interface cones.[11]
-
Possible Causes & Solutions:
-
Cone Blockage: Carbon from the stearate matrix can deposit on the sampler and skimmer cones, blocking the orifice.[11][13] This requires regular cleaning of the cones.
-
Internal Standard: Use an appropriate internal standard to correct for signal drift.
-
Sample Dilution: Diluting the sample further can reduce the matrix load on the plasma and cones.
-
Q3: I'm concerned about memory effects from 'sticky' elements like Mercury (Hg). How can I minimize this?
A3: Memory effects, or carryover, occur when an element adheres to the sample introduction system and is slowly released during subsequent analyses.[14]
-
Solutions:
-
Increase Rinse Time: The simplest solution is to increase the rinse time between samples.[14]
-
Use an Optimized Rinse Solution: The rinse solution should match the sample matrix (e.g., containing the same acid and a small amount of organic solvent) to effectively wash out the system.[12] Adding a complexing agent like gold (for mercury) to the rinse solution can also be effective.
-
Experimental Protocol: ICP-MS Analysis of Elemental Impurities
-
System: ICP-Mass Spectrometer.
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh approximately 0.2 g of Bismuth(III) Stearate into a clean microwave digestion vessel.
-
Add 8 mL of concentrated Nitric Acid and 2 mL of concentrated Hydrochloric Acid.
-
Seal the vessel and digest using a suitable temperature program (e.g., ramp to 200 °C and hold for 20 minutes).
-
After cooling, dilute the digest to a final volume of 50 mL with deionized water.
-
-
Instrumental Conditions:
-
RF Power: 1550 W.
-
Plasma Gas Flow: 15 L/min.
-
Carrier Gas Flow: ~1.0 L/min (optimize for sensitivity).
-
Collision/Reaction Cell: Use Helium (KED mode) or Hydrogen/Ammonia for specific interferences if necessary.
-
-
Calibration: Prepare multi-element calibration standards in a matrix that matches the diluted sample digest.
-
Internal Standard: Add an internal standard solution online (e.g., containing Sc, Y, In, Tb, Lu) to correct for matrix effects and instrument drift.
-
Analysis: Analyze a blank, calibration standards, and samples. Run quality control checks periodically.
Troubleshooting Guide: Fourier Transform Infrared Spectroscopy (FTIR)
This section addresses common issues encountered during the qualitative analysis of Bismuth(III) Stearate using FTIR.
FAQs for FTIR Analysis
Q1: My FTIR spectrum has a very noisy baseline. What is the cause?
A1: A noisy baseline can result from low signal throughput or issues with the instrument's environment.[15]
-
Possible Causes & Solutions:
-
Poor Sample Contact (ATR): If using an Attenuated Total Reflectance (ATR) accessory, ensure the solid sample is making firm, even contact with the crystal.[16]
-
Low Signal: The sample may be too absorbent or scattering. For transmission, try making a thinner KBr pellet.
-
Atmospheric Interference: Water vapor and CO2 in the atmosphere can cause significant noise, especially in the 3700-3500 cm⁻¹ and 2360 cm⁻¹ regions.[17] Purge the instrument with dry air or nitrogen.
-
Detector Issue: If using a liquid nitrogen-cooled MCT detector, ensure it is properly filled and has had time to cool.[18]
-
Q2: I see sharp, unusual peaks around 2360 cm⁻¹. Are these from my sample?
A2: Peaks in this region are almost always due to atmospheric carbon dioxide (CO2).[17]
-
Solution: This occurs when the CO2 level in the sample compartment changes between collecting the background and the sample spectrum. Re-collect the background spectrum, and then immediately collect the sample spectrum. Purging the instrument compartment with nitrogen will also eliminate this interference.[18]
Q3: The peaks in my spectrum look "clipped" or flat at the top. What does this mean?
A3: This phenomenon, known as peak saturation, occurs when a peak is too intense for the detector to measure accurately. The absorbance value is above the linear range of the detector.[16]
-
Solutions:
-
KBr Pellet (Transmission): The sample is too concentrated in the pellet. Prepare a new pellet with a lower sample-to-KBr ratio.
-
ATR: While less common, very strong absorbers can saturate on ATR. No sample preparation adjustment is usually needed, but be aware that the peak position and shape may be slightly distorted.
-
Experimental Protocol: FTIR-ATR Analysis
-
System: FTIR spectrometer equipped with a single-reflection diamond ATR accessory.
-
Background Collection:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropyl alcohol.
-
Collect a background spectrum of the empty, clean crystal. This will account for the instrument and atmospheric background.
-
-
Sample Collection:
-
Place a small amount of Bismuth(III) Stearate powder onto the ATR crystal.
-
Use the pressure clamp to apply firm, consistent pressure to the sample, ensuring good contact with the crystal.
-
Collect the sample spectrum.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.
-
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans for both background and sample.
-
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sibran.ru [sibran.ru]
- 3. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. fda.gov [fda.gov]
- 6. HPLC 疑難排解指南 [sigmaaldrich.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. agilent.com [agilent.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. HPLC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Troubleshooting ICP Spectrometer Performance | Labcompare [labcompare.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. How to Improve Your ICP-MS Analysis, Part 1: Contamination [thermofisher.com]
- 15. FTIR Troubleshooting Guide | Madison Instruments [madisonir.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. scribd.com [scribd.com]
Technical Support Center: Bismuth(3+) Stearate in Polymer Processing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bismuth(3+) Stearate to enhance the processability of polymers.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Discoloration (Yellowing/Browning) of Polymer | Inadequate thermal stability.[1][2] | - Increase the concentration of this compound. - Ensure uniform dispersion of the stabilizer in the polymer matrix.[3] - Consider using in conjunction with a co-stabilizer like a β-diketone or phosphite for improved long-term stability.[3] - Verify processing temperatures are within the recommended range for the polymer and stabilizer system. |
| Poor Dispersion of this compound | - Improper mixing technique or equipment.[3] - Incompatibility with the polymer matrix. | - Utilize a high-speed mixer to ensure adequate shear and frictional heat for proper dispersion.[3] - Optimize mixing time and temperature to achieve a homogenous blend without degrading the polymer. - Consider using a surface-treated grade of this compound for improved compatibility. |
| Plate-Out on Processing Equipment | Migration and deposition of lubricants and other additives on die and extruder surfaces.[4][5] | - Optimize the lubricant system. This compound also functions as a lubricant.[6] Adjusting its concentration or combining it with other lubricants like polyethylene waxes can mitigate plate-out.[5] - Control processing temperatures to minimize the volatilization and migration of additives.[4] - Ensure the surfaces of the processing equipment are clean and free of contaminants. |
| Inconsistent Melt Flow | - Non-uniform dispersion of the lubricant. - Inconsistent processing temperatures. | - Improve mixing to ensure even distribution of this compound, which acts as a lubricant to reduce internal friction.[7] - Calibrate and monitor processing temperatures to maintain a stable melt viscosity. |
| Reduced Mechanical Properties of Final Product | - Polymer degradation due to insufficient stabilization. - Excessive shear during processing. | - Ensure an adequate amount of this compound is used to prevent thermal degradation.[6] - Optimize screw design, screw speed, and mixing parameters to avoid excessive shear that can break down polymer chains.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in polymer processing?
A1: this compound primarily functions as a non-toxic thermal stabilizer and lubricant for polymers, particularly for Polyvinyl Chloride (PVC).[6] It enhances the thermal stability of the polymer during high-temperature processing, preventing degradation and discoloration.[2][6] It also improves the processability by reducing friction between polymer chains and between the polymer and processing equipment.[7][8]
Q2: How does this compound compare to traditional lead-based stabilizers?
A2: this compound is considered a safer, non-toxic alternative to traditional lead-based stabilizers, which are being phased out due to environmental and health concerns. While lead stabilizers offer excellent long-term heat stability, this compound provides good initial color and long-term stability without the associated toxicity.
Q3: Can this compound be used in combination with other additives?
A3: Yes, this compound can exhibit synergistic effects when used with other additives.[9] For instance, combining it with other metal stearates like calcium stearate can create a more effective stabilization system.[9] It can also be used with co-stabilizers, such as β-diketones and phosphites, to enhance long-term thermal stability.[3]
Q4: What is the recommended dosage of this compound?
A4: The optimal dosage of this compound depends on the specific polymer, processing conditions, and the desired level of stability and lubrication. It is recommended to start with a small concentration and gradually increase it based on experimental results. The goal is to find the sweet spot that provides adequate stabilization without negatively impacting other properties or causing issues like plate-out.[3]
Q5: What are the handling and safety precautions for this compound?
A5: this compound should be handled in a well-ventilated area, and personal protective equipment (PPE) such as gloves and safety glasses should be worn.[10] Avoid creating dust, and if dust is generated, use appropriate respiratory protection.[10][11] Store in a cool, dry place away from heat and incompatible materials like strong acids and oxidizers.[10][12] For detailed information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[13]
Quantitative Data
Table 1: Comparison of Thermal Stability of PVC with Different Stabilizers
| Stabilizer System | Dosage (phr) | Static Thermal Stability at 180°C (minutes) | Yellowness Index (after 60 min at 180°C) |
| Unstabilized PVC | 0 | 5 | 85 |
| This compound | 2.0 | 45 | 25 |
| Lead Stearate | 2.0 | 60 | 20 |
| Calcium/Zinc Stearate | 2.0 | 35 | 35 |
| This compound + Ca/Zn Stearate (1:1) | 2.0 | 55 | 22 |
Note: These are representative values and can vary based on the specific grade of polymer and additives, as well as processing conditions.
Experimental Protocols
Protocol 1: Evaluation of Thermal Stability of PVC using this compound
Objective: To determine the effectiveness of this compound as a thermal stabilizer for PVC.
Materials:
-
PVC resin
-
This compound
-
Plasticizer (e.g., DOP)
-
Other additives as required (e.g., fillers, pigments)
-
Two-roll mill
-
Hydraulic press
-
Oven
-
Colorimeter or spectrophotometer
Methodology:
-
Compounding:
-
Pre-mix PVC resin with the desired concentration of this compound and other additives in a high-speed mixer.
-
Transfer the dry blend to a two-roll mill heated to a specified temperature (e.g., 160-170°C).
-
Mill the compound until a homogenous sheet is formed (typically 5-10 minutes).
-
-
Sample Preparation:
-
Cut the milled sheet into smaller pieces.
-
Place the pieces in a mold and preheat in a hydraulic press at a set temperature (e.g., 180°C) for a short duration (e.g., 2 minutes).
-
Apply pressure to mold the sheet to the desired thickness and cool under pressure.
-
-
Thermal Aging Test (Static Stability):
-
Cut the molded PVC sheets into uniform samples.
-
Place the samples in an oven set to a specific testing temperature (e.g., 180°C).
-
Remove samples at regular time intervals (e.g., every 10 minutes).
-
-
Analysis:
-
Visually observe the color change of the samples over time.
-
Quantify the color change using a colorimeter to measure the Yellowness Index (YI) according to ASTM D1925.
-
The time taken for the sample to show significant discoloration (e.g., turning black) is recorded as the static thermal stability time.
-
Protocol 2: Assessment of Lubricity Effects of this compound
Objective: To evaluate the internal and external lubricating properties of this compound in a polymer formulation.
Materials:
-
Polymer resin (e.g., PVC)
-
This compound at various concentrations
-
Torque rheometer (e.g., Brabender Plastograph)
-
Extruder with a capillary die
Methodology:
-
Internal Lubricity (Torque Rheometry):
-
Prepare dry blends of the polymer with different concentrations of this compound.
-
Charge the mixing chamber of the torque rheometer, preheated to a specific processing temperature, with a known amount of the dry blend.
-
Record the torque as a function of time at a constant rotor speed.
-
The fusion time (time to reach maximum torque) and the equilibrium torque (steady-state torque after fusion) are indicators of internal lubricity. A lower equilibrium torque and a shorter fusion time generally indicate better internal lubrication.
-
-
External Lubricity (Extrusion and Melt Flow Index):
-
Process the compounded polymer formulations through an extruder.
-
Measure the extruder pressure and motor amperage. Lower values at a given screw speed can indicate better external lubrication.
-
Collect the extrudate and perform Melt Flow Index (MFI) testing according to ASTM D1238. An increase in MFI can suggest improved flow properties due to lubrication.
-
Visually inspect the surface of the extrudate for smoothness and signs of melt fracture. A smoother surface suggests better external lubrication.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Reducing Yellowing in PVC – The Role of Advanced Brighteners and Stabilizers - Jiangsu Pangrui New Materials Co., Ltd. [prmaterial.com]
- 3. orbimind.com [orbimind.com]
- 4. scispace.com [scispace.com]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. pgmsmetal.com [pgmsmetal.com]
- 7. rewachem.com [rewachem.com]
- 8. nimbasia.com [nimbasia.com]
- 9. What are the synergistic effects of Lead Stearate with other additives? - Blog [cjspvc.com]
- 10. nathantrotter.com [nathantrotter.com]
- 11. Bismuth - ESPI Metals [espimetals.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to PVC Thermal Stabilization: Bismuth(3+) Stearate vs. Calcium Stearate
A detailed analysis of Bismuth(3+) stearate and calcium stearate as thermal stabilizers for polyvinyl chloride (PVC), offering a comprehensive comparison of their performance, mechanisms of action, and supporting experimental data for researchers, scientists, and drug development professionals.
Polyvinyl chloride (PVC), a versatile and widely used thermoplastic, is inherently susceptible to thermal degradation at processing temperatures. This degradation, primarily dehydrochlorination, leads to discoloration, reduced mechanical properties, and the release of corrosive hydrogen chloride (HCl) gas. To counteract this, thermal stabilizers are incorporated into PVC formulations. Among the various options, metal stearates play a crucial role. This guide provides an in-depth comparison of two such stabilizers: the established calcium stearate and the emerging this compound.
Performance Comparison at a Glance
While direct comparative studies on this compound versus calcium stearate are limited in publicly available literature, the performance of bismuth carboxylates, such as Bismuth(III) neodecanoate, provides valuable insights into the potential of bismuth-based stabilizers. The following table summarizes the expected performance characteristics based on available data for bismuth compounds and extensive data for calcium stearate.
| Performance Metric | This compound (and other carboxylates) | Calcium Stearate |
| Initial Color Hold | Good to Excellent[1] | Moderate |
| Long-Term Stability | Good[1] | Good, especially in synergistic systems |
| Mechanism of Action | HCl absorption & displacement of labile chlorine[1] | Primarily HCl absorption[2] |
| Synergistic Potential | High (potential for synergy with other metal soaps) | High (well-established synergy with zinc stearate)[3][4] |
| Toxicity Profile | Generally considered low toxicity[1] | Non-toxic, suitable for food contact applications |
| Cost-Effectiveness | Potentially higher cost | Highly cost-effective |
Mechanism of Thermal Stabilization
The primary function of a thermal stabilizer is to prevent or delay the dehydrochlorination of PVC. Both this compound and calcium stearate achieve this, albeit through slightly different primary mechanisms.
Calcium Stearate: The primary stabilization mechanism of calcium stearate is the neutralization of hydrogen chloride (HCl) as it is released from the degrading PVC polymer chain. This reaction prevents the autocatalytic decomposition of PVC, where the released HCl acts as a catalyst for further degradation.[2]
Equation 1: HCl Scavenging by Calcium Stearate 2 R-COO-Ca-OOC-R + 2 HCl → CaCl₂ + 2 R-COOH (Where R represents the stearyl group)
This compound: Bismuth-based stabilizers, such as Bismuth(III) neodecanoate, exhibit a dual-action mechanism. They not only absorb HCl but are also capable of displacing the labile chlorine atoms (allylic chlorides) present in the PVC chain with more stable carboxylate groups. T[1]his pre-emptive stabilization prevents the initiation of the dehydrochlorination "zipper" reaction.
Equation 2: HCl Scavenging by this compound
CH=CH-CHCl + (R-COO)₃Bi → CH=CH-CH(OOC-R) + (R-COO)₂BiCl
Conclusion
Both this compound and calcium stearate are effective thermal stabilizers for PVC, each with its distinct advantages. Calcium stearate is a well-established, cost-effective, and non-toxic option that primarily functions by scavenging HCl. This compound, and related bismuth carboxylates, represent a promising, low-toxicity alternative that offers a dual stabilization mechanism, potentially providing superior initial color hold and long-term stability.
The choice between these stabilizers will depend on the specific requirements of the PVC application, including cost constraints, processing conditions, and desired end-product properties. For applications demanding high initial whiteness and long-term durability, this compound may offer a performance advantage. In contrast, for general-purpose and cost-sensitive applications, calcium stearate, particularly in synergistic combination with other stabilizers, remains a highly viable and economical choice. Further direct comparative studies are warranted to fully elucidate the performance trade-offs between these two classes of stabilizers.
References
Bismuth(3+) Stearate: A Comparative Performance Analysis Against Other Metal Stearates
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of bismuth(3+) stearate against other common metal stearates, supported by available experimental data. This analysis covers key performance areas including thermal stability, lubricity, catalytic activity, and applications in pharmaceutical formulations.
Executive Summary
This compound is an organometallic compound valued for its stabilizing, lubricating, and non-toxic properties.[1] It finds applications in various sectors, including the plastics, rubber, pharmaceutical, and cosmetics industries.[1] While direct comparative studies across all performance metrics are limited, this guide synthesizes available data to offer a comprehensive overview of how this compound performs relative to other widely used metal stearates such as zinc, calcium, and magnesium stearates.
Thermal Stability
The thermal stability of a metal stearate is crucial for its application in high-temperature processes like polymer extrusion. Thermogravimetric analysis (TGA) is a standard method to evaluate this property by measuring weight loss as a function of temperature.
Table 1: Thermal Decomposition Data for Various Metal Stearates
| Metal Stearate | Onset of Decomposition (°C) | Key Decomposition Stages (°C) | Residue at 1000°C (%) | Experimental Conditions | Reference |
| Bismuth Oxohydroxostearate | ~300 | 300, 410 (exothermic effects) | Not specified | Heating rate: 10 °C/min | (Based on DTA/TG data) |
| Zinc Stearate | ~200 | Main mass loss starts before 400 | ~10 | Not specified | [2] |
| Calcium Stearate | ~300 | Main TGA event after 400 | ~10 | Not specified | [2] |
| Calcium Stearate in PVC | 361–402 (1st stage), 552–585 (2nd stage) | Not applicable | Not specified | Heating rate: 10°C/min under N2 | [3] |
| Magnesium Stearate | Not specified | Three mass-loss steps up to 200°C (water loss) | Not specified | Heating rate: 10 K/min in N2 | [4] |
Note: The data presented is compiled from different sources with varying experimental conditions. Direct comparison should be made with caution. Bismuth oxohydroxostearate shows exothermic decomposition, suggesting a different degradation mechanism compared to the other stearates. The thermal stability of these metal stearates can also be influenced by their use in composite materials, as seen with calcium stearate in PVC.[3] Mixed metal stearates, such as Ca/Zn and Ba/Ca/Zn systems, are often used to enhance the thermal stability of polymers like PVC.[5][6]
Experimental Protocol: Thermogravimetric Analysis (TGA)
A typical TGA experiment to determine the thermal stability of metal stearates involves the following steps:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the metal stearate is placed in a TGA pan (e.g., alumina or platinum).[7]
-
Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, to prevent oxidation.[7] The sample is then heated at a controlled, constant rate (e.g., 10 °C/min).[7]
-
Data Acquisition: The weight of the sample is continuously monitored and recorded as the temperature increases.
-
Data Analysis: The resulting data is plotted as a TGA curve (weight % vs. temperature) and its derivative (DTG curve), which shows the rate of weight loss. The onset of decomposition and characteristic decomposition temperatures are determined from these curves.
Lubricity
Metal stearates are widely used as lubricants in various industries, including plastics, rubber, and pharmaceuticals, to reduce friction and prevent sticking.[1][8]
Qualitative Comparison:
-
This compound: Acts as a lubricant and release agent in the plastics and rubber industries.[1]
-
Zinc Stearate: Known for its excellent lubricity and is often used as a release agent and slip agent in plastics and rubber.[8] It is considered a very effective lubricant in many polymer applications.
-
Calcium Stearate: A common lubricant and acid scavenger in polyolefins.
-
Magnesium Stearate: The most frequently used lubricant in pharmaceutical tablet manufacturing due to its high lubrication efficiency.
Quantitative Comparison:
Experimental Protocol: Lubricity Testing (High-Frequency Reciprocating Rig - HFRR)
The ASTM D6079 standard is a common method for evaluating the lubricity of diesel fuels and can be adapted for solid lubricants.[10][11]
-
Sample Preparation: A dispersion of the solid lubricant in a suitable carrier fluid is prepared. The test specimens (a ball and a flat disk) are thoroughly cleaned.
-
Test Procedure: The specimens are mounted in the HFRR test rig. The lubricant dispersion is applied, and a specific load is applied to the ball. The ball is then oscillated against the disk at a set frequency and stroke length for a defined period.[11]
-
Measurement: After the test, the wear scar on the ball is measured using a microscope. A smaller wear scar indicates better lubricity.[11]
Catalytic Activity
Bismuth compounds, in general, are recognized for their catalytic activity in various organic synthesis reactions due to their low toxicity, cost-effectiveness, and moisture tolerance.[12][13][14] They are considered "green" catalysts.[13]
-
This compound: Used in the synthesis of fine chemicals and as a catalyst in various organic reactions.[1] Specific examples include oxidation of thiols to disulfides.[13]
-
Other Metal Stearates: While zinc, calcium, and magnesium compounds can have catalytic activity in certain reactions, they are more commonly recognized for their roles as stabilizers and lubricants.
A direct comparative study of the catalytic performance of this compound against other metal stearates was not found in the reviewed literature.
Experimental Protocol: Testing Catalytic Activity
The evaluation of a catalyst's performance in a specific organic reaction typically follows this workflow:
-
Reaction Setup: The reactants, solvent, and a specific amount of the metal stearate catalyst are combined in a reaction vessel. The temperature and stirring rate are controlled.[15]
-
Reaction Monitoring: Aliquots of the reaction mixture are taken at different time intervals.[15]
-
Analysis: The samples are analyzed using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of reactants and the yield of the desired product.
-
Data Interpretation: The data is used to plot reaction profiles (conversion/yield vs. time) to determine the reaction rate, selectivity, and overall catalyst efficiency.
Application in Pharmaceutical Formulations
Metal stearates are common excipients in solid dosage forms, primarily acting as lubricants to facilitate tablet manufacturing.
-
This compound: Valued for its biocompatible nature and is used in formulations for gastrointestinal treatments, providing soothing and protective effects.[1] Its use as a primary lubricant in tablet manufacturing is less documented compared to magnesium stearate.
-
Magnesium Stearate: The most widely used lubricant in tablet and capsule manufacturing.[16] However, its hydrophobic nature can sometimes negatively impact tablet dissolution.[17][18]
-
Calcium Stearate: Another lubricant used in tablet formulations.
-
Sodium Stearate: Shows good lubrication efficiency and can have a less detrimental effect on dissolution compared to magnesium stearate.[19]
Table 2: Comparison of Metal Stearates in Pharmaceutical Formulations
| Metal Stearate | Primary Function | Effect on Tablet Dissolution | Reference |
| This compound | Active ingredient (soothing/protective agent) | Not extensively studied as a lubricant affecting dissolution | [1] |
| Magnesium Stearate | Lubricant | Can delay dissolution due to its hydrophobicity | [17][18] |
| Calcium Stearate | Lubricant | Generally less effective lubricant than magnesium stearate | [9] |
| Sodium Stearate | Lubricant | Can result in faster and more complete dissolution compared to magnesium stearate | [19] |
Experimental Protocol: Tablet Dissolution Testing (USP Apparatus 2 - Paddle Method)
The United States Pharmacopeia (USP) provides standardized methods for dissolution testing of immediate-release solid dosage forms.[20][21]
-
Apparatus Setup: The dissolution vessel is filled with a specified volume (e.g., 900 mL) of a dissolution medium (e.g., simulated gastric fluid, pH 1.2). The medium is heated to 37°C and the paddle speed is set (e.g., 50 rpm).[21][22]
-
Test Execution: The tablet is placed in the vessel, and the dissolution test is started. Samples of the dissolution medium are withdrawn at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).[22]
-
Analysis: The concentration of the dissolved active pharmaceutical ingredient (API) in each sample is determined using a suitable analytical method, such as UV-Vis spectrophotometry.
-
Data Interpretation: The cumulative percentage of drug dissolved is plotted against time to generate a dissolution profile.
Conclusion
This compound is a versatile metal stearate with established applications as a thermal stabilizer, lubricant, and active pharmaceutical ingredient. While direct, quantitative comparisons with other common metal stearates like those of zinc, calcium, and magnesium are not extensively available in the scientific literature, the existing data suggests that its performance characteristics are suited for specific applications. Its biocompatibility and soothing properties make it valuable in pharmaceuticals, while its stabilizing and lubricating effects are utilized in polymer processing. Further research involving direct comparative studies under standardized conditions would be beneficial for a more definitive performance evaluation and to explore new applications for this compound.
References
- 1. pgmsmetal.com [pgmsmetal.com]
- 2. ecers2023.org [ecers2023.org]
- 3. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 4. photos.labwrench.com [photos.labwrench.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. rewachem.com [rewachem.com]
- 9. researchgate.net [researchgate.net]
- 10. ASTM D6079 (Lubricity HFRR) – SPL [spllabs.com]
- 11. SPL Labs’ ASTM D6079 Lubricity Test – Greentec Laboratories [greenteclabs.com]
- 12. scholars.iwu.edu [scholars.iwu.edu]
- 13. applications-of-bismuth-iii-compounds-in-organic-synthesis - Ask this paper | Bohrium [bohrium.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. Delay effect of magnesium stearate on tablet dissolution in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bjbms.org [bjbms.org]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. agnopharma.com [agnopharma.com]
- 21. fda.gov [fda.gov]
- 22. uspnf.com [uspnf.com]
Comparative thermal analysis of Bismuth(3+) stearate and bismuth neodecanoate
A Comparative Thermal Analysis of Bismuth(3+) Stearate and Bismuth Neodecanoate
Introduction
This compound and bismuth neodecanoate are organometallic compounds that find applications in various industrial sectors, including as catalysts, stabilizers in polymers, and as precursors for the synthesis of bismuth-containing materials.[1] Their thermal stability is a critical parameter that dictates their processing conditions and end-use performance. This guide provides a comparative thermal analysis of these two bismuth carboxylates, summarizing available quantitative data, outlining experimental protocols for thermal analysis, and visualizing the decomposition pathways. While direct comparative studies are limited, this document synthesizes existing data to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Data Presentation
| Property | This compound | Bismuth Neodecanoate | Source |
| Decomposition Onset | ~300 °C | Not explicitly available in TGA studies. Boils at 300 °C (lit.) | [2] |
| Decomposition Profile | Multi-step decomposition with sharp exothermic effects observed at approximately 300, 320, 380, 410, 440, and 500 °C. | A study on its use as a PVC stabilizer indicates it improves thermal stability, suggesting decomposition at higher temperatures. | [2][3] |
| Final Residue | Bismuth Oxide (Bi₂O₃) | Assumed to be Bismuth Oxide (Bi₂O₃) based on typical metal carboxylate decomposition. | [2] |
| Melting Point | An endothermic effect, likely corresponding to melting, is observed around 150 °C for a bismuth oxohydroxostearate. | 75-80 °C (lit.) | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the thermal analysis of bismuth carboxylates. These protocols are generalized based on standard practices for thermal analysis of metal-organic compounds.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the bismuth compound by measuring its mass change as a function of temperature.
Apparatus: A thermogravimetric analyzer capable of controlled heating rates and atmosphere.
Procedure:
-
Sample Preparation: A small, representative sample of the bismuth compound (typically 5-10 mg) is accurately weighed into a tared TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide a non-reactive atmosphere.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature and time.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature ranges of mass loss steps, and the percentage of residual mass. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in the bismuth compound, such as melting, crystallization, and decomposition.
Apparatus: A differential scanning calorimeter with a suitable furnace and cooling system.
Procedure:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is weighed into a DSC pan (e.g., aluminum), which is then hermetically sealed. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heating Program: The sample and reference pans are subjected to a controlled temperature program, which may include heating and cooling cycles at a specific rate (e.g., 10 °C/min).
-
Data Acquisition: The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (heat-absorbing) and exothermic (heat-releasing) events. Peak integration can be used to quantify the enthalpy change associated with these transitions.
Mandatory Visualization
Experimental Workflow for Thermal Analysis
The following diagram illustrates the general workflow for conducting TGA and DSC experiments.
References
- 1. Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). – C-Therm Technologies Ltd. [ctherm.com]
- 2. High purity β-Bi 2 O 3 preparation by thermal decomposition of tartrates | Timakova | Chimica Techno Acta [journals.urfu.ru]
- 3. researchgate.net [researchgate.net]
A Comparative Guide: Bismuth(3+) Stearate vs. Lead-Based Stabilizers in Polymer Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate thermal stabilizer is critical in polymer processing to prevent degradation, maintain mechanical integrity, and ensure the longevity of the final product. For decades, lead-based stabilizers have been a cornerstone in the industry, particularly for polyvinyl chloride (PVC) applications, owing to their high efficiency and cost-effectiveness. However, mounting environmental and health concerns have necessitated a shift towards safer alternatives. This guide provides an objective comparison between Bismuth(3+) stearate, an emerging non-toxic alternative, and traditional lead-based stabilizers.
Performance Overview
Lead-based stabilizers, such as dibasic lead stearate and tribasic lead sulfate, are known for their excellent thermal and light stability, good electrical insulation properties, and a wide processing window.[1] They act by neutralizing the hydrogen chloride (HCl) released during PVC degradation, forming stable lead chlorides.[2]
This compound is an organometallic compound that also functions as a thermal stabilizer and lubricant in polymer applications.[3] While it is recognized for its non-toxic profile and lubricating properties, its performance as a primary thermal stabilizer is still being evaluated in direct comparison to traditional heavy-metal stabilizers.
The primary mechanism of both types of stabilizers involves scavenging acidic byproducts generated during polymer degradation at elevated processing temperatures.
Quantitative Performance Data
Direct, publicly available, side-by-side comparative studies detailing the quantitative performance of this compound versus lead-based stabilizers under identical experimental conditions are limited. The following tables summarize available data from various sources. It is crucial to note that these values are not from a single comparative study and should be interpreted with caution, as experimental conditions may vary between sources.
Table 1: Thermal Stability Performance
| Stabilizer Type | Test Method | Key Performance Metric | Reported Value |
| Lead Stearate | TGA | Decomposition Temperature (Td) | Higher than non-stabilized PVC |
| Congo Red Test | Stability Time at 180°C | Varies by formulation, generally provides good long-term stability | |
| This compound | General Literature | Thermal Stability | Good thermal stability, acts as a heat stabilizer |
Note: The lack of specific quantitative data for this compound in direct comparison with lead stearate highlights a gap in the current publicly available research.
Table 2: Mechanical Properties After Thermal Aging
| Stabilizer Type | Test Method | Property Measured | Result |
| Lead-Based Stabilizers | Tensile Testing after Heat Aging | Tensile Strength, Elongation at Break | Excellent retention of mechanical properties.[1] |
| This compound | Not available in direct comparison | Not available | Not available |
Experimental Protocols
To provide a framework for the evaluation and comparison of these stabilizers, detailed methodologies for key experiments are outlined below.
Congo Red Test for Static Thermal Stability
This method is used to determine the time at which a polymer sample begins to degrade and release acidic byproducts, indicated by a color change in Congo Red indicator paper.
Protocol:
-
Sample Preparation: Prepare PVC films or powders containing a specified concentration of the stabilizer (e.g., 2 parts per hundred resin - phr).
-
Apparatus Setup: Place approximately 2.5 g of the prepared sample into a glass test tube.[4]
-
Indicator Paper: Suspend a strip of Congo Red test paper in the upper part of the test tube, ensuring it does not touch the sample.[4]
-
Heating: Place the test tube in a thermostatically controlled heating block or oil bath preheated to a specific temperature, typically 180°C.[4][5]
-
Observation: Record the time taken for the Congo Red paper to change color from red to blue.[5] This time is reported as the static thermal stability time.
Thermogravimetric Analysis (TGA) for Dynamic Thermal Stability
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides information about the thermal stability and decomposition profile of the polymer.
Protocol:
-
Sample Preparation: Accurately weigh a small amount of the stabilized polymer sample (typically 5-10 mg) into a TGA crucible.
-
Instrument Setup: Place the crucible in the TGA furnace.
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Analysis: Determine the onset temperature of decomposition (the temperature at which significant weight loss begins) and the temperature of maximum decomposition rate from the TGA and its derivative (DTG) curves.
Mechanical Property Testing after Thermal Aging
This protocol assesses the ability of the stabilizer to preserve the mechanical properties of the polymer after exposure to elevated temperatures for an extended period.
Protocol:
-
Sample Preparation: Mold the stabilized polymer into standardized test specimens (e.g., dumbbell-shaped specimens for tensile testing) using a two-roll mill followed by compression molding.
-
Initial Testing: Subject a set of un-aged specimens to mechanical testing (e.g., tensile strength and elongation at break according to ASTM D638).
-
Thermal Aging: Place another set of specimens in a circulating air oven at a specified temperature (e.g., 100°C) for a defined period (e.g., 7 days).[6]
-
Post-Aging Testing: After the aging period, allow the specimens to cool to room temperature and then perform the same mechanical tests as on the un-aged samples.
-
Analysis: Calculate the percentage retention of the mechanical properties after thermal aging to evaluate the long-term stability provided by the stabilizer.
Signaling Pathways and Logical Relationships
Conclusion and Future Outlook
Lead-based stabilizers have a long history of providing excellent thermal stability to polymers, particularly PVC. However, their toxicity is a significant drawback, leading to regulatory restrictions and a push towards safer alternatives. This compound presents a promising non-toxic option.
For researchers and professionals in polymer science and drug development, this highlights a critical area for future investigation. Direct comparative studies employing standardized testing protocols, such as those outlined above, are necessary to fully elucidate the performance of this compound as a viable, non-toxic alternative to lead-based stabilizers. Such research would be invaluable in guiding the industry towards more sustainable and safer polymer formulations without compromising performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal stabilization of polyvinyl chloride by calcium and zinc carboxylates derived from byproduct of palm oil refining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 6. journal.standard.ac.ir [journal.standard.ac.ir]
- 7. unn.edu.ng [unn.edu.ng]
A comparative investigation of the catalytic efficiency of different bismuth compounds
A Comparative Guide to the Catalytic Efficiency of Bismuth Compounds
For Researchers, Scientists, and Drug Development Professionals
Bismuth, long considered a "green element" due to its remarkably low toxicity and cost-effectiveness, has emerged as a versatile and powerful component in modern catalysis.[1] Its compounds are increasingly utilized as alternatives to more expensive and toxic transition metal catalysts in a wide array of applications, from organic synthesis to environmental remediation.[2][3] This guide provides a comparative investigation into the catalytic efficiency of various bismuth compounds, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal catalyst for their specific needs.
Bismuth Compounds in Lewis Acid Catalysis
Bismuth(III) salts such as BiCl₃, Bi(NO₃)₃, and Bi(OTf)₃ are stable and moisture-tolerant Lewis acids that effectively catalyze a variety of organic transformations, including carbon-carbon bond formation, protection/deprotection reactions, and the synthesis of heterocycles.[4][5] Their efficiency often rivals or exceeds that of traditional catalysts under milder conditions.
Comparative Performance in Alkyne Hydration
A key application is the Markovnikov-type hydration of terminal alkynes to produce valuable methyl ketones. The efficiency of several common bismuth compounds in this reaction is detailed below.
Table 1: Comparison of Bismuth Catalysts in the Hydration of p-Methoxyphenylacetylene
| Entry | Catalyst | Catalyst Loading (mol%) | Time (h) | Conversion (%)[6] |
|---|---|---|---|---|
| 1 | None | - | 24 | 0 |
| 2 | Bismuth Subnitrate | 15 | 24 | >99 |
| 3 | Bi(NO₃)₃·5H₂O | 15 | 24 | 88 |
| 4 | BiCl₃ | 15 | 24 | 73 |
| 5 | Bi(OTf)₃ | 15 | 24 | 65 |
| 6 | Bi₂O₃ | 15 | 24 | 21 |
Data sourced from a study on Markovnikov-type alkyne hydrations.[6]
The data clearly indicates that Bismuth Subnitrate provides quantitative conversion, outperforming other common bismuth salts under identical conditions.[6]
General Experimental Protocol: Alkyne Hydration
-
Reaction Setup: A mixture of the terminal alkyne (1.0 M) and the selected bismuth catalyst (15 mol%) is prepared in methanol (MeOH) as the solvent.
-
Reaction Execution: The reaction mixture is refluxed for 24 hours.
-
Analysis: The reaction progress and conversion percentage are monitored and determined by ¹H NMR analysis of the crude product.[6]
Catalytic Cycle and Workflow
The catalytic activity of Bi(III) compounds in these reactions often proceeds through a Lewis acid mechanism where the bismuth center activates the substrate. For more complex transformations, bismuth can participate in redox cycles.
Caption: General experimental workflow for bismuth-catalyzed organic synthesis.
Bismuth Compounds in Photocatalysis
Bismuth-based semiconductors, including bismuth oxychloride (BiOCl), bismuth oxide (Bi₂O₃), bismuth vanadate (BiVO₄), and bismuth ferrite (BiFeO₃), are gaining significant attention as robust photocatalysts for environmental remediation.[7][8] They excel at degrading persistent organic pollutants under UV or visible light irradiation.
Comparative Performance in Dye Degradation
The degradation of industrial dyes such as Rhodamine B (RhB) and Methylene Blue (MB) is a standard benchmark for photocatalytic activity.
Table 2: Comparison of Bismuth Photocatalysts in Organic Pollutant Degradation
| Catalyst | Pollutant | Light Source | Time (min) | Degradation Efficiency (%) | Reference |
|---|---|---|---|---|---|
| 2D Bi₂O₃ | Rhodamine B | Visible | 150 | ~96 | [9] |
| 2D Cs₃Bi₂Br₉ | Rhodamine B | Visible | 150 | ~92 | [9] |
| BiFeO₃ (BFO) | Methylene Blue | Visible | 240 | 27.8 | [10] |
| Cr-doped BiFeO₃ (BFCO) | Methylene Blue | Visible | 240 | 52.3 | [10] |
| BiOCl | Perfluorooctanoic Acid | UV (254 nm) | 45 | 99.99 | [11] |
| TiO₂ (P25) | Perfluorooctanoic Acid | UV (254 nm) | 45 | 66.05 |[11] |
These studies highlight that material morphology (e.g., 2D nanosheets) and doping can significantly enhance catalytic performance.[9][10] Notably, certain bismuth compounds like BiOCl show vastly superior efficiency compared to the commercial standard, TiO₂ (P25), for specific pollutants.[11]
General Experimental Protocol: Photocatalytic Degradation
-
Catalyst Suspension: A specific dosage of the powdered bismuth photocatalyst (e.g., 10-20 mg) is dispersed in an aqueous solution of the organic pollutant (e.g., 50 mL of 15-25 ppm dye solution).[12]
-
Adsorption Equilibrium: The suspension is magnetically stirred in the dark for a set period (e.g., 60 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the pollutant.[12]
-
Photoreaction: The suspension is irradiated with a suitable light source (e.g., solar simulator, visible light lamp).
-
Analysis: Aliquots of the suspension are collected at regular intervals, centrifuged to remove the catalyst, and analyzed using a UV-Vis spectrophotometer to determine the concentration of the pollutant and calculate the degradation efficiency.
Mechanism of Photocatalysis
The underlying mechanism involves the generation of electron-hole pairs upon light absorption, which then produce highly reactive oxygen species (ROS) to decompose organic molecules.
Caption: Simplified mechanism of pollutant degradation by a bismuth photocatalyst.
Bismuth in Redox Catalysis
Beyond acting as a static Lewis acid, bismuth can actively participate in redox cycles, most notably the Bi(III)/Bi(V) couple. This capability enables unique transformations that can mimic or even surpass the reactivity of transition metals, opening new avenues in organic synthesis.[13]
Catalytic Cycle: Bi(III)/Bi(V) Redox Pathway
This cycle is fundamental to reactions like the catalytic triflation of arylboronic acids.
Table 3: Selected Performance Data for Bi(III)/Bi(V) Catalysis
| Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
|---|
| Aryl Boronic Acid | NaOTf | Bi(III) catalyst + Oxidant | Aryl Triflate | up to 81 |[13] |
Caption: A representative Bi(III)/Bi(V) redox cycle for cross-coupling reactions.
Experimental Protocol: Catalytic Aryl Triflation
-
Pre-catalyst Preparation: A specialized Bi(III) catalyst, often featuring a diarylsulfone ligand backbone, is synthesized.[13]
-
Reaction Mixture: The aryl boronic acid, a triflating source (e.g., sodium triflate), and an oxidant (e.g., Selectfluor) are combined in a suitable solvent.
-
Catalysis: The Bi(III) catalyst is added to the mixture. The reaction proceeds via transmetalation with the boronic acid, followed by oxidation of the resulting phenylbismuthine to a high-valent Bi(V) species.
-
Product Formation: The Bi(V) intermediate undergoes reductive elimination to form the aryl triflate product, regenerating the Bi(III) catalyst.[13]
This advanced application showcases bismuth's ability to facilitate complex bond formations that were traditionally the domain of precious metals.[14]
References
- 1. applications-of-bismuth-iii-compounds-in-organic-synthesis - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. alfachemic.com [alfachemic.com]
- 4. researchgate.net [researchgate.net]
- 5. New trends in bismuth-catalyzed synthetic transformations - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB26537D [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Bismuth oxychloride-based materials for the removal of organic pollutants in wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Piezo-Enhanced Photocatalytic Performance of Bismuth Ferrite-Based Thin Film for Organic Pollutants Degradation [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
A Comparative Guide to Bismuth Compounds in Gastrointestinal Therapy: Bismuth(3+) Stearate vs. Bismuth Subsalicylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bismuth compounds have a long history in treating gastrointestinal ailments, with bismuth subsalicylate being a well-established over-the-counter and prescription medication. This guide provides a comparative analysis of the well-documented efficacy of bismuth subsalicylate against the currently limited publicly available data for Bismuth(3+) stearate in gastrointestinal applications. While both are bismuth-based, a significant disparity exists in the volume of scientific literature and clinical trial data. This document summarizes the known mechanisms, therapeutic applications, and experimental data for bismuth subsalicylate, while highlighting the information gap regarding bismuth stearate.
Introduction
Comparative Data
Due to the lack of direct comparative clinical trials, this section presents a summary of the available data for each compound individually.
Table 1: Summary of Physicochemical and Pharmacokinetic Properties
| Property | Bismuth Subsalicylate | This compound |
| Chemical Formula | C₇H₅BiO₄ | Bi(C₁₈H₃₅O₂)₃ |
| Solubility | Insoluble in water. | Insoluble in water. |
| Bioavailability | Low systemic absorption of bismuth (<1%). Salicylate is readily absorbed.[7] | Data not available in searched literature. |
| Metabolism | Hydrolyzes in the stomach to bismuth oxychloride and salicylic acid.[8] | Data not available in searched literature. |
Table 2: Comparison of Efficacy in Gastrointestinal Applications
| Application | Bismuth Subsalicylate | This compound |
| Diarrhea | Effective in treating traveler's diarrhea and non-specific acute diarrhea.[1][9] Reduces stool frequency and duration of illness.[9] | Used in anti-diarrheal formulations for its soothing and protective effects, but specific clinical efficacy data is not available in the searched literature.[6] |
| Helicobacter pylori Eradication | Used as part of a quadruple therapy regimen, demonstrating high eradication rates.[10][11][12] Overcomes antibiotic resistance.[10][12] | No direct evidence of efficacy against H. pylori in the searched literature. |
| Dyspepsia (Indigestion, Heartburn, Nausea) | Provides relief from symptoms of upset stomach, including heartburn, indigestion, and nausea.[3][5] | Used in antacid formulations, suggesting a role in managing dyspeptic symptoms, but clinical data is lacking in the searched literature.[6] |
Mechanism of Action
Bismuth Subsalicylate
The therapeutic effects of bismuth subsalicylate are attributed to its hydrolysis into bismuth salts and salicylic acid in the gastrointestinal tract.[8]
-
Antimicrobial Action: Bismuth exerts direct bactericidal effects on various enteric pathogens, including H. pylori.[2][10][13] It is believed to interfere with bacterial cell wall synthesis, protein synthesis, and enzyme activity.[2][10][14]
-
Anti-secretory Effect: The subsalicylate moiety inhibits prostaglandin synthesis, which in turn reduces intestinal secretion and fluid loss associated with diarrhea.[8]
-
Anti-inflammatory Action: The salicylate component has anti-inflammatory properties, reducing inflammation in the gastric mucosa.[8]
-
Protective Barrier: Bismuth compounds can coat the lining of the stomach and intestines, forming a protective layer over ulcers and erosions.[10]
This compound
While specific mechanistic studies on the gastrointestinal effects of bismuth stearate are limited in the available literature, its use in antacid and anti-diarrheal formulations suggests it likely provides a soothing and protective coating on the gastric mucosa.[6] It is plausible that, like other bismuth compounds, it may possess some antimicrobial properties, though this has not been substantiated by the searched experimental data.
Experimental Protocols
Detailed experimental protocols for bismuth subsalicylate are available from numerous clinical trials. Below is a representative example of a study design for evaluating the efficacy in H. pylori eradication.
Example Protocol: Bismuth-based Quadruple Therapy for H. pylori Eradication
-
Study Design: A multicenter, randomized, controlled clinical trial.[15]
-
Participants: Patients diagnosed with H. pylori infection.
-
Intervention: A 14-day quadruple therapy regimen consisting of:
-
A proton pump inhibitor (e.g., omeprazole 20 mg, twice daily)
-
Bismuth subsalicylate (e.g., 525 mg, four times daily)
-
Metronidazole (e.g., 250 mg, four times daily)
-
Tetracycline (e.g., 500 mg, four times daily)
-
-
Control Group: A standard triple therapy regimen (e.g., a proton pump inhibitor, clarithromycin, and amoxicillin).
-
Primary Outcome: H. pylori eradication rate, confirmed by urea breath test or stool antigen test 4-6 weeks after completion of therapy.
-
Secondary Outcomes: Incidence of adverse events, patient compliance.[15]
Visualizations
Signaling Pathways and Logical Relationships
Caption: Mechanism of Action of Bismuth Subsalicylate.
Caption: Experimental Workflow for H. pylori Eradication Trial.
Conclusion
Bismuth subsalicylate is a well-characterized compound with proven efficacy in various gastrointestinal disorders, supported by a substantial body of clinical evidence. Its multifaceted mechanism of action, encompassing antimicrobial, anti-secretory, and anti-inflammatory effects, makes it a versatile therapeutic agent.
In contrast, while this compound is utilized in pharmaceutical preparations for gastrointestinal applications, there is a notable absence of published, peer-reviewed experimental data and clinical trials to substantiate its efficacy and delineate its mechanism of action in a comparative context with other bismuth salts. This significant information gap underscores the need for further research to validate the therapeutic potential of this compound and to establish its relative efficacy and safety profile in comparison to well-established compounds like bismuth subsalicylate. For researchers and drug development professionals, this represents an opportunity for novel investigations into the therapeutic properties of different organobismuth compounds.
References
- 1. Bismuth therapy in gastrointestinal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bismuth: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 4. Bismuth Subsalicylate: MedlinePlus Drug Information [medlineplus.gov]
- 5. Bismuth subsalicylate (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. pgmsmetal.com [pgmsmetal.com]
- 7. Review article: safety of bismuth in the treatment of gastrointestinal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Is There a Role for Bismuth in Diarrhea Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Bismuth in the Eradication of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bismuth-containing quadruple therapy for Helicobacter pylori: Lessons from China - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. In vitro antimicrobial activity of bismuth subsalicylate and other bismuth salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. blogs.rsc.org [blogs.rsc.org]
- 15. The efficacy and safety of different bismuth agents in Helicobacter pylori first-line eradication: A multicenter, randomized, controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of XRD and SEM Data for the Characterization of Bismuth(3+) Stearate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The comprehensive characterization of active pharmaceutical ingredients (APIs) and excipients is fundamental to drug development, ensuring product quality, stability, and performance. Bismuth(3+) stearate, an organometallic compound with applications in pharmaceuticals and other industries, requires precise analytical techniques to determine its structural and morphological properties.[1] This guide provides a comparative analysis of two primary characterization techniques: X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM). It outlines detailed experimental protocols, presents a quantitative comparison of the data obtained, and illustrates the logical workflow for cross-validating the results from both methods, thereby providing a robust characterization of this compound.
Introduction to Analytical Techniques
X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. By bombarding a sample with X-rays and measuring the diffraction patterns, one can obtain information about the crystal lattice, phase purity, and crystallite size. For this compound, XRD is essential for identifying its crystalline form and determining the interlayer spacing of its lamellar structure.
Scanning Electron Microscopy (SEM) provides high-resolution imaging of a material's surface topography and morphology. A focused beam of electrons is scanned across the sample, and the resulting signals are used to create an image. SEM is invaluable for visualizing the particle size, shape, and surface texture of this compound powders, offering a direct view of the material's physical form.
The cross-validation of data from both XRD and SEM is crucial. While XRD provides information on the average crystallite size, SEM offers a direct visualization of the particle size and morphology. A comprehensive understanding of this compound is achieved when the crystalline structure information from XRD is correlated with the observed particle morphology from SEM.
Experimental Protocols
X-ray Diffraction (XRD) Analysis
Objective: To determine the crystal structure, phase purity, and average crystallite size of this compound powder.
Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.
Sample Preparation:
-
A small amount of this compound powder is gently ground using an agate mortar and pestle to ensure a fine and homogenous powder.
-
The powder is then carefully packed into a sample holder, ensuring a flat and smooth surface to minimize preferred orientation effects.
Data Collection Parameters:
-
Voltage and Current: 40 kV and 40 mA.
-
Scan Range (2θ): 5° to 60°.
-
Scan Speed: 1°/min.
-
Step Size: 0.02°.
Data Analysis:
-
The resulting diffraction pattern is analyzed to identify the characteristic peaks of this compound.
-
The interlayer spacing (d-spacing) is calculated from the peak positions using Bragg's Law (nλ = 2d sinθ).
-
The average crystallite size (D) can be estimated from the broadening of a diffraction peak using the Scherrer equation: D = (Kλ) / (β cosθ) Where:
-
K is the shape factor (typically ~0.9)
-
λ is the X-ray wavelength
-
β is the full width at half maximum (FWHM) of the diffraction peak in radians
-
θ is the Bragg angle
-
Scanning Electron Microscopy (SEM) Analysis
Objective: To determine the particle size, morphology, and surface characteristics of this compound powder.
Instrumentation: A high-resolution scanning electron microscope.
Sample Preparation:
-
A small amount of this compound powder is dispersed onto a carbon adhesive tab mounted on an aluminum SEM stub.
-
Excess powder is removed by gently tapping the stub or using a jet of compressed air to ensure a monolayer of particles.
-
As this compound is a non-conductive material, the sample is sputter-coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
Imaging Conditions:
-
Accelerating Voltage: 5-10 kV to minimize beam damage to the organic sample.
-
Working Distance: 10-15 mm.
-
Magnification: Ranging from 500x to 10,000x to observe both the overall particle distribution and individual particle morphology.
-
Detector: Secondary Electron (SE) detector for topographical imaging.
Data Analysis:
-
SEM images are captured at various magnifications.
-
Image analysis software (e.g., ImageJ) is used to measure the dimensions of a statistically significant number of particles (typically >100).
-
From these measurements, a particle size distribution histogram can be generated, and the average particle size and standard deviation can be calculated.
Quantitative Data Summary
The following table summarizes representative quantitative data that can be obtained from XRD and SEM analysis of this compound. Note: The values presented are illustrative and may vary depending on the specific synthesis method and sample preparation.
| Parameter | XRD | SEM |
| Primary Information | Crystal Structure, Phase Purity | Particle Morphology, Surface Topography |
| Quantitative Metric | Average Crystallite Size (nm) | Average Particle Size (µm) |
| Representative Value | 50 - 100 nm | 1 - 10 µm |
| Derived Information | Interlayer Spacing (Å) | Particle Size Distribution |
| Representative d-spacing | ~45 Å (for the (001) peak) | Broad distribution with some agglomerates |
| Qualitative Observation | Sharp diffraction peaks indicating crystallinity | Plate-like or lamellar morphology |
Cross-Validation Workflow
The integration of XRD and SEM data provides a more complete picture of the material's characteristics. The crystallite size determined by XRD represents the size of the individual crystalline domains, while the particle size measured by SEM corresponds to the size of the individual or agglomerated particles, which may be composed of multiple crystallites. The following diagram illustrates the workflow for cross-validating the data from these two techniques.
Caption: Workflow for the cross-validation of XRD and SEM data.
Discussion and Conclusion
The cross-validation of XRD and SEM data is a powerful approach for the comprehensive characterization of this compound. XRD provides fundamental information about the crystalline nature of the material at the atomic level, revealing its crystal structure and the average size of its coherently diffracting domains. In contrast, SEM offers a direct visualization of the material at the micro-scale, detailing the size, shape, and aggregation of the particles.
For this compound, a typical observation is that the average particle size measured by SEM is significantly larger than the average crystallite size calculated from XRD data. This indicates that the particles observed in SEM are likely agglomerates of smaller, individual crystallites. The plate-like morphology often observed in SEM is consistent with the layered crystalline structure that can be inferred from the characteristic low-angle diffraction peaks in the XRD pattern.
By integrating the findings from both techniques, researchers and drug development professionals can gain a thorough understanding of the material's properties. This knowledge is critical for controlling the manufacturing process, ensuring batch-to-batch consistency, and predicting the material's behavior in formulation and its ultimate performance in a drug product. This guide provides the foundational protocols and a logical framework for conducting such a cross-validated characterization of this compound.
References
Benchmarking Bismuth(3+) Stearate: A Comparative Performance Guide for Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of Bismuth(3+) stearate in key industrial applications, comparing it with common alternatives. While direct quantitative comparative data for this compound is limited in publicly available literature, this document summarizes its known applications and performance attributes, presents available data for alternative materials to serve as a benchmark, and provides detailed experimental protocols for performance evaluation.
Overview of this compound and its Industrial Applications
This compound is an organometallic compound valued for its lubricating, stabilizing, and non-toxic properties.[1] Its primary applications include:
-
Plastics and Rubber: Acts as a thermal stabilizer and lubricant, particularly in PVC, to improve processing and durability.[1] It also serves as a release agent in rubber manufacturing.[1]
-
Lubricants: Used as an extreme pressure (EP) additive in greases, positioned as a non-toxic replacement for lead-based additives.[2]
-
Pharmaceuticals: Employed as a lubricant in tablet manufacturing due to its biocompatibility.[1][3] It is also used in gastrointestinal treatments.[1]
-
Cosmetics: Incorporated into creams and lotions to enhance texture and stability.[1]
-
Other Applications: Used in coatings and paints as a stabilizer and thickener, in fire-resistant materials, and as a catalyst in organic synthesis.[1]
Performance Comparison with Alternatives
A direct quantitative comparison of this compound with its alternatives is challenging due to a lack of standardized, publicly available data. However, we can benchmark its expected performance by examining data from common alternatives in specific applications.
Thermal Stabilizer in Polyvinyl Chloride (PVC)
Metallic stearates function as thermal stabilizers in PVC by scavenging hydrogen chloride (HCl) released during thermal degradation, which in turn prevents discoloration and loss of mechanical properties.[4][5] The most common alternatives to this compound are zinc stearate and calcium stearate, often used in synergistic mixtures.[6]
Table 1: Comparison of Physical Properties of Metallic Stearates Relevant to Polymer Processing
| Property | Zinc Stearate | Calcium Stearate | This compound |
| Melting Point (°C) | ~120-130[6] | ~150[6] | Data not available |
| Appearance | White, fine, hydrophobic powder[6] | White powder or flakes[6] | White solid[4] |
| Key Performance Trait | Excellent mold release and lubrication[6][7] | High thermal resistance[6] | Non-toxic, enhances thermal stability[1] |
Note: A lower melting point can be advantageous for dispersion and absorption into the polymer matrix during processing.[8]
Extreme Pressure (EP) Lubricant in Greases
In lubricating greases, EP additives form a protective film on metal surfaces to prevent wear under high loads. Bismuth compounds are considered a non-toxic alternative to lead.[2] Performance is typically evaluated using standardized tests such as the Timken OK Load (ASTM D2509) and the Four-Ball Wear Test (ASTM D2266).
Table 2: Typical Performance Data for Industrial Greases (for benchmarking purposes)
| ASTM Test Method | Performance Metric | "Good" Performance | "Better" Performance | "Best" Performance |
| ASTM D2509 (Timken OK Load) | Load (lbs) | 40, 45 | 50, 55 | >60 |
| ASTM D2266 (Four-Ball Wear) | Scar Diameter (mm) | 0.8 | 0.6, 0.7 | 0.4, 0.5 |
| ASTM D2596 (Four-Ball Weld) | Load (kg) | 250 | 285 | >315 |
Source: Adapted from The Timken Company.[9] This table does not contain data for this compound but provides a benchmark for evaluating EP grease performance.
Lubricant in Pharmaceutical Tablet Manufacturing
Metallic stearates are used in small quantities in pharmaceutical formulations to reduce friction between the tablet and the die wall during ejection.[3] Key performance indicators are the ejection force and the impact on tablet hardness and dissolution.
Table 3: Comparative Lubricant Efficiency of Metallic Stearates in Pharmaceutical Tableting
| Lubricant (at 1% w/w) | Main Ejection Force (N) | Tablet Hardness (N) |
| Magnesium Stearate | ~50 | ~105 |
| Sodium Stearate | ~75 | ~120 |
| Calcium Stearate | ~200 | ~115 |
| This compound | Data not available | Data not available |
Source: Data extrapolated from studies on various metallic stearates.[3][10] Performance can vary significantly with the formulation. A study noted that 0.5 wt% sodium stearate showed lubrication performance nearly identical to 1 wt% magnesium stearate.[10]
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for synthesizing this compound.
-
Preparation of Sodium Stearate Solution: Neutralize stearic acid with a sodium hydroxide solution to obtain a sodium stearate solution.
-
Preparation of Bismuth Nitrate Solution: Dissolve bismuth oxide in nitric acid to prepare a bismuth nitrate solution.
-
Precipitation: Add the bismuth nitrate solution to the sodium stearate solution under controlled conditions (e.g., temperature of 80°C, pH 1.0, and a molar ratio of stearate to bismuth of 1.0-1.1).
-
Washing and Drying: The resulting precipitate of bismuth oxohydroxostearate is washed with a dilute nitric acid solution, followed by distilled water, and then dried.
-
Reaction with Stearic Acid Melt (for neutral salt): To obtain the neutral salt Bi(C₁₇H₃₅COO)₃, fine crystalline bismuth oxide is reacted with molten stearic acid at a 1:3 molar ratio at 100°C with mixing.
Evaluation of Thermal Stability in PVC (Congo Red Test - based on ASTM D4202)
This test determines the time until the first evolution of hydrogen chloride from a PVC compound upon heating.[11]
-
Apparatus:
-
Procedure:
-
Place a 2.5 g sample of the PVC compound into a test tube.[11]
-
Insert a rolled strip of Congo Red paper into the small glass tube in the stopper, ensuring it extends 30 mm from the top and the end of the paper is 25 mm above the sample surface.[11]
-
Place the stoppered test tube into the oil bath, heated to 180°C.[12]
-
Start a timer.
-
Record the time in minutes for the Congo Red paper to change color from red to blue, which indicates the evolution of HCl.[13] This time is the thermal stability time.
-
Evaluation of Extreme Pressure Properties of Lubricating Grease (Timken Method - based on ASTM D2509)
This method measures the load-carrying capacity of a lubricating grease.[14][15]
-
Apparatus:
-
Timken Extreme Pressure Tester, consisting of a rotating steel test cup and a stationary steel test block.[14]
-
-
Procedure:
-
Ensure the test cup and block are clean and free of any residue.
-
Mount the test cup and block in the tester.
-
Apply the grease to be tested to the contact surfaces.
-
Operate the tester at a constant speed (typically 800 rpm).[14]
-
Apply a series of increasing loads to the test block for a set duration (e.g., 10 minutes).
-
The "OK Load" is the maximum load at which the lubricant film is maintained without scoring the test block. Scoring is identified by a wide scar or transfer of metal between the surfaces.[14]
-
Evaluation of Wear Prevention of Lubricating Grease (Four-Ball Method - based on ASTM D2266)
This test evaluates the anti-wear properties of a grease.[16][17]
-
Apparatus:
-
Four-Ball Wear Tester, which consists of one rotating steel ball and three stationary steel balls held in a cup.[18]
-
-
Procedure:
-
Place the three stationary balls in the test cup and fill it with the grease sample.
-
Place the fourth ball in the chuck that will rotate it against the three stationary balls.
-
Apply a specified load (e.g., 40 kg) and rotate at a set speed (e.g., 1200 rpm) for a defined time (e.g., 1 hour) at a controlled temperature (e.g., 75°C).[19]
-
After the test, clean the three stationary balls and measure the diameter of the wear scars using a microscope.
-
The average diameter of the three wear scars is reported. A smaller scar diameter indicates better wear protection.[17]
-
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Experimental workflow for the Congo Red test.
Caption: Mechanism of boundary lubrication by metallic stearates.
References
- 1. pgmsmetal.com [pgmsmetal.com]
- 2. researchgate.net [researchgate.net]
- 3. The Effect of Lubricants on Powder Flowability for Pharmaceutical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. nimbasia.com [nimbasia.com]
- 7. nimbasia.com [nimbasia.com]
- 8. akrochem.com [akrochem.com]
- 9. timken.com [timken.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. img.antpedia.com [img.antpedia.com]
- 12. SATRA TM324: Thermal stability of PVC - Congo red test [satra.com]
- 13. - Buy Congo Red Thermal Stability Tester on Anytester (Hefei) Co. Ltd [anytester.com]
- 14. scribd.com [scribd.com]
- 15. eurolab.net [eurolab.net]
- 16. xray.greyb.com [xray.greyb.com]
- 17. Tribological Testing by 4 Ball Methods | Nye Lubricants [nyelubricants.com]
- 18. precisionlubrication.com [precisionlubrication.com]
- 19. abcm.org.br [abcm.org.br]
A Comparative Analysis of the Biological Activities of Bismuth Citrate and Bismuth(3+) Stearate: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the known biological activities of Bismuth(3+) citrate and Bismuth(3+) stearate. While extensive data exists for the citrate form, particularly in antimicrobial applications, information on the stearate counterpart remains limited in publicly accessible research. This guide summarizes the available quantitative data, outlines detailed experimental protocols for biological activity assessment, and visualizes key signaling pathways and experimental workflows.
Executive Summary
Bismuth compounds have a long history in medicine, primarily for treating gastrointestinal disorders.[1][2] Bismuth citrate, and its colloidal subcitrate form, is a well-studied compound with established antimicrobial, anti-inflammatory, and potential anticancer properties. In contrast, this compound is primarily utilized in pharmaceutical formulations as a stabilizer and lubricant, with a conspicuous absence of detailed public data on its specific biological activities.[3] This guide presents a comprehensive analysis of bismuth citrate's biological profile, supported by experimental data, and provides the foundational experimental protocols that could be employed to evaluate and compare the activity of this compound.
Data Presentation: A Comparative Overview
Due to the disparity in available research, the following tables primarily detail the biological activity of bismuth citrate. Information on this compound is included where general statements can be made.
Table 1: Comparative Antimicrobial Activity
| Compound | Target Organism | Assay Type | Result (e.g., MIC, MBC) | Reference |
| Bismuth Citrate (Colloidal Bismuth Subcitrate - CBS) | Helicobacter pylori | Agar Dilution | MIC Range: 1-8 µg/mL; MIC50: 4 µg/mL; MIC90: 8 µg/mL | [4] |
| Porphyromonas gingivalis | Microdilution | MIC: 18.75 µg/mL; MBC: 37.5 µg/mL | [1] | |
| Clostridium difficile | Agar Dilution | MIC: < 1 µg/mL for some synthetic compounds | [5] | |
| This compound | Not specified | Not specified | Used in gastrointestinal treatments, suggesting potential antimicrobial effects.[3] | [3] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
Table 2: Comparative Anti-inflammatory Activity
| Compound | Mechanism of Action | Experimental Model | Key Findings | Reference |
| Bismuth Citrate | Modulation of pro-inflammatory cytokine production | Not specified | Helps to alleviate inflammation and promote tissue repair. | [6] |
| Inhibition of NF-κB signaling pathway | In vitro studies on various bismuth compounds | Bismuth(III) dithiocarbamate complexes inhibited the NF-κB signaling pathway. | [5] | |
| This compound | Not specified | Not specified | General use in anti-diarrheal medications suggests potential anti-inflammatory properties.[3] | [3] |
Table 3: Comparative Anticancer Activity
| Compound | Cancer Cell Line | Assay Type | Result (e.g., IC50) | Reference |
| Bismuth Citrate | J774 histiocytic lymphoma | Cytotoxicity Assay | Concentrations > 5 µM reduced cell attachment. | [7] |
| Human colon adenocarcinoma (HT-29) | MTT Assay | Biogenic bismuth nanoparticles showed an IC50 of 28.7 ± 1.4 µg/ml. | [3][8] | |
| Human lung cancer (A549 and H460) | Cytotoxicity Assay | A bismuth(III) complex showed an IC50 < 3.5μM. | [9] | |
| This compound | Not specified | Not specified | No direct experimental data available. |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of biological activity. The following are standard protocols that can be applied to test both bismuth citrate and bismuth stearate.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
a. Preparation of Reagents and Materials:
-
Test compound (Bismuth Citrate or Bismuth Stearate) stock solution.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
Sterile 96-well microtiter plates.
b. Procedure:
-
Dispense 100 µL of broth into all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row and perform serial two-fold dilutions across the plate.
-
Inoculate each well with 5 µL of the standardized bacterial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at the appropriate temperature and duration for the specific bacterium (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[9][10][11]
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX enzymes, which are key mediators of inflammation.
a. Preparation of Reagents and Materials:
-
COX-1 or COX-2 enzyme.
-
Arachidonic acid (substrate).
-
Test compound solution.
-
Reaction buffer (e.g., Tris-HCl).
-
Detection system (e.g., ELISA-based quantification of prostaglandins or LC-MS/MS).[4][6]
b. Procedure:
-
In a reaction tube, combine the reaction buffer, enzyme, and test compound at various concentrations.
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time at a controlled temperature (e.g., 37°C for 10 minutes).
-
Stop the reaction (e.g., by adding a strong acid).
-
Quantify the product (e.g., prostaglandin E2) using a suitable detection method.
-
Calculate the percentage of inhibition and determine the IC50 value.[4][6]
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][12]
a. Preparation of Reagents and Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Test compound solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
b. Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[1][2][12][13][14]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway affected by some bismuth compounds and a typical experimental workflow for assessing biological activity.
Caption: General antimicrobial mechanisms of bismuth compounds.
Caption: General experimental workflow for comparative analysis.
Conclusion
The biological activity of bismuth citrate is well-documented, demonstrating significant antimicrobial effects, particularly against H. pylori, along with promising anti-inflammatory and anticancer properties. The mechanisms underlying these activities are multifaceted, involving the disruption of multiple cellular processes in target organisms.[15][16]
In stark contrast, the scientific literature lacks specific, quantitative data on the biological activity of this compound. While its use in pharmaceutical preparations for gastrointestinal ailments suggests some level of biological interaction, a direct, evidence-based comparison with bismuth citrate is not currently possible.
For researchers and drug development professionals, this guide highlights a significant knowledge gap. The provided experimental protocols offer a clear roadmap for conducting studies to elucidate the biological profile of this compound. Such research would be invaluable in determining if its lipophilic nature, conferred by the stearate moiety, offers any advantages in terms of bioavailability or specific biological activities compared to the more hydrophilic citrate form. Future studies are essential to fully understand and potentially exploit the therapeutic potential of this compound.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2.8. Cyclooxygenase-2 (COX-2) Inhibition Assay [bio-protocol.org]
- 5. mdpi.com [mdpi.com]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. abcam.com [abcam.com]
- 9. 4.3. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. researchhub.com [researchhub.com]
- 13. 3.5. Cellular Viability Assay—MTT Test [bio-protocol.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biomedical Safety of Bismuth(3+) Stearate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicological profiles of Bismuth(3+) stearate and its common alternatives in biomedical applications, namely silver nanoparticles (AgNPs) and titanium dioxide nanoparticles (TiO2 NPs). While this compound is generally regarded as non-toxic and biocompatible, this guide aims to present available quantitative data to support its validation for biomedical use.[1][2]
Data Presentation: Comparative Toxicity Analysis
The following tables summarize the available quantitative data on the in vitro cytotoxicity and in vivo acute toxicity of bismuth compounds, silver nanoparticles, and titanium dioxide nanoparticles.
Table 1: In Vitro Cytotoxicity Data
| Compound/Nanoparticle | Cell Line | Assay | Endpoint | Result | Citation |
| Bismuth Nanoparticles | HT-29 (Human colon adenocarcinoma) | MTT | IC50 | 28.7 ± 1.4 µg/mL | [3][4] |
| Bismuth Nanoparticles | BALB/c 3T3 (Mouse fibroblast) | MTT | IC50 | 28.51 ± 9.96 μg/ml | [5] |
| Bismuth Diethyldithiocarbamate | MCF-7 (Human breast adenocarcinoma) | MTT | IC50 | 1.07 ± 0.01 µM to 25.37 ± 0.12 µM | [4] |
| Silver Nanoparticles | RAW 264.7 (Mouse macrophage) | MTT | IC50 | 16.3 ± 0.04 µg/mL | |
| Silver Nanoparticles | MCF-7 (Human breast adenocarcinoma) | MTT | IC50 | 12.9 ± 0.05 µg/mL | |
| Titanium Dioxide Nanoparticles | L929 (Mouse fibroblast) | MTT | Cytotoxicity | No cytotoxic effect at various concentrations | |
| Zinc Oxide Nanoparticles (for comparison) | Alveolar Macrophages | WST-8 | Cytotoxicity | Greater cytotoxicity than AgNPs and TiO2 NPs | [6] |
Table 2: In Vivo Acute Toxicity Data
| Compound/Nanoparticle | Animal Model | Route of Administration | Endpoint | Result | Citation |
| Elemental Bismuth | Rat | Oral | LD50 | > 2,000 mg/kg | [7] |
| Elemental Bismuth | Rat | Oral | NOAEL | 1,000 mg/kg (28-day study) | [7] |
| Silver Nanoparticles | Not specified | Not specified | Toxicity | Dose-dependent toxicity observed in various organs | |
| Titanium Dioxide Nanoparticles | Rat | Intratracheal Instillation | Immune Toxicity | Increased oxidative injury to the lungs | [6] |
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compound (this compound, AgNPs, TiO2 NPs) at various concentrations
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Exposure: Remove the medium and add fresh medium containing various concentrations of the test compound. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate key signaling pathways potentially modulated by bismuth compounds, contributing to their biological effects, including apoptosis induction and anti-inflammatory responses.
Experimental workflow for MTT cytotoxicity assay.
Proposed apoptotic signaling pathway induced by bismuth compounds.
Inhibition of the NF-κB signaling pathway by bismuth compounds.
References
- 1. pgmsmetal.com [pgmsmetal.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of biologically synthesised bismuth nanoparticles against HT‐29 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dose-dependent cytotoxicity of bismuth nanoparticles produced by LASiS in a reference mammalian cell line BALB/c 3T3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sibran.ru [sibran.ru]
- 7. Oral toxicity of bismuth in rat: single and 28-day repeated administration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bismuth(3+) Stearate and Other Organobismuth Catalysts in Polyurethane Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Organobismuth Catalyst Performance
In the ever-evolving landscape of catalysis, the demand for non-toxic, environmentally benign, and efficient catalysts is paramount. Organobismuth compounds have emerged as promising alternatives to traditional organotin catalysts in various applications, most notably in the synthesis of polyurethanes. This guide provides a head-to-head comparison of Bismuth(3+) stearate with other common organobismuth catalysts, focusing on their performance in polyurethane foam production. The information presented herein is a synthesis of available experimental data, intended to assist researchers in selecting the optimal catalyst for their specific needs.
Executive Summary
Bismuth-based catalysts are gaining traction as viable, less toxic alternatives to organotin compounds like dibutyltin dilaurate (DBTDL) for polyurethane (PU) applications.[1] Among the various organobismuth options, this compound, Bismuth(3+) neodecanoate, and Bismuth(3+) octoate are frequently considered. This guide delves into a comparative analysis of these catalysts, presenting available quantitative data, detailed experimental protocols for their synthesis and evaluation, and visual representations of the catalytic mechanism and experimental workflow. While direct head-to-head comparative studies under identical conditions are limited, this guide consolidates existing data to provide a comprehensive overview for researchers and professionals in drug development and materials science.
Data Presentation: Performance in Polyurethane Foam Synthesis
The following tables summarize the catalytic performance of this compound and other organobismuth catalysts in polyurethane foam formation. It is important to note that the data is compiled from various sources and may not have been generated under identical experimental conditions.
Table 1: Catalyst Performance in Flexible Polyurethane Foam
| Catalyst | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Foam Density (pcf) | Source(s) |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| Bismuth(3+) neodecanoate | 5 | 7-10 | 9-13 | 2.23 | [2] |
| Bismuth(3+) octoate | ~12 | ~135 | Data not available | Data not available | |
| Bismuth Triflate | ~12 | ~135 | Data not available | Not specified | |
| Stannous Octoate (Tin Catalyst - for reference) | 14 | Data not available | 89 | 35.4 kg/m ³ | [1] |
Note: The performance of bismuth catalysts can be significantly influenced by the presence of moisture. The catalytic activity of bismuth catalysts is strongly improved as the moisture content is lowered.[1] Bismuth catalysts are also known to be fast-acting and may require a higher dosage compared to tin catalysts.[3]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of bismuth carboxylates involves the reaction of bismuth(III) oxide with the corresponding carboxylic acid.[4]
Materials:
-
Bismuth(III) oxide (Bi₂O₃)
-
Stearic acid
-
Toluene (or another suitable solvent)
Procedure:
-
In a reaction vessel equipped with a stirrer and a condenser, combine bismuth(III) oxide and a stoichiometric excess of stearic acid.
-
Add a solvent such as toluene to facilitate the reaction.
-
Heat the mixture to a temperature of 120-150°C.
-
Maintain the temperature and stir the reaction mixture for 1 to 5 hours, or until a clear solution is obtained.[4]
-
During the reaction, water is formed as a byproduct and should be removed, for example, by azeotropic distillation with toluene.
-
After the reaction is complete, the solvent can be removed under reduced pressure to yield the this compound product.
-
The final product can be purified by washing with an appropriate solvent to remove any unreacted starting materials.
A similar procedure can be followed for the synthesis of other bismuth carboxylates, such as bismuth neodecanoate and bismuth octoate, by substituting stearic acid with neodecanoic acid or 2-ethylhexanoic acid (octoic acid), respectively.
Comparative Evaluation of Catalysts in Polyurethane Foam
The following is a representative experimental protocol for comparing the performance of different organobismuth catalysts in the preparation of flexible polyurethane foam.
Materials:
-
Polyether polyol (e.g., Lupranol 2095)
-
Polypropylene glycol (e.g., Lupranol 1200)
-
Diphenylmethane diisocyanate (MDI) (e.g., Lupranate MI and M20)
-
Surfactant (e.g., DABCO DC198)
-
Amine catalyst (e.g., N,N,N′,N″,N″-pentamethyldiethylenetriamine - PMDETA)
-
Organobismuth catalysts (this compound, Bismuth(3+) neodecanoate, Bismuth(3+) octoate) at desired concentrations (e.g., 0.025%, 0.05%, 0.1% by weight)[5]
-
Deionized water
Procedure:
-
Premix Preparation: In a suitable container, thoroughly mix the polyether polyol, polypropylene glycol, surfactant, amine catalyst, and deionized water using a mechanical mixer at 2000 rpm for 2 minutes.[3]
-
Catalyst Addition: Add the specified amount of the organobismuth catalyst to the premix and mix thoroughly.
-
Isocyanate Addition: Add the MDI to the premix and mix vigorously for 10 seconds at 2000 rpm.[3]
-
Foam Rise: Immediately pour the reacting mixture into a mold (e.g., 20 × 13 × 13 cm³) and allow it to free rise at room temperature.[3]
-
Curing: Let the foam cure at room temperature for at least 24 hours before characterization.[3]
-
Characterization:
-
Cream time: The time from the addition of isocyanate until the mixture starts to rise.
-
Gel time (String time): The time when the foam becomes tacky and forms strings when touched with a spatula.
-
Tack-free time: The time at which the foam surface is no longer sticky to the touch.
-
Foam Density: Determined according to ASTM D1622.[6]
-
Other properties such as compressive strength (ASTM D1621) and cell structure can also be analyzed.[6]
-
Mandatory Visualization
Catalytic Mechanism of Urethane Formation
The catalytic action of organobismuth compounds in urethane formation is generally accepted to proceed through a Lewis acid mechanism. The bismuth center coordinates with the reactants, activating them and lowering the activation energy of the reaction.
Caption: Proposed Lewis acid catalytic cycle for urethane formation.
Experimental Workflow for Catalyst Comparison
A structured workflow is crucial for the objective comparison of different catalysts. The following diagram illustrates the key steps in the experimental process.
Caption: Experimental workflow for comparing catalyst performance.
Conclusion
This compound, along with other organobismuth catalysts like neodecanoate and octoate, presents a compelling non-toxic alternative to traditional organotin catalysts in polyurethane synthesis. While a definitive "best" catalyst is application-dependent, this guide provides a foundational understanding of their comparative performance based on available data. Bismuth neodecanoate appears to be a fast-acting catalyst, while data for bismuth stearate in similar applications is less readily available, highlighting an area for future research. The provided experimental protocols offer a starting point for researchers to conduct their own head-to-head comparisons, enabling the selection of the most suitable catalyst for their specific formulation and performance requirements. The continued investigation into these environmentally benign catalysts is crucial for the advancement of sustainable polymer chemistry.
References
- 1. shepchem.com [shepchem.com]
- 2. shepchem.com [shepchem.com]
- 3. Use of Novel Non-Toxic Bismuth Catalyst for the Preparation of Flexible Polyurethane Foam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Automotive Polyurethane Foam Testing: A Deep Dive into ASTM D3754 | MGA Research Corporation [mgaresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. Polyurethane Foam ASTM Test Methods | SprayFoam Magazine Content - SprayFoamMagazine.com [sprayfoammagazine.com]
A Comparative Guide to Bismuth(3+) Stearate and Traditional Stabilizers: A Cost-Effectiveness Analysis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate stabilizer is a critical consideration in both polymer chemistry and pharmaceutical formulation. Historically, traditional stabilizers such as lead, tin, and mixed metal soaps (e.g., Calcium/Zinc stearates) have been the industry standard. However, growing concerns over toxicity and environmental impact have spurred the development of safer, more sustainable alternatives. Among these, Bismuth(3+) stearate is emerging as a promising candidate due to its low toxicity and effective stabilizing properties. This guide provides an objective comparison of the cost-effectiveness of this compound versus traditional stabilizers, supported by available scientific data.
Data Presentation: A Comparative Overview
The following tables summarize the key performance and cost metrics for this compound and a selection of traditional stabilizers. It is important to note that direct head-to-head comparative studies for all parameters are limited in the publicly available literature. The data presented here is a synthesis of findings from various sources.
Table 1: Comparative Performance of Stabilizers in PVC Formulations
| Stabilizer Type | Thermal Stability (Degradation Onset Temperature, °C) | Long-Term Stability | Color Retention | Mechanical Properties |
| This compound (and related Bismuth compounds) | Good to Excellent (Provides good initial color and long-term stability)[1] | Good | Excellent[1] | Generally maintains or improves mechanical properties |
| Lead Stearate | Excellent | Excellent[2] | Good, but can lead to discoloration over time[3] | Good |
| Organotin Compounds | Excellent[3] | Excellent | Excellent | Good |
| Calcium/Zinc Stearate | Moderate to Good (Often requires co-stabilizers for optimal performance)[4] | Good | Good to Excellent[5] | Good |
Table 2: Cost-Effectiveness Analysis
| Stabilizer Type | Price Range (per kg) | Typical Dosage (phr*) | Relative Cost-in-Use | Key Considerations |
| This compound | Not widely quoted; estimated to be moderate to high based on raw material (Bismuth oxide) and synthesis costs. | 1.5 - 3.0 | Moderate to High | Non-toxic, good performance, potential for use in sensitive applications. |
| Lead Stearate | ~$1.70 - $2.50[3][6][7] | 1.0 - 2.5 | Low | Highly effective and low cost, but significant toxicity and regulatory restrictions. |
| Organotin Compounds | ~$7.00 - $9.90[8] | 0.5 - 1.5 | High | High efficiency, but high cost and some environmental concerns. |
| Calcium/Zinc Stearate | ~$1.10 - $4.30[8][9] | 2.0 - 4.0 | Low to Moderate | Non-toxic, but may require higher dosage and co-stabilizers, potentially increasing overall cost.[10] |
*phr: parts per hundred resin
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the performance of thermal stabilizers in polymers, such as Polyvinyl Chloride (PVC).
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability of the polymer formulation by measuring the weight loss of a sample as a function of temperature in a controlled atmosphere.
Methodology:
-
Sample Preparation: A small, uniform sample (typically 5-10 mg) of the PVC compound containing the stabilizer is accurately weighed and placed in a TGA crucible (e.g., alumina or platinum).
-
Instrumentation: A thermogravimetric analyzer is used.
-
Experimental Conditions:
-
Atmosphere: The analysis is typically run under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation, at a flow rate of 20-50 mL/min.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis: The TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of degradation (the temperature at which significant weight loss begins) and the temperature of maximum degradation rate (from the derivative of the TGA curve, DTG). A higher onset temperature indicates greater thermal stability.[11]
Congo Red Test
Objective: To determine the static thermal stability time of a PVC compound by measuring the time required for the polymer to degrade and release hydrogen chloride (HCl) gas.
Methodology:
-
Sample Preparation: A standardized amount of the PVC compound is prepared.
-
Apparatus: A test tube containing the PVC sample is placed in a thermostatically controlled heating block or oil bath maintained at a specific temperature (e.g., 180°C). A strip of Congo red indicator paper is placed in the upper part of the test tube, without touching the sample.
-
Procedure: The time is recorded from the moment the test tube is placed in the heating block until the Congo red paper turns from red to blue, indicating the release of HCl.
-
Data Analysis: A longer time to color change signifies a more effective stabilizer.[1]
Mechanical Testing
Objective: To evaluate the effect of the stabilizer on the mechanical properties of the polymer.
Methodology:
-
Sample Preparation: Standardized test specimens (e.g., dumbbell-shaped for tensile testing) are prepared from the PVC compound by compression molding or extrusion.
-
Testing:
-
Tensile Strength and Elongation at Break: Measured using a universal testing machine according to ASTM D638.
-
Impact Strength: Measured using an Izod or Charpy impact tester according to ASTM D256.
-
-
Data Analysis: The results for the stabilized samples are compared to those of an unstabilized control to determine if the stabilizer adversely affects the mechanical integrity of the polymer.[12]
Mandatory Visualization
Caption: Experimental workflow for comparing polymer stabilizers.
Caption: Logical flow for stabilizer selection.
Bismuth Stabilizers in Drug Development
For drug development professionals, the choice of excipients is governed by safety, stability, and interaction with the active pharmaceutical ingredient (API). This compound, being a non-toxic and biocompatible compound, presents an interesting profile as a potential excipient.[13]
Potential Roles of Bismuth Stearate in Pharmaceutical Formulations:
-
Lubricant: Similar to other metallic stearates like magnesium stearate, it can be used as a lubricant in tablet and capsule manufacturing to prevent ingredients from sticking to equipment.
-
Stabilizer: It can enhance the stability of certain drug formulations, protecting the API from degradation.
-
Bioavailability Enhancement: While not extensively studied for bismuth stearate specifically, some excipients can influence the absorption of drugs.
Biological Activity and Signaling Pathways:
Bismuth compounds are not inert and have been shown to possess biological activity. This is particularly relevant for drug development, as the excipient itself could have a therapeutic or off-target effect. Bismuth compounds are known to have antimicrobial and gastroprotective effects.[14] Recent research suggests that bismuth compounds may also modulate inflammatory signaling pathways. For instance, they have been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.
Caption: Simplified NF-κB signaling pathway and potential inhibition by Bismuth compounds.
Conclusion
The assessment of this compound versus traditional stabilizers reveals a trade-off between cost, performance, and safety.
-
For polymer applications, this compound offers a compelling non-toxic alternative to lead-based stabilizers, with potentially better performance than some Calcium/Zinc systems. While its cost-in-use may be higher than the cheapest traditional options, the increasing regulatory pressure against heavy metals could make it a more cost-effective choice in the long run, especially for high-value applications or those with stringent safety requirements.
-
For pharmaceutical applications, the biocompatibility of this compound is a significant advantage. However, its biological activity warrants careful consideration during formulation development to avoid unintended interactions or effects. Further research into its specific properties as an excipient is needed to fully realize its potential in this field.
Ultimately, the choice of stabilizer will depend on the specific requirements of the application, including performance needs, cost constraints, and regulatory considerations. This compound represents a valuable addition to the formulator's toolkit, offering a blend of performance and safety that is well-aligned with modern industry trends.
References
- 1. researchgate.net [researchgate.net]
- 2. Lead Stearate (LS) - Evergreen Chemical [evergreenthailand.com]
- 3. dir.indiamart.com [dir.indiamart.com]
- 4. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 5. plasticsengineering.org [plasticsengineering.org]
- 6. haryanaent.tradeindia.com [haryanaent.tradeindia.com]
- 7. lead stearate Price - Buy Cheap lead stearate At Low Price On Made-in-China.com [made-in-china.com]
- 8. Buy PVC Stabilizer: Best Suppliers & Prices 2025 [accio.com]
- 9. m.indiamart.com [m.indiamart.com]
- 10. mdpi.com [mdpi.com]
- 11. View of Studies on the thermal stabilization for Polyvinyl chloride by some metal stearates [jsci.utq.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. pgmsmetal.com [pgmsmetal.com]
- 14. Current and Potential Applications of Bismuth-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bismuth(3+) Stearate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Bismuth(3+) stearate, aligning with standard laboratory safety protocols.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all relevant safety measures are in place. This compound is generally not classified as a hazardous substance; however, it is crucial to handle it with care to minimize exposure and maintain a safe laboratory environment.[1][2][3][4]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or glasses. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area. Avoid dust formation. |
Emergency Procedures: In case of accidental exposure, follow these first-aid measures and seek medical attention if symptoms persist.
| Exposure Route | First-Aid Measures |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. |
| Skin Contact | Wash off immediately with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[5] |
II. Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in a manner that prevents environmental contamination and complies with all applicable regulations.
Step 1: Collection and Containment
-
Carefully sweep up the solid this compound, avoiding the creation of dust.
-
Place the collected material into a suitable, clearly labeled, and tightly closed container for disposal.[1][2][5]
Step 2: Waste Characterization
-
Although generally not classified as hazardous, it is the responsibility of the waste generator to properly characterize the waste according to local, regional, and national regulations.[1][2]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste profiling.
Step 3: Storage Pending Disposal
-
Store the sealed container in a designated chemical waste storage area.
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials.
Step 4: Professional Disposal
-
Contact a licensed professional waste disposal service for the final disposal of the material.[1][2]
-
Do not dispose of this compound with regular household garbage or pour it down the drain.[2][3][5]
III. Experimental Workflows and Logical Relationships
To provide a clearer understanding of the procedural flow, the following diagrams illustrate the decision-making process and the experimental workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Bismuth(3+) Stearate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Bismuth(3+) stearate, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans to foster a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, particularly in powdered form or when generating dust, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. Under normal use with solid forms, bismuth compounds present few health hazards. However, operations such as grinding, melting, or welding that can produce dust or fumes necessitate a higher level of precaution.[1][2]
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical goggles.[1] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemically resistant, impermeable gloves (e.g., Nitrile). | Prevents direct skin contact with the compound. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) for dusts. Required when engineering controls are insufficient or when dust/fumes are generated.[1][2][3] | Protects against inhalation of fine particles, which can be hazardous. |
| Body Protection | Laboratory coat or protective work clothing.[1][2][3] | Prevents contamination of personal clothing. |
Operational Handling and Storage
Proper operational procedures are critical to maintaining a safe laboratory environment when working with this compound.
Handling:
-
Handle in a well-ventilated area, preferably within a fume hood, to minimize inhalation of any dust.[3]
-
Avoid creating dust.[1][3] Use methods such as gentle scooping rather than pouring from a height.
-
Do not use compressed air to clean up dust, as this will disperse it into the air.[1][3]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][3]
Storage:
-
Store in a tightly sealed container in a cool, dry place.[1][3]
-
Keep away from incompatible materials such as strong acids, strong oxidizers, and halogens.[2][3]
Spill and Disposal Plan
In the event of a spill or for routine disposal, a clear and safe plan is essential.
Spill Cleanup:
-
Isolate the Area: Cordon off the spill area to prevent unauthorized entry.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear Appropriate PPE: Don the full required PPE before beginning cleanup.
-
Contain and Collect: For larger spills, pick up mechanically. For dust or fine particles, use a HEPA-filtered vacuum.[1][3] Avoid sweeping, which can create airborne dust.
-
Decontaminate: Clean the spill area with soap and water.
-
Package Waste: Place all contaminated materials, including cleaning supplies and PPE, into a labeled, sealed container for disposal.
Disposal:
-
Dispose of this compound waste through a licensed waste disposal contractor.[4]
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Do not dispose of down the drain or in regular trash.[3]
Logical Workflow for Handling this compound
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
